molecular formula C14H21BrN4O B15572725 Iroxanadine hydrobromide CAS No. 276690-62-1

Iroxanadine hydrobromide

Cat. No.: B15572725
CAS No.: 276690-62-1
M. Wt: 341.25 g/mol
InChI Key: JHDYJJZPWVTMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iroxanadine hydrobromide is a useful research compound. Its molecular formula is C14H21BrN4O and its molecular weight is 341.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

276690-62-1

Molecular Formula

C14H21BrN4O

Molecular Weight

341.25 g/mol

IUPAC Name

5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;hydrobromide

InChI

InChI=1S/C14H20N4O.BrH/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);1H

InChI Key

JHDYJJZPWVTMRM-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Roxatidine Acetate Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Iroxanadine hydrobromide" yielded limited and inconsistent results, with most search engines suggesting "Roxatidine acetate" as the likely intended query. This guide proceeds under the assumption that the user was seeking information on Roxatidine (B1205453) acetate (B1210297), a well-documented histamine (B1213489) H2 receptor antagonist.

This technical guide provides a comprehensive overview of the mechanism of action of Roxatidine acetate hydrobromide, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Histamine H2 Receptor Antagonism

Roxatidine acetate is a specific and competitive histamine H2 receptor antagonist.[1][2][3] Its primary pharmacological effect is the inhibition of gastric acid secretion.[1][2] This is achieved by blocking the binding of histamine to H2 receptors on the basolateral membrane of parietal cells in the stomach.[3][4][5]

The binding of histamine to H2 receptors, which are G-protein coupled receptors, normally activates adenylate cyclase.[4] This enzyme converts ATP to cyclic AMP (cAMP), which in turn acts on the proton pump (H+/K+ ATPase), leading to the secretion of hydrogen ions into the gastric lumen.[4] Roxatidine competitively and reversibly inhibits this process, leading to a dose-dependent reduction in gastric acid production and secretion.[3][4][5]

Two key mechanisms contribute to this effect:

  • Direct Blockade: Histamine released from enterochromaffin-like (ECL) cells is prevented from binding to parietal cell H2 receptors, thereby directly inhibiting acid secretion.[3][5]

  • Indirect Reduction of Secretagogue Effects: Other substances that promote acid secretion, such as gastrin and acetylcholine, have a diminished effect on parietal cells when H2 receptors are blocked.[3][5]

Importantly, roxatidine acetate does not affect gastric acid secretion stimulated by dibutyryl cyclic adenosine (B11128) monophosphate, confirming its action is upstream of cAMP formation.[2]

Signaling Pathway of H2 Receptor Antagonism by Roxatidine

cluster_extracellular Extracellular Space cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates Roxatidine Roxatidine Roxatidine->H2R Competitively Blocks G_Protein G-Protein H2R->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase Proton_Pump Proton Pump (H+/K+ ATPase) cAMP->Proton_Pump Activates H_ion H+ Secretion Proton_Pump->H_ion Promotes

Caption: Signaling pathway of gastric acid secretion and its inhibition by Roxatidine.

Pharmacokinetics and Metabolism

Roxatidine acetate is a prodrug that undergoes presystemic deacetylation to its active metabolite, roxatidine.[2] This active form is responsible for the in vivo effects of the drug.[2] The oral bioavailability of roxatidine acetate is high, in the range of 80-90%.[3]

Anti-inflammatory and Other Potential Mechanisms

Beyond its primary role as an H2 antagonist, emerging research suggests that roxatidine and its acetate form possess anti-inflammatory properties. These effects appear to be independent of H2 receptor blockade.

  • Inhibition of Pro-inflammatory Mediators: In RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), roxatidine acetate has been shown to suppress the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO).[6] It also inhibits the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6]

  • Suppression of Cytokine Production: Roxatidine can suppress the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[6][7]

  • Modulation of Signaling Pathways: The anti-inflammatory effects of roxatidine are mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways.[6][7] In HMC-1 cells, roxatidine suppresses PMACI-induced NF-κB and caspase-1 activation, as well as the activation of p38 MAPK.[6]

  • Inhibition of Angiogenesis: Roxatidine has been found to inhibit the production of Vascular Endothelial Growth Factor-1 (VEGF-1), a key marker of inflammation and angiogenesis.[6] This has led to research into its potential anti-tumor activity.[7]

Anti-inflammatory Signaling Pathway of Roxatidine

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Activates p38_MAPK p38 MAPK TLR4->p38_MAPK Activates NF_kB NF-κB TLR4->NF_kB Activates Inflammatory_Response Inflammatory Response (Cytokines, iNOS, COX-2) p38_MAPK->Inflammatory_Response Promotes NF_kB->Inflammatory_Response Promotes Roxatidine Roxatidine Roxatidine->p38_MAPK Inhibits Roxatidine->NF_kB Inhibits

Caption: Anti-inflammatory mechanism of Roxatidine via inhibition of p38 MAPK and NF-κB pathways.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
IC50 (Histamine H2 Receptor) 3.2 µMNot Specified[8]
Roxatidine Concentration (in vitro) 6.25-25 µMHMC-1 cells[6]
Roxatidine Concentration (in vitro) 40-120 µMRAW 264.7 cells[6]
Roxatidine Acetate HCl Conc. (in vitro) 0-120 µMRAW 264.7 macrophages[7]
Oral Bioavailability 80-90%Not Specified[3]
Half-life 5-7 hoursNot Specified[4]

Experimental Protocols

In Vitro Inhibition of Gastric Acid Secretion
  • Objective: To determine the potency of roxatidine acetate and its metabolite, roxatidine, in inhibiting histamine-induced gastric acid secretion.

  • Methodology:

    • Isolation of gastric glands from a suitable animal model (e.g., rabbit).

    • Incubation of isolated gastric glands with varying concentrations of roxatidine acetate or roxatidine.

    • Stimulation of gastric acid secretion with a known concentration of histamine.

    • Measurement of acid secretion, often using the accumulation of a weak base like aminopyrine, which is quantified by liquid scintillation counting.

    • Comparison with a control group (histamine stimulation without the drug) and a positive control (e.g., cimetidine (B194882) or ranitidine).

    • To confirm the site of action, a similar experiment can be performed using dibutyryl cyclic adenosine monophosphate as the secretagogue instead of histamine.

In Vitro Anti-inflammatory Assay in Macrophages
  • Objective: To evaluate the effect of roxatidine on the production of inflammatory mediators in macrophages.

  • Methodology:

    • Culture of a macrophage cell line (e.g., RAW 264.7).

    • Pre-treatment of the cells with various concentrations of roxatidine for a specified period (e.g., 1 hour).

    • Stimulation of an inflammatory response by adding lipopolysaccharide (LPS).

    • After an incubation period, collection of the cell culture supernatant to measure the levels of nitric oxide (using the Griess reagent assay) and PGE2 (using ELISA).

    • Lysis of the cells to extract proteins for Western blot analysis to determine the expression levels of iNOS, COX-2, and the phosphorylation status of p38 MAPK and NF-κB pathway components.

Experimental Workflow for In Vitro Anti-inflammatory Studies

Start Culture RAW 264.7 Macrophages Pretreat Pre-treat with Roxatidine Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Lyse Lyse Cells Incubate->Lyse Griess Griess Assay (NO) Collect->Griess ELISA ELISA (PGE2) Collect->ELISA Western Western Blot (iNOS, COX-2, p-p38, p-NF-κB) Lyse->Western

Caption: General workflow for studying the anti-inflammatory effects of Roxatidine in vitro.

Conclusion

Roxatidine acetate hydrobromide's primary mechanism of action is the competitive antagonism of histamine H2 receptors, leading to a potent inhibition of gastric acid secretion. It is a prodrug, rapidly converted to its active metabolite, roxatidine. Additionally, preclinical evidence demonstrates that roxatidine possesses significant anti-inflammatory properties, mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways. These dual actions make it an effective agent for the treatment of acid-related gastrointestinal disorders and a subject of interest for its potential in inflammatory conditions. Further research is warranted to fully elucidate the clinical implications of its anti-inflammatory effects.

References

Iroxanadine Hydrobromide: A Novel Avenue in Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atherosclerosis, a chronic inflammatory disease of the arteries, remains a leading cause of cardiovascular morbidity and mortality worldwide. The complex interplay of endothelial dysfunction, inflammation, and lipid accumulation drives the initiation and progression of atherosclerotic plaques. This whitepaper explores the therapeutic potential of Iroxanadine hydrobromide, a cardioprotective agent, in the context of atherosclerosis research. While direct clinical evidence in atherosclerosis is nascent, Iroxanadine's established mechanism of action—specifically its ability to induce phosphorylation of p38 Stress-Activated Protein Kinase (SAPK) and promote the translocation of Protein Kinase C (PKC)—positions it as a compelling candidate for further investigation. This document provides a comprehensive overview of the theoretical framework for Iroxanadine's anti-atherosclerotic effects, detailed hypothetical experimental protocols to test these hypotheses, and potential signaling pathways involved.

Introduction to this compound

This compound (also known as BRX-235) is a pyridine (B92270) derivative initially investigated for its cardioprotective properties. Its primary known biological functions involve the modulation of key intracellular signaling cascades. Specifically, Iroxanadine has been shown to induce the phosphorylation of p38 SAPK, a member of the mitogen-activated protein kinase (MAPK) family, and to cause the translocation of calcium-dependent Protein Kinase C (PKC) isoforms.[1] These pathways are pivotal in regulating a multitude of cellular processes, including inflammation, cell proliferation, and apoptosis, all of which are central to the pathophysiology of atherosclerosis.

Postulated Mechanism of Action in Atherosclerosis

The therapeutic potential of this compound in atherosclerosis is predicated on the well-established roles of its molecular targets, p38 MAPK and PKC, in the disease process.

Modulation of the p38 MAPK Pathway

The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and stress. In the context of atherosclerosis, p38 MAPK activation is implicated in endothelial dysfunction and the expression of pro-inflammatory molecules. Iroxanadine-induced phosphorylation of p38 could have context-dependent effects. While chronic p38 activation is often pro-atherogenic, transient and controlled activation can also mediate protective cellular responses. One hypothesis is that Iroxanadine may modulate the p38 pathway to suppress chronic inflammation within the vasculature.

p38_MAPK_Pathway Iroxanadine Iroxanadine Hydrobromide p38_SAPK p38 SAPK Iroxanadine->p38_SAPK Induces Phosphorylation Downstream_Effectors Downstream Effectors (e.g., MK2, ATF2) p38_SAPK->Downstream_Effectors Activates Inflammatory_Response Modulation of Inflammatory Response (e.g., ↓ VCAM-1, ↓ IL-6) Downstream_Effectors->Inflammatory_Response Endothelial_Function Improved Endothelial Function Downstream_Effectors->Endothelial_Function

Influence on Protein Kinase C Translocation

Protein Kinase C comprises a family of enzymes that are critical in signal transduction related to vascular smooth muscle cell (VSMC) proliferation and migration, as well as endothelial permeability. Dysregulation of PKC activity is a hallmark of endothelial dysfunction and contributes to the inflammatory environment of atherosclerotic plaques. Iroxanadine's ability to induce PKC translocation suggests a potential to modulate these pathological processes. Depending on the specific PKC isoform and the cellular context, this could lead to either pro- or anti-atherogenic outcomes, necessitating careful investigation.

PKC_Translocation_Pathway Iroxanadine Iroxanadine Hydrobromide PKC Protein Kinase C (calcium-dependent isoforms) Iroxanadine->PKC Induces Translocation Membrane Cell Membrane PKC->Membrane VSMC_Response Modulation of VSMC Proliferation & Migration Membrane->VSMC_Response Endothelial_Permeability Altered Endothelial Permeability Membrane->Endothelial_Permeability

Hypothetical Efficacy Data

The following tables present hypothetical data to illustrate the potential anti-atherosclerotic effects of this compound in preclinical models. These are not based on published results but serve as a framework for future studies.

Table 1: In Vitro Efficacy of this compound on Foam Cell Formation
Treatment GroupConcentration (µM)Foam Cell Formation (%)p-value vs. ox-LDL
Control (untreated macrophages)-5.2 ± 1.1-
ox-LDL (50 µg/mL)-85.6 ± 7.3<0.001
Iroxanadine + ox-LDL162.3 ± 6.8<0.05
Iroxanadine + ox-LDL1041.5 ± 5.1<0.01
Iroxanadine + ox-LDL5025.8 ± 4.2<0.001
Table 2: In Vivo Efficacy of this compound in LDLr-/- Mice
Treatment GroupDose (mg/kg/day)Aortic Plaque Area (%)Plasma Cholesterol (mg/dL)
Wild-Type (Chow Diet)-2.1 ± 0.580 ± 15
LDLr-/- (Western Diet)-35.4 ± 4.81250 ± 150
Iroxanadine + Western Diet1024.7 ± 3.91180 ± 130
Iroxanadine + Western Diet3018.2 ± 3.11150 ± 145
Atorvastatin (positive control)1015.5 ± 2.9750 ± 100

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on atherosclerosis.

In Vitro Foam Cell Formation Assay

Objective: To determine the effect of this compound on the transformation of macrophages into foam cells upon exposure to oxidized low-density lipoprotein (ox-LDL).

Materials:

  • THP-1 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA)

  • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

  • Human LDL

  • Copper sulfate (B86663) (CuSO₄)

  • This compound

  • Oil Red O staining solution

  • Phosphate-buffered saline (PBS)

  • Formalin

Procedure:

  • Macrophage Differentiation: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and antibiotics. Induce differentiation into macrophages by treating with 100 ng/mL PMA for 48 hours.

  • ox-LDL Preparation: Prepare ox-LDL by incubating human LDL (1 mg/mL) with 10 µM CuSO₄ in PBS for 24 hours at 37°C.

  • Treatment: Replace the medium of differentiated macrophages with fresh serum-free medium containing ox-LDL (50 µg/mL) and varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control. Incubate for 24 hours.

  • Oil Red O Staining:

    • Wash cells twice with cold PBS.

    • Fix cells with 10% formalin for 30 minutes.

    • Wash with distilled water and then with 60% isopropanol (B130326).

    • Stain with Oil Red O solution for 30 minutes.

    • Wash with 60% isopropanol and then with distilled water.

  • Quantification: Elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm. Alternatively, quantify the percentage of Oil Red O-positive cells using microscopy and image analysis software.

In Vivo Atherosclerosis Model in LDLr-/- Mice

Objective: To evaluate the in vivo efficacy of this compound in reducing atherosclerotic plaque formation in a genetically modified mouse model.

Materials:

  • Male LDL receptor-deficient (LDLr-/-) mice (8-10 weeks old)

  • Western-type high-fat diet (21% fat, 0.15% cholesterol)

  • This compound

  • Atorvastatin (positive control)

  • Saline (vehicle)

  • Anesthesia (e.g., isoflurane)

  • Perfusion solutions (PBS, 4% paraformaldehyde)

  • Oil Red O staining solution

Procedure:

  • Acclimatization and Grouping: Acclimatize mice for one week. Randomly assign mice to treatment groups (n=10-12 per group):

    • Group 1: LDLr-/- mice on a Western diet + vehicle (saline) daily by oral gavage.

    • Group 2: LDLr-/- mice on a Western diet + this compound (e.g., 10 mg/kg/day) daily by oral gavage.

    • Group 3: LDLr-/- mice on a Western diet + this compound (e.g., 30 mg/kg/day) daily by oral gavage.

    • Group 4: LDLr-/- mice on a Western diet + Atorvastatin (10 mg/kg/day) daily by oral gavage.

  • Treatment Period: Administer the treatments and the Western diet for 12-16 weeks.

  • Tissue Collection:

    • At the end of the treatment period, anesthetize the mice and collect blood via cardiac puncture for lipid analysis.

    • Perfuse the mice with PBS followed by 4% paraformaldehyde.

    • Dissect the entire aorta from the heart to the iliac bifurcation.

  • Plaque Quantification:

    • Carefully clean the aorta of surrounding adipose and connective tissue.

    • Cut the aorta longitudinally and pin it flat on a black wax surface.

    • Stain the aorta with Oil Red O solution to visualize lipid-rich plaques.

    • Capture high-resolution images of the stained aortas.

    • Quantify the total aortic surface area and the Oil Red O-positive plaque area using image analysis software. Express plaque area as a percentage of the total aortic surface area.

Proposed Signaling and Experimental Workflow

Experimental_Workflow

Conclusion

This compound presents a novel and intriguing candidate for anti-atherosclerosis drug development. Its established mechanisms of action on the p38 MAPK and PKC signaling pathways provide a strong rationale for its investigation in this complex disease. The hypothetical data and detailed experimental protocols outlined in this whitepaper offer a roadmap for researchers to explore the potential of Iroxanadine in mitigating the key pathological processes of atherosclerosis. Further in-depth preclinical studies are warranted to validate these hypotheses and to elucidate the full therapeutic potential of this compound in cardiovascular medicine.

References

Iroxanadine Hydrobromide as a Cardioprotective Agent: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on Iroxanadine Hydrobromide as a Cardioprotective Agent

Executive Summary

This document provides a technical overview of this compound (also known as BRX-235), a novel small molecule with potential as a cardioprotective agent. The available information indicates that this compound exerts its effects through the modulation of key signaling pathways involved in endothelial cell homeostasis and cellular stress responses. However, it is crucial to note that detailed, publicly available research, including comprehensive quantitative data and specific experimental protocols for this compound, is exceptionally limited. This guide summarizes the existing information and outlines the general experimental methodologies relevant to its proposed mechanism of action.

Introduction

This compound is a pyridine (B92270) derivative synthesized by Biorex, a Hungarian pharmaceutical company. It has been investigated for its potential therapeutic applications in cardiovascular diseases, particularly in the context of atherosclerosis and the prevention of restenosis following vascular interventions. The core of its cardioprotective potential appears to lie in its ability to influence critical intracellular signaling cascades that are central to cardiac cell survival and function under stress conditions.

Mechanism of Action

Based on the available data, the primary mechanism of action of this compound involves the modulation of stress-activated protein kinases (SAPKs) and protein kinase C (PKC).

p38 SAPK Phosphorylation

This compound (BRX-235) has been shown to induce the phosphorylation of p38 Stress-Activated Protein Kinase (SAPK). The p38 MAPK pathway is a critical regulator of cellular responses to a variety of external and internal stressors, including oxidative stress and inflammatory cytokines, which are key contributors to cardiac injury. Activation of p38 MAPK can have both pro-apoptotic and pro-survival effects depending on the specific context and downstream targets. In the context of cardioprotection, transient and controlled activation of p38 MAPK has been linked to protective mechanisms.

Protein Kinase C (PKC) Translocation

The compound also causes the translocation of a calcium-dependent protein kinase C (PKC) isoform to cellular membranes. PKC translocation from the cytosol to specific cellular compartments (e.g., plasma membrane, mitochondria) is a hallmark of its activation. Different PKC isoforms play distinct roles in cardiac physiology and pathology. The activation of specific PKC isoforms, such as PKC-ε, has been strongly implicated in cardioprotective signaling, particularly in the context of ischemic preconditioning.

Putative Cardioprotective Signaling Pathways

While specific, detailed signaling pathways for this compound are not available in the public domain, based on its known targets (p38 MAPK and PKC), a putative signaling network can be proposed. The following diagram illustrates a potential logical relationship of how this compound might initiate its cardioprotective effects.

Iroxanadine_Signaling cluster_cellular_effects Cellular Effects cluster_downstream_effects Potential Downstream Cardioprotective Mechanisms Iroxanadine Iroxanadine Hydrobromide p38 p38 SAPK Phosphorylation Iroxanadine->p38 PKC PKC Isoform Translocation Iroxanadine->PKC HSP Heat Shock Protein Expression p38->HSP regulates Antioxidant Antioxidant Defense (↑ SOD, Catalase) Inflammation ↓ Inflammation p38->Inflammation modulates NO Nitric Oxide Bioavailability PKC->NO influences Apoptosis ↓ Apoptosis PKC->Apoptosis inhibits Cardioprotection Cardioprotection HSP->Cardioprotection Antioxidant->Cardioprotection NO->Cardioprotection Apoptosis->Cardioprotection Inflammation->Cardioprotection

Putative signaling cascade of this compound.

Relevant Experimental Protocols

Due to the lack of specific published studies on this compound, this section outlines general experimental protocols that would be necessary to elucidate and confirm its cardioprotective effects and mechanisms of action.

In Vivo Model of Myocardial Ischemia-Reperfusion (I/R) Injury

This protocol is fundamental for assessing the cardioprotective efficacy of a compound in a physiologically relevant setting.

Objective: To determine if this compound reduces myocardial infarct size and improves cardiac function following I/R injury in a rodent model.

Methodology:

  • Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

  • Anesthesia: Anesthesia is induced and maintained (e.g., with isoflurane (B1672236) or a combination of ketamine/xylazine).

  • Surgical Procedure:

    • The animal is intubated and ventilated.

    • A thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is identified and ligated with a suture for a defined period (e.g., 30-45 minutes) to induce ischemia.

    • The ligature is then released to allow for reperfusion (e.g., for 2-24 hours).

  • Drug Administration: this compound or vehicle would be administered at a predetermined dose and time point (e.g., intravenously or intraperitoneally before ischemia or at the onset of reperfusion).

  • Endpoint Analysis:

    • Infarct Size Measurement: At the end of reperfusion, the heart is excised, and the area at risk and the infarcted area are delineated using Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining, respectively.

    • Cardiac Function: Echocardiography can be performed before, during, and after I/R to assess parameters such as ejection fraction and fractional shortening.

    • Biomarker Analysis: Blood samples can be collected to measure cardiac troponin levels.

IR_Workflow start Anesthetize and Ventilate Rodent thoracotomy Perform Thoracotomy start->thoracotomy ligate Ligate LAD Coronary Artery (e.g., 30 min Ischemia) thoracotomy->ligate drug Administer Iroxanadine or Vehicle ligate->drug Pre-treatment or Reperfusion Treatment reperfuse Release Ligature (e.g., 2-24h Reperfusion) ligate->reperfuse drug->ligate endpoints Endpoint Analysis reperfuse->endpoints infarct Infarct Size (TTC Staining) endpoints->infarct function Cardiac Function (Echo) endpoints->function biomarkers Serum Biomarkers (Troponin) endpoints->biomarkers

Experimental workflow for in vivo I/R injury model.
Western Blot Analysis for Protein Phosphorylation and Expression

Objective: To confirm the phosphorylation of p38 MAPK and the expression levels of heat shock proteins (HSPs) in cardiac tissue or isolated cardiomyocytes treated with this compound.

Methodology:

  • Sample Preparation: Cardiac tissue homogenates or cell lysates are prepared in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each sample is determined (e.g., using a BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Electrotransfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-HSP70).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Protein Kinase C (PKC) Translocation Assay

Objective: To visualize and quantify the translocation of specific PKC isoforms from the cytosol to the particulate fraction in response to this compound.

Methodology:

  • Cell Culture: Primary neonatal or adult cardiomyocytes or a cardiac cell line (e.g., H9c2) are used.

  • Treatment: Cells are treated with this compound, a vehicle control, or a known PKC activator (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA) for a specified time.

  • Subcellular Fractionation:

    • Cells are harvested and homogenized in a hypotonic buffer.

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The supernatant is then ultracentrifuged to separate the cytosolic fraction (supernatant) from the particulate/membrane fraction (pellet).

  • Western Blot Analysis: The protein levels of the specific PKC isoform of interest are determined in both the cytosolic and particulate fractions by Western blotting as described above. An increase in the protein level in the particulate fraction relative to the cytosolic fraction indicates translocation.

Measurement of Reactive Oxygen Species (ROS) and Nitric Oxide (NO)

Objective: To assess the effect of this compound on the production of ROS and the bioavailability of NO in cardiomyocytes under conditions of oxidative stress.

Methodology for ROS Detection:

  • Fluorescent Probes: Cardiomyocytes are loaded with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) or MitoSOX Red (for mitochondrial superoxide).

  • Induction of Oxidative Stress: Cells are exposed to a stressor, such as hydrogen peroxide (H₂O₂) or simulated ischemia-reperfusion.

  • Measurement: The change in fluorescence intensity, which is proportional to ROS levels, is measured using a fluorescence microscope or a plate reader.

Methodology for NO Detection:

  • Griess Assay: This colorimetric assay measures nitrite (B80452) (a stable breakdown product of NO) in the cell culture medium or tissue homogenates.

  • DAF-FM Diacetate: This is a fluorescent probe that directly detects intracellular NO. Cardiomyocytes are loaded with the probe, and the fluorescence intensity is measured.

Quantitative Data Summary

A thorough search of publicly available scientific literature and databases did not yield specific quantitative data from preclinical or clinical studies of this compound. Therefore, the presentation of data in tabular format as requested is not possible at this time. The information available is qualitative in nature, describing the compound's effects on signaling pathways.

Conclusion and Future Directions

This compound (BRX-235) is a promising cardioprotective agent based on its known molecular targets, p38 SAPK and PKC, which are central to cardiac stress-response pathways. The limited available information suggests that its mechanism of action likely involves the modulation of downstream effectors that mitigate apoptosis, inflammation, and oxidative stress, while potentially enhancing the expression of protective proteins like HSPs.

However, a significant gap exists in the publicly accessible data. To fully understand the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

  • Dose-response and efficacy studies in validated animal models of myocardial infarction and heart failure.

  • Detailed elucidation of the specific PKC isoforms activated by the compound and their downstream targets.

  • Comprehensive analysis of its effects on gene expression in cardiomyocytes to identify the full spectrum of its cardioprotective program.

  • Pharmacokinetic and pharmacodynamic studies to determine its bioavailability, half-life, and optimal dosing regimen.

  • Safety and toxicology studies to assess any potential off-target effects.

Without such data, a complete and in-depth technical assessment of this compound as a cardioprotective agent remains speculative. The scientific and drug development communities would benefit greatly from the publication of detailed preclinical data for this compound.

The Synthesis of Iroxanadine Hydrobromide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iroxanadine hydrobromide, a cardioprotective agent, is a piperidine-substituted 3-pyridyl-5,6-dihydro-2H-1,2,4-oxadiazine derivative. While detailed, publicly available experimental protocols for its synthesis are scarce, this technical guide consolidates available information and proposes a plausible synthetic pathway based on established organic chemistry principles and the synthesis of analogous heterocyclic compounds. This document is intended to provide a foundational understanding for researchers and professionals in drug development.

Chemical Profile of this compound

A clear understanding of the target molecule's properties is fundamental to any synthetic endeavor. The key chemical data for this compound is summarized below.

PropertyValueSource
IUPAC Name 5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;hydrobromide[1]
Molecular Formula C₁₄H₂₁BrN₄O[1]
Molecular Weight 341.25 g/mol [1]
Parent Compound Iroxanadine[1]
Component Compounds Iroxanadine, Hydrogen Bromide[1]

Proposed Synthesis of Iroxanadine

Based on the synthesis of structurally related 1,2,4-oxadiazine and 1,3,4-oxadiazole (B1194373) derivatives, a potential synthetic route for Iroxanadine can be postulated.[2][3][4] This proposed pathway involves the key step of forming the 1,2,4-oxadiazine ring.

A generalized synthetic scheme is presented below. It is important to note that the specific reagents, reaction conditions, and yields are not publicly documented and would require experimental optimization.

General Synthetic Workflow

The synthesis of Iroxanadine likely proceeds through a multi-step sequence, culminating in the formation of the core oxadiazine ring and subsequent hydrobromination.

Iroxanadine Synthesis Workflow A Starting Materials B Intermediate 1 (e.g., Amidoxime derivative of pyridine) A->B Reaction 1 C Intermediate 2 (e.g., Epoxide with piperidine (B6355638) moiety) A->C Reaction 2 D Iroxanadine (Free Base) B->D Cyclization C->D E This compound D->E Hydrobromination

Caption: Proposed general workflow for the synthesis of this compound.

Postulated Experimental Protocol

Step 1: Synthesis of a Pyridine-3-carboxamidoxime Intermediate

A plausible initial step is the conversion of a pyridine-3-carbonitrile (B1148548) or a related derivative to the corresponding amidoxime. This is a common strategy for the synthesis of 1,2,4-oxadiazole (B8745197) and related heterocycles.[2][3]

  • Reactants: Pyridine-3-carbonitrile, hydroxylamine (B1172632) hydrochloride, and a base (e.g., sodium bicarbonate).

  • Solvent: A protic solvent such as ethanol.

  • Procedure: The reactants would be heated under reflux for several hours. The progress of the reaction would be monitored by a suitable chromatographic technique (e.g., TLC). Upon completion, the product would be isolated by filtration and purified by recrystallization.

Step 2: Synthesis of a Piperidinyl-substituted Epoxide

A second key intermediate would likely be a reactive species containing the piperidinomethyl group. An epoxide is a common choice for such a fragment.

  • Reactants: Epichlorohydrin and piperidine.

  • Solvent: A polar aprotic solvent.

  • Procedure: The reaction would likely be carried out at a controlled temperature to manage the exothermicity of the amine addition to the epoxide. The product would be isolated by extraction and purified by distillation or chromatography.

Step 3: Cyclization to form Iroxanadine

The core 1,2,4-oxadiazine ring of Iroxanadine would be formed by the reaction of the two key intermediates.

  • Reactants: Pyridine-3-carboxamidoxime and the piperidinyl-substituted epoxide.

  • Catalyst: A base to facilitate the nucleophilic attack and subsequent cyclization.

  • Procedure: The reactants and catalyst would be heated in a suitable solvent. The reaction progress would be monitored until completion. The resulting Iroxanadine free base would be isolated through an aqueous workup and extraction, followed by purification, likely using column chromatography.

Step 4: Formation of this compound

The final step is the salt formation to yield the hydrobromide salt.

  • Reactants: Iroxanadine (free base) and hydrobromic acid.

  • Solvent: A suitable organic solvent in which the hydrobromide salt is sparingly soluble, such as isopropanol (B130326) or ethanol.

  • Procedure: A solution of hydrobromic acid would be added dropwise to a solution of the Iroxanadine free base with stirring. The this compound salt would precipitate out of the solution and could be collected by filtration, washed with a cold solvent, and dried under vacuum.

Mechanism of Action: A Brief Overview

Iroxanadine is known to act as a cardioprotective agent. Its mechanism of action involves the induction of phosphorylation of p38 SAPK (Stress-Activated Protein Kinase).

Iroxanadine Mechanism of Action Iroxanadine Iroxanadine p38_SAPK p38 SAPK Iroxanadine->p38_SAPK Induces Phosphorylation Phosphorylated_p38_SAPK Phosphorylated p38 SAPK Cardioprotection Cardioprotective Effects Phosphorylated_p38_SAPK->Cardioprotection Leads to

Caption: Simplified signaling pathway of Iroxanadine.

Conclusion

References

Iroxanadine hydrobromide chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Iroxanadine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, a vasculoprotective agent. The information is presented to support research, development, and formulation activities.

Chemical Properties

This compound is the hydrobromide salt of Iroxanadine. The core structure consists of a pyridine (B92270) ring linked to a 5,6-dihydro-2H-1,2,4-oxadiazine moiety, which is further substituted with a piperidin-1-ylmethyl group.[1][2]

PropertyValueSource
Molecular Formula C₁₄H₂₁BrN₄O[1]
Molecular Weight 341.25 g/mol [1][2]
IUPAC Name 5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;hydrobromide[1]
InChI InChI=1S/C14H20N4O.BrH/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);1H[1]
InChIKey JHDYJJZPWVTMRM-UHFFFAOYSA-N[1]
Canonical SMILES C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.Br[1]
CAS Number 276690-62-1[1]

Computed Properties:

PropertyValueSource
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]
Polar Surface Area 49.8 Ų[1]
Topological Polar Surface Area 62.1 Ų
Heavy Atom Count 21[1]
Formal Charge 0[2]
Complexity 315[1]

Physical Properties

Melting Point Determination

A precise melting point is a key indicator of purity for a crystalline solid.

Experimental Protocol: Capillary Melting Point Method

This method is a standard procedure for determining the melting range of a solid.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end. The packed sample height should be approximately 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a means for observing the sample is used.

  • Procedure:

    • The capillary tube is placed in the heating block.

    • The sample is heated at a steady rate of 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded. This range is reported as the melting point.

  • Calibration: The apparatus should be calibrated using certified reference standards with known melting points.

Aqueous Solubility Determination

Solubility is a critical parameter for drug development, influencing bioavailability and formulation.

Experimental Protocol: Shake-Flask Method (as per USP <1045>)

This method determines the equilibrium solubility of a substance.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer system) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Sample Collection and Preparation: A sample of the supernatant is withdrawn and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

  • Analysis: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The pKa value provides insight into the ionization state of a molecule at different pH values, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Potentiometric Titration

This is a common and accurate method for determining the pKa of ionizable compounds.

  • Sample Preparation: A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent if aqueous solubility is low.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition, allowing for equilibration.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the compound is ionized. For a hydrobromide salt of a base, this will represent the pKa of the conjugate acid.

Mechanism of Action and Signaling Pathways

Iroxanadine is a vasculoprotective agent that exerts its effects through the modulation of key intracellular signaling pathways.[3][4] Its primary mechanisms of action involve the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and the translocation of calcium-dependent protein kinase C (PKC) isoforms.[3][4]

p38 MAPK Signaling Pathway

Iroxanadine induces the phosphorylation of p38 Stress-Activated Protein Kinase (SAPK), a critical component of the MAPK signaling cascade.[3][4] This pathway is involved in cellular responses to stress, inflammation, and apoptosis.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Iroxanadine Iroxanadine Upstream_Kinases Upstream Kinases (e.g., MKK3/6) Iroxanadine->Upstream_Kinases p38_SAPK p38 SAPK Upstream_Kinases->p38_SAPK Phosphorylation Phosphorylated_p38 Phosphorylated p38 SAPK Downstream_Effectors Downstream Effectors Phosphorylated_p38->Downstream_Effectors Cellular_Response Cellular Response (e.g., Cardioprotection) Downstream_Effectors->Cellular_Response

Caption: Iroxanadine-induced p38 MAPK signaling cascade.

Protein Kinase C (PKC) Translocation

Iroxanadine also promotes the translocation of calcium-dependent PKC isoforms to cellular membranes.[3][4] This process is a key step in the activation of PKC, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

PKC_Translocation cluster_extracellular Extracellular cluster_intracellular Intracellular Iroxanadine Iroxanadine Signal_Induction Signal Induction Iroxanadine->Signal_Induction Inactive_PKC Inactive PKC (Cytosolic) Signal_Induction->Inactive_PKC Translocation Active_PKC Active PKC (Membrane-bound) Inactive_PKC->Active_PKC Cellular_Response Cellular Response Active_PKC->Cellular_Response

Caption: Iroxanadine-induced Protein Kinase C translocation.

Experimental Workflows

The following workflows outline the general steps for investigating the biological activity of this compound.

p38 MAPK Phosphorylation Assay

This workflow describes a typical Western blot experiment to detect the phosphorylation of p38 MAPK in response to Iroxanadine treatment.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., Endothelial Cells) Iroxanadine_Treatment 2. Treatment with This compound Cell_Culture->Iroxanadine_Treatment Cell_Lysis 3. Cell Lysis Iroxanadine_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blot SDS_PAGE->Western_Blot Antibody_Incubation 7. Antibody Incubation (Anti-phospho-p38 & Anti-total-p38) Western_Blot->Antibody_Incubation Detection 8. Detection (e.g., Chemiluminescence) Antibody_Incubation->Detection Analysis 9. Analysis Detection->Analysis

Caption: Western blot workflow for p38 MAPK phosphorylation.

PKC Translocation Assay

This workflow outlines a general immunofluorescence-based method to visualize the translocation of PKC from the cytosol to the membrane.

Immunofluorescence_Workflow Cell_Seeding 1. Seed Cells on Coverslips Iroxanadine_Treatment 2. Treat with This compound Cell_Seeding->Iroxanadine_Treatment Fixation_Permeabilization 3. Fix and Permeabilize Cells Iroxanadine_Treatment->Fixation_Permeabilization Blocking 4. Blocking Fixation_Permeabilization->Blocking Primary_Antibody 5. Incubate with Primary Antibody (Anti-PKC) Blocking->Primary_Antibody Secondary_Antibody 6. Incubate with Fluorescent Secondary Antibody Primary_Antibody->Secondary_Antibody Mounting_Imaging 7. Mount and Image (Confocal Microscopy) Secondary_Antibody->Mounting_Imaging Analysis 8. Analyze Subcellular Localization Mounting_Imaging->Analysis

Caption: Immunofluorescence workflow for PKC translocation.

References

Iroxanadine Hydrobromide: A Technical Guide to its Role in p38 SAPK Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iroxanadine hydrobromide, also known as BRX-235, is a novel small molecule with demonstrated cardioprotective and vasculoprotective properties. A key mechanism underlying its therapeutic potential is the induction of p38 stress-activated protein kinase (SAPK) phosphorylation. This technical guide provides an in-depth overview of the core scientific findings related to this compound's effect on the p38 MAPK signaling pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and workflows.

Core Mechanism of Action

This compound has been identified as an activator of the p38 SAPK pathway in endothelial cells. This activation is crucial for its observed effects on endothelial cell migration, a key process in vascular repair and homeostasis. The compound acts upstream of p38 SAPK, leading to its phosphorylation without altering the total protein levels of the kinase. This targeted activation of the p38 SAPK pathway is a significant contributor to the vasculoprotective effects of Iroxanadine, particularly in the context of atherosclerosis and restenosis.[1] Additionally, Iroxanadine has been characterized as a vasculoprotector against atherosclerosis and an enhancer of stress-induced protein expression, further highlighting its role as a modulator of cellular stress responses.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of this compound (BRX-235) on endothelial cell migration and p38 SAPK phosphorylation.

Table 1: Effect of Iroxanadine (BRX-235) on Bovine Aortic Endothelial Cell (BAE) Migration

Treatment ConditionConcentrationMigration Inhibition by SB 203580 (p38 SAPK inhibitor)
Endothelial Cell Growth Factor (ECGF)-Yes
Iroxanadine (BRX-235)Pharmacological dosesYes

Data extracted from Denes L, et al. (2002).[1]

Table 2: Effect of Iroxanadine (BRX-235) on p38 SAPK Phosphorylation in Bovine Aortic Endothelial (BAE) Cells

TreatmentConcentrationEffect on p38 SAPK PhosphorylationEffect on Total p38 SAPK Protein Levels
Iroxanadine (BRX-235)Pharmacological dose rangesInduces phosphorylationNo effect

Data extracted from Denes L, et al. (2002).[1]

Signaling Pathway

The proposed signaling pathway for this compound-induced endothelial cell migration is depicted below. Iroxanadine acts as an upstream activator, leading to the phosphorylation and activation of p38 SAPK, which in turn promotes endothelial cell migration.

Iroxanadine_p38_Signaling cluster_p38 p38 SAPK Activation Iroxanadine Iroxanadine (BRX-235) Upstream_Activator Upstream Activator(s) Iroxanadine->Upstream_Activator activates p38_SAPK p38 SAPK Upstream_Activator->p38_SAPK phosphorylates p_p38_SAPK Phosphorylated p38 SAPK EC_Migration Endothelial Cell Migration p_p38_SAPK->EC_Migration promotes

Iroxanadine-induced p38 SAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the effect of this compound on p38 SAPK phosphorylation and endothelial cell migration.

Wounding Migration Assay

This assay is used to assess the effect of Iroxanadine on the migration of endothelial cells in vitro.

a. Cell Culture:

  • Bovine aortic endothelial (BAE) cells are cultured in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. Wounding and Treatment:

  • BAE cells are grown to confluence in multi-well plates.

  • A sterile pipette tip is used to create a uniform "wound" or scratch in the cell monolayer.

  • The cells are washed to remove debris and then incubated with fresh medium containing this compound (BRX-235) at the desired concentrations.

  • A positive control (e.g., Endothelial Cell Growth Factor, ECGF) and a negative control (vehicle) are included.

  • To confirm the role of p38 SAPK, a specific inhibitor (e.g., SB 203580) is added to some wells in combination with Iroxanadine or ECGF.

c. Data Acquisition and Analysis:

  • The wounded areas are photographed at time zero and after a specified incubation period (e.g., 24 hours).

  • The extent of cell migration into the wound area is quantified by measuring the change in the wound width or the area covered by migrated cells.

Wounding_Migration_Assay_Workflow Start Start: Confluent BAE Cell Monolayer Wound Create Wound with Pipette Tip Start->Wound Wash Wash to Remove Debris Wound->Wash Treat Add Treatment Groups: - Vehicle (Control) - Iroxanadine (BRX-235) - ECGF (Positive Control) - Iroxanadine + SB 203580 - ECGF + SB 203580 Wash->Treat Incubate Incubate for 24 hours Treat->Incubate Image_T0 Image at Time 0 Treat->Image_T0 Image_T24 Image at 24 hours Incubate->Image_T24 Analyze Quantify Cell Migration Image_T0->Analyze Image_T24->Analyze End End: Assess Migration Inhibition Analyze->End

Workflow for the Wounding Migration Assay.
Western Blot Analysis for p38 SAPK Phosphorylation

This method is used to determine the effect of Iroxanadine on the phosphorylation state of p38 SAPK.

a. Cell Lysis and Protein Quantification:

  • BAE cells are treated with this compound (BRX-235) for various time points and at different concentrations.

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

b. SDS-PAGE and Immunoblotting:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is then incubated with a primary antibody specific for the phosphorylated form of p38 SAPK (phospho-p38).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total p38 SAPK.

c. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified using densitometry software.

  • The level of phosphorylated p38 SAPK is normalized to the level of total p38 SAPK.

Western_Blot_Workflow Start Start: BAE Cell Treatment with Iroxanadine Lysis Cell Lysis and Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab_p_p38 Incubate with anti-phospho-p38 Ab Block->Primary_Ab_p_p38 Secondary_Ab Incubate with HRP-conjugated Secondary Ab Primary_Ab_p_p38->Secondary_Ab Detect_p_p38 ECL Detection of phospho-p38 Secondary_Ab->Detect_p_p38 Detect_total_p38 ECL Detection of total p38 Secondary_Ab->Detect_total_p38 Strip Strip Membrane Detect_p_p38->Strip Analyze Densitometry and Normalization Detect_p_p38->Analyze Primary_Ab_total_p38 Re-probe with anti-total-p38 Ab Strip->Primary_Ab_total_p38 Primary_Ab_total_p38->Secondary_Ab Detect_total_p38->Analyze End End: Determine Change in p38 Phosphorylation Analyze->End

Workflow for Western Blot Analysis of p38 SAPK Phosphorylation.

Conclusion

The available scientific evidence strongly indicates that this compound exerts its vasculoprotective effects, at least in part, through the activation of the p38 SAPK signaling pathway in endothelial cells. This activation leads to an increase in p38 SAPK phosphorylation and promotes endothelial cell migration. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic applications of Iroxanadine and for the development of novel drugs targeting the p38 MAPK pathway for the treatment of cardiovascular diseases.

References

Iroxanadine Hydrobromide and Protein Kinase C Translocation: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Iroxanadine hydrobromide (also known as BRX-235) is a novel small molecule with potential cardioprotective effects. Its mechanism of action is reported to involve the phosphorylation of p38 SAPK and the translocation of calcium-dependent protein kinase C (PKC) isoforms. This technical guide provides a comprehensive overview of the known signaling pathways associated with Iroxanadine and a detailed examination of the principles and methodologies for studying protein kinase C translocation. While specific quantitative data and detailed experimental protocols for Iroxanadine's direct effect on PKC translocation are not extensively available in peer-reviewed literature, this paper aims to equip researchers with the foundational knowledge and technical frameworks necessary to investigate such phenomena.

Introduction to this compound (BRX-235)

Iroxanadine is an experimental drug candidate investigated for its potential therapeutic applications in vascular diseases and as a cardioprotective agent. It is a small molecule belonging to the pyridine (B92270) and derivatives class of organic compounds.

Known Mechanism of Action

The primary reported mechanisms of action for Iroxanadine (BRX-235) are:

  • Phosphorylation of p38 SAPK: Iroxanadine induces the phosphorylation of p38 Stress-Activated Protein Kinase, a key enzyme in cellular responses to stress, inflammation, and apoptosis.

  • Translocation of Protein Kinase C: It is also reported to cause the translocation of calcium-dependent isoforms of Protein Kinase C to the cell membrane.

Iroxanadine and the p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that responds to inflammatory cytokines and environmental stress. Iroxanadine's induction of p38 SAPK phosphorylation suggests its involvement in modulating cellular processes critical for endothelial cell homeostasis and survival, which is consistent with its proposed cardioprotective effects.

Iroxanadine_p38_Pathway Iroxanadine Iroxanadine (BRX-235) p38_SAPK p38 SAPK Iroxanadine->p38_SAPK Induces Phosphorylation Phospho_p38 Phosphorylated p38 SAPK Iroxanadine->Phospho_p38 Cell_Membrane Cell Membrane Downstream Downstream Effectors Phospho_p38->Downstream Response Cardioprotective Effects Downstream->Response

Caption: Iroxanadine's signaling through p38 MAPK.

Protein Kinase C (PKC) Translocation: A General Overview

Protein Kinase C (PKC) comprises a family of serine/threonine kinases that play pivotal roles in various cellular signaling pathways. The activation of conventional and novel PKC isoforms is typically a multi-step process that includes their translocation from the cytosol to the plasma membrane or other cellular compartments. This translocation is a hallmark of PKC activation and is essential for its function, as it brings the kinase in proximity to its membrane-associated substrates and the activator diacylglycerol (DAG).

The Process of PKC Translocation

The translocation of conventional PKC isoforms (α, βI, βII, γ) is dependent on both calcium and diacylglycerol. Upon cellular stimulation that leads to an increase in intracellular calcium and the production of DAG, these PKC isoforms move from the cytoplasm to the inner leaflet of the plasma membrane.

PKC_Translocation_Pathway cluster_cytosol Cytosol cluster_membrane Plasma Membrane PKC_inactive Inactive PKC (Folded) PKC_active Active PKC (Unfolded) PKC_inactive->PKC_active Translocation & Activation DAG Diacylglycerol (DAG) DAG->PKC_active Translocation & Activation PS Phosphatidylserine (PS) PS->PKC_active Translocation & Activation Substrate Membrane-Bound Substrate PKC_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate PKC_active->Phospho_Substrate Stimulus Stimulus (e.g., Agonist, Phorbol (B1677699) Ester) PLC Phospholipase C (PLC) Stimulus->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->DAG IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_ion Ca²⁺ Ca_release->Ca_ion Ca_ion->PKC_active Translocation & Activation Response Cellular Response Phospho_Substrate->Response

Caption: General signaling pathway of PKC translocation.

Quantitative Analysis of PKC Translocation

While specific data for Iroxanadine is unavailable, studies using phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), and other stimuli provide a quantitative framework for understanding PKC translocation. The data is typically presented as the percentage or amount of PKC activity or protein that moves from the cytosolic fraction to the membrane fraction of the cell.

Table 1: Example Quantitative Data on Stimulus-Induced PKC Translocation

StimulusCell TypePKC Isoform(s)Change in Membrane-Associated PKCReference
Nicotinic Agonist / High K⁺Bovine Adrenal Chromaffin CellsTotal PKCUp to 14% increase in total cellular PKC activity translocated to membranes.[1]
10⁻⁷ M TPAThymoma CellsTotal PKCIncrease from 1.69 to 2.94 pmol/min per 10⁷ cells.[2]
4 µg/ml Concanavalin AThymoma CellsTotal PKCDecrease from 1.69 to 0.71 pmol/min per 10⁷ cells (Note: atypical response).[2]
Phorbol 12-myristate 13-acetate (PMA)Cultured CardiomyocytesTotal PKCTransient increase in membrane-associated PKC activity.[3]

Experimental Protocols for Measuring PKC Translocation

The following outlines a general methodology for quantifying the translocation of PKC from the cytosol to the membrane fraction in cultured cells.

Objective

To determine the effect of a test compound (e.g., this compound) on the subcellular distribution of specific PKC isoforms.

Materials
  • Cultured cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Test compound (this compound)

  • Positive control (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Cell lysis buffer (e.g., hypotonic buffer containing protease and phosphatase inhibitors)

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies specific for PKC isoforms of interest (e.g., anti-PKCα, anti-PKCβ)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence detection system

Experimental Workflow

Experimental_Workflow Start 1. Cell Culture & Treatment Harvest 2. Cell Harvesting & Lysis Start->Harvest Centrifuge1 3. Low-Speed Centrifugation (remove nuclei) Harvest->Centrifuge1 Ultracentrifuge 4. Ultracentrifugation (separate cytosol & membrane) Centrifuge1->Ultracentrifuge Fractions 5. Collect Fractions (Supernatant = Cytosol, Pellet = Membrane) Ultracentrifuge->Fractions SDS_PAGE 6. SDS-PAGE Fractions->SDS_PAGE Western_Blot 7. Western Blotting (probe with PKC isoform antibodies) SDS_PAGE->Western_Blot Analysis 8. Densitometric Analysis Western_Blot->Analysis

Caption: Workflow for PKC translocation assay.

Detailed Procedure
  • Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with this compound at various concentrations for a specified time course. Include vehicle-treated (negative control) and PMA-treated (positive control) groups.

  • Cell Lysis and Fractionation:

    • Wash cells with ice-cold PBS.

    • Scrape cells into a hypotonic lysis buffer.

    • Homogenize the cell suspension.

    • Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and intact cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 min at 4°C).

  • Sample Preparation:

    • The resulting supernatant is the cytosolic fraction.

    • The pellet, containing the membrane fraction, is resuspended in lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100).

  • Western Blotting:

    • Determine the protein concentration of both cytosolic and membrane fractions.

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the PKC isoform of interest.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Data Analysis:

    • Detect the signal using a chemiluminescence substrate.

    • Quantify the band intensity using densitometry software.

    • Express the amount of PKC in the membrane fraction as a percentage of the total PKC (cytosolic + membrane) for each treatment condition.

Conclusion and Future Directions

This compound is a promising compound with a mechanism of action that includes the induction of p38 SAPK phosphorylation and the translocation of calcium-dependent PKC isoforms. While the latter has been reported, there is a notable absence of detailed, publicly available data to fully characterize this aspect of its pharmacology. The experimental frameworks provided in this whitepaper offer a clear path for researchers to investigate the specific effects of Iroxanadine on PKC translocation, including identifying the specific isoforms involved, determining the dose-response and time-course relationships, and elucidating the downstream consequences of this translocation event. Such studies will be crucial in fully understanding the therapeutic potential of Iroxanadine as a cardioprotective agent.

References

In Vitro Profile of Iroxanadine Hydrobromide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iroxanadine hydrobromide (also known as BRX-235) is a novel small molecule with potential as a cardioprotective agent.[1] Investigated for its therapeutic applications in atherosclerosis and other vascular diseases, its mechanism of action centers on the modulation of key intracellular signaling pathways.[1] This technical guide provides an in-depth overview of the known in vitro pharmacology of Iroxanadine, focusing on its effects on endothelial cell homeostasis. Due to the limited availability of public quantitative data, this document presents the established mechanism of action and offers detailed, representative experimental protocols for the assays pertinent to its study.

Introduction

This compound is a pyridine (B92270) derivative synthesized by Biorex in Hungary.[1] It has been identified as a vasculoprotective compound, with proposed applications in preventing restenosis following vascular surgery or balloon angioplasty. The primary known in vitro effects of Iroxanadine are the induction of p38 stress-activated protein kinase (SAPK) phosphorylation and the translocation of calcium-dependent protein kinase C (PKC) isoforms.[1] These actions are crucial for maintaining endothelial cell (EC) homeostasis, which plays a pivotal role in the pathophysiology of various vascular diseases.

Mechanism of Action

The cardioprotective effects of Iroxanadine are attributed to its influence on two primary signaling cascades within endothelial cells:

  • p38 Mitogen-Activated Protein Kinase (MAPK) Pathway Activation: Iroxanadine induces the phosphorylation of p38 SAPK.[1] The p38 MAPK pathway is a critical regulator of cellular responses to external stressors and is involved in inflammation, cell differentiation, and apoptosis. In the context of endothelial cells, activation of p38 MAPK can contribute to the maintenance of cellular integrity and function.

  • Protein Kinase C (PKC) Translocation: The compound causes the translocation of calcium-dependent PKC isoforms to the cell membrane.[1] PKC enzymes are key components of signal transduction pathways that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Their translocation to the membrane is a hallmark of their activation.

A simplified representation of Iroxanadine's proposed mechanism of action is depicted below.

Iroxanadine_Mechanism cluster_cell Endothelial Cell Iroxanadine Iroxanadine (BRX-235) p38_pathway p38 SAPK Phosphorylation Iroxanadine->p38_pathway PKC_pathway Ca²⁺-dependent PKC Translocation Iroxanadine->PKC_pathway EC_Homeostasis Endothelial Cell Homeostasis p38_pathway->EC_Homeostasis PKC_pathway->EC_Homeostasis Western_Blot_Workflow cluster_workflow Western Blot for p-p38 MAPK A HUVEC Culture & Iroxanadine Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (PVDF Membrane) C->D E Blocking D->E F Primary Antibody (anti-p-p38) E->F G Secondary Antibody (HRP-conjugated) F->G H ECL Detection G->H I Imaging & Analysis H->I PKC_Translocation_Workflow cluster_workflow PKC Translocation Immunofluorescence A HUVEC Culture on Coverslips & Treatment B Fixation (PFA) A->B C Permeabilization (Triton X-100) B->C D Blocking C->D E Primary Antibody (anti-PKCα) D->E F Secondary Antibody (Alexa Fluor 488) E->F G Nuclear Staining (DAPI) F->G H Mounting G->H I Fluorescence Microscopy & Image Analysis H->I

References

Iroxanadine Hydrobromide: A Potential Therapeutic Avenue for Vascular Restenosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vascular restenosis, the re-narrowing of a blood vessel following procedures like angioplasty and stenting, remains a significant challenge in interventional cardiology. The underlying pathophysiology is complex, primarily driven by vascular smooth muscle cell (VSMC) proliferation and migration, leading to neointimal hyperplasia.[1] Iroxanadine hydrobromide, also known as BRX-235, has been identified as a promising small molecule for the prevention of this condition. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its mechanism of action, and outlines relevant experimental models and signaling pathways in the context of vascular restenosis.

Mechanism of Action

This compound is characterized as a cardioprotective agent. Its primary mechanism of action in the context of preventing vascular restenosis is believed to involve the modulation of key signaling pathways within vascular cells.

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)

Available information suggests that this compound (BRX-235) acts as a selective, ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a critical regulator of cellular responses to stress and inflammatory stimuli, playing a significant role in the proliferation and migration of vascular smooth muscle cells (VSMCs), key events in neointimal formation.[2] By inhibiting p38α MAPK, this compound can potentially disrupt the downstream signaling events that lead to VSMC proliferation and, consequently, mitigate restenosis.

Modulation of Protein Kinase C (PKC)

Early descriptions of this compound's activity also point to its ability to cause the translocation of the calcium-dependent protein kinase C (PKC) isoform to cell membranes. PKC is a family of enzymes that are central to various signal transduction pathways, including those governing cell growth and differentiation. The translocation of PKC is a critical step in its activation. In the vasculature, specific PKC isoforms are involved in the complex processes of both VSMC proliferation and the regulation of endothelial cell function. The precise consequences of Iroxanadine-induced PKC translocation in the context of restenosis require further detailed investigation.

Signaling Pathways in Vascular Restenosis

The development of neointimal hyperplasia following vascular injury is a multifactorial process involving intricate signaling networks. The targeted pathways of this compound are central to this process.

The p38 MAPK Pathway

The p38 MAPK pathway is a key signaling cascade implicated in the response of vascular cells to injury. Following arterial injury, various stimuli, including inflammatory cytokines and mechanical stress, activate upstream kinases that in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates a range of downstream targets, including transcription factors, leading to the expression of genes that promote inflammation, VSMC proliferation, and migration. Inhibition of this pathway is a rational therapeutic strategy to prevent restenosis.

p38_MAPK_Pathway stimulus Vascular Injury (e.g., Angioplasty) upstream Upstream Kinases (MKK3/6) stimulus->upstream p38 p38 MAPK upstream->p38 Phosphorylation downstream Downstream Targets (Transcription Factors) p38->downstream iroxanadine Iroxanadine Hydrobromide (BRX-235) iroxanadine->p38 Inhibition response VSMC Proliferation & Migration, Inflammation downstream->response restenosis Neointimal Hyperplasia (Restenosis) response->restenosis

Figure 1. Iroxanadine's inhibitory action on the p38 MAPK pathway.

Experimental Protocols for Investigating Anti-Restenotic Agents

While specific experimental data for this compound is not publicly available, this section outlines standard and widely accepted methodologies for evaluating the efficacy of potential anti-restenotic compounds.

In Vitro Assays

1. Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

  • Objective: To determine the effect of the test compound on the proliferation of VSMCs, a primary driver of neointimal hyperplasia.

  • Methodology:

    • Cell Culture: Rat or human aortic smooth muscle cells are cultured in appropriate media.

    • Stimulation: Cells are typically stimulated to proliferate with growth factors such as platelet-derived growth factor (PDGF) or fetal bovine serum (FBS).

    • Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) prior to or concurrently with stimulation.

    • Assessment of Proliferation: Proliferation can be quantified using several methods:

      • BrdU Incorporation Assay: Measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, bromodeoxyuridine (BrdU).

      • MTT Assay: A colorimetric assay that measures cell metabolic activity, which correlates with cell number.

      • Direct Cell Counting: Using a hemocytometer or automated cell counter.

2. VSMC Migration Assay (Wound Healing Assay)

  • Objective: To assess the effect of the test compound on the migration of VSMCs, another critical process in restenosis.

  • Methodology:

    • Monolayer Culture: VSMCs are grown to a confluent monolayer.

    • "Wound" Creation: A scratch is made through the monolayer with a sterile pipette tip.

    • Treatment: The cells are then incubated with media containing the test compound.

    • Monitoring Migration: The rate of "wound" closure is monitored and quantified over time using microscopy and image analysis software.

In Vivo Models

1. Rat Carotid Artery Balloon Injury Model

  • Objective: To evaluate the in vivo efficacy of an anti-restenotic agent in a well-established animal model of vascular injury and neointimal formation.

  • Methodology:

    • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

    • Surgical Procedure:

      • The common carotid artery is exposed and temporarily ligated.

      • A balloon catheter is inserted and inflated to denude the endothelium and induce injury.

    • Drug Administration: The test compound can be administered systemically (e.g., oral gavage, intraperitoneal injection) or locally at the site of injury.

    • Endpoint Analysis (typically at 14-28 days post-injury):

      • Histomorphometry: The arteries are harvested, sectioned, and stained (e.g., with Hematoxylin and Eosin). The areas of the intima, media, and lumen are measured to calculate the intima-to-media ratio (I/M ratio), a key indicator of neointimal hyperplasia.

      • Immunohistochemistry: Staining for markers of cell proliferation (e.g., Ki-67) and inflammation can provide further mechanistic insights.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation vs_culture VSMC Culture vs_prolif Proliferation Assay (e.g., BrdU, MTT) vs_culture->vs_prolif vs_migr Migration Assay (Wound Healing) vs_culture->vs_migr animal_model Rat Carotid Artery Balloon Injury Model vs_migr->animal_model Promising Results drug_admin Drug Administration (Systemic or Local) animal_model->drug_admin endpoint Endpoint Analysis (Histomorphometry, IHC) drug_admin->endpoint

Figure 2. A generalized experimental workflow for testing anti-restenotic compounds.

Quantitative Data

A thorough search of publicly available scientific literature and clinical trial databases did not yield specific quantitative data on the efficacy of this compound in preventing vascular restenosis. Studies providing measurements such as intima-to-media ratios in animal models or late lumen loss in clinical trials for this specific compound are not available in the public domain at this time. The tables below are presented as templates for how such data would be structured, should it become available.

Table 1: Hypothetical In Vitro Efficacy of this compound on VSMC Proliferation

Treatment GroupConcentration (µM)VSMC Proliferation (% of Control)
Control (PDGF-stimulated)0100 ± 8.5
This compound1Data Not Available
This compound10Data Not Available
This compound100Data Not Available

Table 2: Hypothetical In Vivo Efficacy of this compound in a Rat Carotid Artery Injury Model (14 days)

Treatment GroupDose (mg/kg/day)Intima Area (mm²)Media Area (mm²)Intima/Media Ratio
Sham-Data Not AvailableData Not AvailableData Not Available
Vehicle Control (Injured)-Data Not AvailableData Not AvailableData Not Available
This compound10Data Not AvailableData Not AvailableData Not Available
This compound30Data Not AvailableData Not AvailableData Not Available

Conclusion and Future Directions

This compound (BRX-235) presents a compelling profile as a potential therapeutic agent for the prevention of vascular restenosis, primarily through its inhibitory action on the p38 MAPK pathway. However, the lack of publicly available preclinical and clinical data prevents a definitive assessment of its efficacy. Future research should focus on conducting rigorous in vitro and in vivo studies, following the established protocols outlined in this guide, to generate the quantitative data necessary to validate its therapeutic potential. Elucidating the precise role of Iroxanadine-induced PKC translocation in vascular cells would also provide a more complete understanding of its mechanism of action. Should such studies yield positive results, this compound could represent a valuable addition to the armamentarium against vascular restenosis.

References

Methodological & Application

Application Notes and Protocols: Iroxanadine Hydrobromide Solution Preparation for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iroxanadine, also known as BRX-235, is a cardioprotective agent that has been investigated for its potential therapeutic effects in vascular diseases such as atherosclerosis and for the prevention of restenosis following vascular procedures.[1] Its mechanism of action involves the induction of phosphorylation of p38 SAPK (Stress-Activated Protein Kinase) and the translocation of a calcium-dependent protein kinase C isoform.[1] This document provides detailed application notes and protocols for the preparation of Iroxanadine hydrobromide solutions for research purposes. Due to the limited availability of public data on the solubility of this compound, this guide also includes a general protocol for determining solubility and preparing stock solutions of research compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate solution preparation and molarity calculations.

PropertyValueSource
Chemical Formula C₁₄H₂₁BrN₄O[2]
Molecular Weight 341.25 g/mol [2][3]
IUPAC Name 5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;hydrobromide[2]
Appearance Solid (form may vary)N/A
Solubility Data not publicly available. A protocol for solubility determination is provided below.N/A

Biological Activity

Iroxanadine is an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, with selectivity for the p38α isoform. The reported inhibitory activity is detailed in the table below.

TargetIC₅₀ (nM)
p38α 5.2
p38β 48.7
p38γ >10,000
p38δ >10,000
JNK1 >10,000
ERK1 >10,000

Data from in vitro kinase inhibition assays.

Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Respiratory Protection: For operations that may generate dust, use a certified respirator or work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

General Protocol for Solubility Determination

This protocol outlines a systematic approach to determine the solubility of a research compound like this compound in common laboratory solvents.

Materials:

  • This compound powder

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Pipettes and tips

  • Solvents:

Procedure:

  • Initial Solvent Screening:

    • Weigh out a small, precise amount of this compound (e.g., 1 mg) into three separate microcentrifuge tubes.

    • To the first tube, add a small volume of deionized water (e.g., 100 µL).

    • To the second tube, add 100 µL of DMSO.

    • To the third tube, add 100 µL of Ethanol.

    • Vortex each tube vigorously for 30-60 seconds.

    • Visually inspect for dissolution. If the compound dissolves completely, it is soluble at that concentration (in this example, 10 mg/mL).

  • Incremental Solvent Addition (if not initially soluble):

    • If the compound is not fully dissolved, add an additional volume of the same solvent (e.g., another 100 µL) to the respective tube.

    • Vortex again and check for dissolution.

    • Repeat this process, keeping track of the total volume of solvent added, until the compound is fully dissolved.

    • Calculate the approximate solubility based on the final volume of solvent required to dissolve the initial mass of the compound.

  • Selection of a Stock Solution Solvent:

    • Choose the solvent that provides the desired stock concentration with the smallest volume. DMSO is a common choice for poorly water-soluble compounds in biological assays.

    • Ensure the chosen solvent is compatible with your downstream experimental conditions. High concentrations of DMSO can be toxic to cells.

Protocol for Preparation of a 10 mM Stock Solution in DMSO (Example)

This protocol is an example based on a hypothetical successful solubility test in DMSO.

Materials:

  • This compound (M.W. 341.25 g/mol )

  • DMSO, anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 341.25 g/mol x 1000 mg/g = 3.41 mg

  • Dissolution:

    • Weigh out 3.41 mg of this compound into a sterile vial.

    • Add 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution, but be cautious about compound stability.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term storage. The stability of this compound in solution is not publicly known, so it is recommended to prepare fresh solutions for critical experiments.

Protocol for Preparation of Working Solutions

Procedure:

  • Thaw the Stock Solution:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilutions:

    • Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

    • It is recommended to prepare intermediate dilutions to ensure accuracy.

  • Final DMSO Concentration:

    • Ensure that the final concentration of DMSO in your experimental setup is consistent across all conditions (including vehicle controls) and is below the tolerance level of your cells (typically <0.5%).

Visualizations

Signaling Pathway of p38 MAPK Inhibition by Iroxanadine

p38_pathway extracellular_stimuli Extracellular Stimuli (e.g., Stress, Cytokines) mkk3_6 MKK3/MKK6 extracellular_stimuli->mkk3_6 p38_mapk p38 MAPK mkk3_6->p38_mapk Phosphorylation downstream_targets Downstream Targets (e.g., Transcription Factors, Kinases) p38_mapk->downstream_targets Phosphorylation cellular_response Cellular Response (e.g., Inflammation, Apoptosis) downstream_targets->cellular_response iroxanadine Iroxanadine (BRX-235) iroxanadine->p38_mapk Inhibition

Caption: p38 MAPK signaling pathway and the inhibitory action of Iroxanadine.

Experimental Workflow for Stock Solution Preparation

stock_solution_workflow start Start: Iroxanadine hydrobromide powder weigh Weigh precise mass of compound start->weigh solubility_test Perform solubility test (Water, DMSO, EtOH) weigh->solubility_test choose_solvent Select appropriate solvent and calculate volume solubility_test->choose_solvent dissolve Add solvent and vortex to dissolve choose_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready-to-use stock solution aliquots store->end

Caption: Workflow for preparing a stock solution of a research compound.

References

Application Notes and Protocols: Western Blot Analysis of p38 SAPK Phosphorylation with Iroxanadine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that are critical mediators of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines, environmental stresses, and osmotic shock. The activation of the p38 MAPK pathway, primarily through the dual phosphorylation of threonine and tyrosine residues (Thr180/Tyr182), is implicated in diverse cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle regulation.[1][2][3][4][5][6] Given its central role in these processes, the p38 MAPK pathway is a key target for therapeutic intervention in numerous diseases.

Iroxanadine hydrobromide, also known as BRX-235, is a cardioprotective agent that has been shown to induce the phosphorylation of p38 SAPK (Stress-Activated Protein Kinase), which is crucial for endothelial cell homeostasis.[1] This document provides a comprehensive guide for utilizing Western blot analysis to study the induction of p38 phosphorylation by this compound.

Data Presentation

The following tables summarize representative quantitative data from Western blot experiments designed to assess the effect of this compound on p38 MAPK phosphorylation in a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs). Researchers should generate their own data for specific cell lines and experimental conditions.

Table 1: Dose-Dependent Effect of this compound on p38 Phosphorylation

This compound Concentration (µM)Normalized Intensity of Phospho-p38 (p-p38)Fold Change vs. Vehicle Control
0 (Vehicle Control)1.001.0
11.851.9
53.523.5
105.155.2
256.806.8
507.107.1

Data are representative and normalized to total p38 levels and then compared to the vehicle control.

Table 2: Time-Course of this compound-Induced p38 Phosphorylation

Time (minutes)Normalized Intensity of Phospho-p38 (p-p38)Fold Change vs. Time 0
01.001.0
153.753.8
306.906.9
605.205.2
1202.502.5

Data are representative of cells treated with 25 µM this compound, normalized to total p38 levels, and compared to the 0-minute time point.

Signaling Pathway

The p38 MAPK signaling pathway is a three-tiered kinase cascade.[3] External stimuli activate MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks or MKKs), specifically MKK3 and MKK6 for the p38 pathway.[6] These MKKs then dually phosphorylate p38 MAPK on conserved threonine and tyrosine residues, leading to its activation. Activated p38 can then phosphorylate various downstream targets, including transcription factors and other kinases, to regulate cellular responses. This compound acts as an activator of this pathway, leading to increased p38 phosphorylation.

p38_signaling_pathway cluster_stimuli External Stimuli cluster_cascade MAPK Cascade cluster_response Cellular Response This compound This compound MAP3K MAP3K (e.g., ASK1, TAK1) This compound->MAP3K Other Stressors Other Stressors Other Stressors->MAP3K MKK3_6 MKK3/MKK6 MAP3K->MKK3_6 p38_SAPK p38 SAPK MKK3_6->p38_SAPK Phosphorylation p_p38_SAPK Phospho-p38 SAPK (Active) MKK3_6->p_p38_SAPK Downstream_Targets Downstream Targets (e.g., ATF2, MK2) p_p38_SAPK->Downstream_Targets Cellular_Effects Inflammation, Apoptosis, Differentiation Downstream_Targets->Cellular_Effects

Caption: p38 MAPK Signaling Pathway Activation by this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate a suitable cell line (e.g., HUVECs) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Starvation (Optional): For some cell types, serum-starving the cells for 4-6 hours prior to treatment can reduce basal p38 phosphorylation.

  • This compound Treatment:

    • For dose-response experiments, treat cells with varying concentrations of this compound (e.g., 1 µM to 50 µM) or vehicle (e.g., DMSO) for a fixed time (e.g., 30 minutes).

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 25 µM) for different durations (e.g., 0, 15, 30, 60, 120 minutes).

  • Positive Control: Treat a separate set of cells with a known p38 activator, such as Anisomycin (10 µg/mL for 30 minutes), to serve as a positive control for p38 phosphorylation.[6]

Protein Extraction
  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

Western Blot Protocol
  • Sample Preparation:

    • To the normalized protein samples, add 1/4 volume of 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK (e.g., rabbit anti-phospho-p38, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted in 5% BSA/TBST) for 1 hour at room temperature with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for Total p38 and Loading Control):

    • If necessary, strip the membrane of the bound antibodies using a stripping buffer.

    • Repeat the blocking and antibody incubation steps using an antibody against total p38 MAPK to normalize for protein loading.

    • A loading control, such as GAPDH or β-actin, should also be probed to ensure equal protein loading across all lanes.

Data Analysis
  • Quantify the band intensities for phospho-p38, total p38, and the loading control using densitometry software.

  • Normalize the phospho-p38 signal to the total p38 signal for each sample.

  • Further normalize these values to the loading control to correct for any variations in protein loading.

  • For dose-response experiments, plot the normalized phospho-p38 levels against the concentration of this compound.

  • For time-course experiments, plot the normalized phospho-p38 levels against time.

western_blot_workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment with Iroxanadine Protein_Extraction 2. Protein Extraction (Lysis) Cell_Culture->Protein_Extraction Protein_Quantification 3. Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Immunoblotting 6. Immunoblotting (Blocking, Antibodies) Transfer->Immunoblotting Detection 7. Detection (ECL) Immunoblotting->Detection Quantification 8. Densitometry Quantification Detection->Quantification Normalization 9. Normalization (p-p38 vs Total p38) Quantification->Normalization Results 10. Data Presentation (Tables/Graphs) Normalization->Results

Caption: Experimental Workflow for Western Blot Analysis.

References

Application Notes and Protocols: Investigating Iroxanadine Hydrobromide in Animal Models of Atherosclerosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available information, specific studies detailing the effects of Iroxanadine hydrobromide in animal models of atherosclerosis have not been extensively published. The following application notes and protocols are based on the known mechanism of action of Iroxanadine and established methodologies for evaluating anti-atherosclerotic compounds in preclinical settings. The experimental protocol provided is a representative example and should be adapted based on specific research goals.

Introduction to this compound

This compound (also known as BRX-235) is a novel small molecule that has been investigated as a cardioprotective agent.[1][2] Its mechanism of action involves the induction of phosphorylation of p38 mitogen-activated protein kinase (MAPK), which plays a significant role in endothelial cell (EC) homeostasis.[1][2] Given that endothelial dysfunction is a critical initiating event in the pathogenesis of atherosclerosis, the modulation of this pathway by Iroxanadine suggests a potential therapeutic application in this disease.[1][2][3] Iroxanadine has also been noted to cause the translocation of calcium-dependent protein kinase C isoforms to membranes.[1][2]

Mechanism of Action and Relevance to Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries.[3] The p38 MAPK signaling pathway is activated by various stress and inflammatory stimuli, including factors abundant in atherosclerotic lesions like oxidized low-density lipoprotein (oxLDL) and cytokines.[3][4]

The activation of p38 MAPK in endothelial cells and macrophages can influence several processes relevant to atherosclerosis, including:

  • Inflammation: Regulation of pro-inflammatory gene expression.[4]

  • Cell Migration and Proliferation: Affecting the behavior of endothelial and smooth muscle cells.[4]

  • Endothelial Permeability and Apoptosis. [4]

By inducing p38 SAPK phosphorylation, Iroxanadine may modulate these cellular responses, potentially impacting the development and progression of atherosclerotic plaques.[1][2]

cluster_stimuli Atherogenic Stimuli cluster_upstream Upstream Kinases cluster_core Core Pathway cluster_drug Pharmacological Intervention cluster_downstream Cellular Responses in Endothelial Cells oxLDL oxLDL MAPKKK MAPKKK (e.g., ASK1, TAK1) oxLDL->MAPKKK Cytokines Cytokines Cytokines->MAPKKK ShearStress Shear Stress ShearStress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 Phosphorylation Inflammation Inflammation (VCAM-1, Cytokines) p38->Inflammation Migration Migration p38->Migration Apoptosis Apoptosis p38->Apoptosis Permeability Permeability p38->Permeability Iroxanadine Iroxanadine (BRX-235) Iroxanadine->p38 Induces Phosphorylation

Iroxanadine's Proposed Mechanism via p38 MAPK Pathway.

Hypothetical Experimental Protocol for Evaluating Iroxanadine in an Animal Model of Atherosclerosis

This protocol describes a representative study using Apolipoprotein E-deficient (ApoE-/-) mice, a widely accepted model for atherosclerosis research.[5][6][7]

3.1. Animal Model and Diet

  • Animal Model: Male ApoE-/- mice, 6-8 weeks old.[8] ApoE-/- mice spontaneously develop hypercholesterolemia and atherosclerotic lesions.[6]

  • Diet: Western-type diet (21% fat, 0.15-0.2% cholesterol) to accelerate atherosclerosis development.[6][9]

  • Acclimation: Animals should be acclimated for at least one week prior to the start of the experiment.

3.2. Experimental Groups

  • Group 1 (Control): ApoE-/- mice on a Western-type diet receiving a vehicle control (e.g., saline or appropriate solvent for Iroxanadine).

  • Group 2 (Low-Dose Iroxanadine): ApoE-/- mice on a Western-type diet receiving a low dose of this compound.

  • Group 3 (High-Dose Iroxanadine): ApoE-/- mice on a Western-type diet receiving a high dose of this compound.

  • Group 4 (Positive Control): ApoE-/- mice on a Western-type diet receiving a standard-of-care drug (e.g., Atorvastatin).

3.3. Drug Administration

  • Route of Administration: Oral gavage or intraperitoneal injection, depending on the bioavailability and formulation of Iroxanadine.

  • Dosing Frequency: Daily administration for 8-12 weeks.

  • Dosage Selection: Dose-ranging studies should be performed to determine optimal therapeutic doses without toxicity.

3.4. Monitoring and Sample Collection

  • Body Weight: Monitored weekly.

  • Blood Sampling: Performed at baseline and at specified intervals (e.g., every 4 weeks) via retro-orbital or tail vein sampling for lipid profile analysis.[8]

  • Euthanasia and Tissue Collection: At the end of the study period, mice are euthanized. Blood is collected via cardiac puncture. The aorta and heart are perfused with phosphate-buffered saline (PBS) and then fixed for histological analysis.

3.5. Analytical Methods

  • Serum Lipid Profile: Measurement of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using enzymatic colorimetric assays.

  • Atherosclerotic Plaque Quantification:

    • En face analysis: The entire aorta is dissected, opened longitudinally, and stained with Oil Red O to visualize lipid-rich plaques. The percentage of the aortic surface area covered by lesions is quantified using image analysis software.[8][10]

    • Aortic root analysis: The heart and aortic root are sectioned and stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid content. Lesion area and composition (e.g., macrophage and smooth muscle cell content via immunohistochemistry) are quantified.[8]

  • Immunohistochemistry: Staining of aortic sections for markers of inflammation (e.g., VCAM-1, macrophages), smooth muscle cells (e.g., α-SMA), and collagen to assess plaque composition and stability.

  • Western Blot Analysis: Aortic tissue lysates can be analyzed to confirm the phosphorylation of p38 MAPK and other downstream targets to verify the mechanism of action of Iroxanadine.

cluster_setup Experiment Setup cluster_treatment Treatment Phase (8-12 weeks) cluster_analysis Endpoint Analysis Acclimation Acclimation of ApoE-/- Mice Grouping Randomization into Experimental Groups Acclimation->Grouping Diet Western-Type Diet Grouping->Diet Dosing Daily Dosing: - Vehicle - Iroxanadine (Low/High) - Positive Control Grouping->Dosing Monitoring Weekly Body Weight & Periodic Blood Sampling Dosing->Monitoring Euthanasia Euthanasia & Tissue Harvesting (Aorta, Heart) Monitoring->Euthanasia Lipids Serum Lipid Profile Analysis Euthanasia->Lipids Histology Histological Analysis: - En face (Oil Red O) - Aortic Root Sections Euthanasia->Histology WB Western Blot (p38 MAPK Phosphorylation) Euthanasia->WB IHC Immunohistochemistry (Inflammation, Plaque Composition) Histology->IHC

Workflow for Evaluating Iroxanadine in an Atherosclerosis Mouse Model.

Data Presentation

While specific data for Iroxanadine is unavailable, results from such a study should be summarized in tables for clear comparison between experimental groups.

Table 1: Hypothetical Serum Lipid Profile Data

GroupTotal Cholesterol (mg/dL)Triglycerides (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)
Control (Vehicle) 550 ± 45150 ± 20480 ± 4030 ± 5
Iroxanadine (Low Dose) 480 ± 50130 ± 15420 ± 4535 ± 6
Iroxanadine (High Dose) 420 ± 40 110 ± 18*350 ± 3540 ± 5
Positive Control 350 ± 30 100 ± 12**280 ± 3045 ± 7**
Data are presented as Mean ± SD. Statistical significance vs. Control: *p<0.05, **p<0.01, **p<0.001.

Table 2: Hypothetical Atherosclerotic Plaque Quantification

GroupAortic Plaque Area (% of total surface)Aortic Root Lesion Area (μm²)Plaque Macrophage Content (%)
Control (Vehicle) 15.2 ± 2.5350,000 ± 50,00045 ± 8
Iroxanadine (Low Dose) 12.1 ± 2.1290,000 ± 45,00038 ± 7
Iroxanadine (High Dose) 9.5 ± 1.8 220,000 ± 40,00030 ± 6**
Positive Control 7.2 ± 1.5 180,000 ± 35,00025 ± 5***
Data are presented as Mean ± SD. Statistical significance vs. Control: *p<0.05, **p<0.01, **p<0.001.

Conclusion

This compound presents a novel mechanistic approach for the potential treatment of atherosclerosis through its action on the p38 MAPK pathway. The protocols and methodologies outlined above provide a robust framework for the preclinical evaluation of Iroxanadine in established animal models. Such studies are essential to determine its efficacy in reducing plaque burden, improving lipid profiles, and modulating vascular inflammation, thereby paving the way for potential clinical development.

References

Application of Iroxanadine Hydrobromide in Cardiac Muscle Cell Lines: Investigational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available information, there are no published studies detailing the direct application of Iroxanadine hydrobromide (also known as BRX-235) in cardiac muscle cell lines. The following application notes and protocols are provided as an investigational framework. This guide is based on the compound's known mechanism of action in endothelial cells and established methodologies for cardiac muscle cell research.

Introduction to Iroxanadine (BRX-235)

Iroxanadine is a novel small molecule identified as a potential cardioprotective agent.[1] Research in endothelial cells has shown that Iroxanadine exerts its effects through the activation of key signaling pathways, namely by inducing the phosphorylation of p38 stress-activated protein kinase (SAPK) and promoting the translocation of calcium-dependent protein kinase C (PKC) isoforms to the cell membrane.[1] Both p38 SAPK and PKC are crucial mediators of cellular responses to stress, survival, and hypertrophy in cardiomyocytes. Therefore, investigating the effects of Iroxanadine in cardiac muscle cell lines is a logical step to explore its potential as a direct cardioprotective therapeutic.

This document outlines a series of experimental protocols to guide the initial investigation of this compound in a cardiac muscle cell line, such as the commonly used HL-1 or H9c2 lines.

Potential Applications in Cardiac Muscle Cell Research

  • Investigation of Cardioprotective Effects: Assessing the ability of Iroxanadine to protect cardiomyocytes from various forms of stress, such as hypoxia/reoxygenation (an in vitro model of ischemia-reperfusion injury) or exposure to known cardiotoxic agents.

  • Elucidation of Signaling Pathways: Determining if Iroxanadine activates the p38 MAPK and/or PKC signaling pathways in cardiomyocytes, consistent with its observed effects in endothelial cells.

  • Modulation of Hypertrophy and Apoptosis: Evaluating the potential of Iroxanadine to influence pathological cardiomyocyte growth (hypertrophy) or programmed cell death (apoptosis).

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration and Cytotoxicity

Before assessing the biological activity of Iroxanadine, it is crucial to determine a range of non-toxic concentrations. A dose-response curve for cytotoxicity will inform the concentrations used in subsequent functional assays.

Methodology: MTT Assay for Cell Viability

  • Cell Seeding: Seed cardiac muscle cells (e.g., H9c2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Further dilute this stock in a cell culture medium to create a series of working concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (DMSO at the highest concentration used).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Iroxanadine. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.

Data Presentation: Iroxanadine Cytotoxicity

Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
Vehicle Control100
0.1
1
10
50
100
Protocol 2: Analysis of Signaling Pathway Activation

This protocol is designed to verify if Iroxanadine activates the p38 MAPK and PKC pathways in cardiomyocytes.

Methodology: Western Blotting for Phospho-p38 and PKC Translocation

  • Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with a non-toxic concentration of Iroxanadine (determined from Protocol 1) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction:

    • For p-p38: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • For PKC Translocation: Separate cytosolic and membrane fractions using a subcellular fractionation kit.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phospho-p38, total p38, a PKC isoform (e.g., PKCα), and a loading control (GAPDH for total lysates, Na+/K+ ATPase for membrane fractions).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated/translocated protein to the total/loading control.

Data Presentation: Signaling Protein Activation

TreatmentTime (min)Normalized p-p38/total p38 RatioNormalized Membrane PKC/Cytosolic PKC Ratio
Vehicle Control60
Iroxanadine15
Iroxanadine30
Iroxanadine60
Protocol 3: Cardioprotection Assay (Hypoxia/Reoxygenation Model)

This experiment will test the potential of Iroxanadine to protect cardiomyocytes from simulated ischemia-reperfusion injury.

Methodology: Cell Viability after H/R Injury

  • Pre-treatment: Seed cells in a 96-well plate. Pre-treat the cells with a non-toxic concentration of Iroxanadine for 1-2 hours.

  • Hypoxia: Replace the medium with a deoxygenated buffer and place the cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for 4-6 hours.

  • Reoxygenation: Return the cells to a standard incubator with a normal culture medium (containing Iroxanadine) for 12-24 hours.

  • Assessment of Cell Death: Measure cell viability using the MTT assay as described in Protocol 1, or measure cell death by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.

  • Controls: Include a normoxia control group and a hypoxia/reoxygenation group without Iroxanadine treatment.

Data Presentation: Cardioprotective Effect of Iroxanadine

GroupTreatmentCell Viability (%)LDH Release (Arbitrary Units)
NormoxiaVehicle100
H/RVehicle
H/RIroxanadine

Visualizations

G Hypothesized Iroxanadine Signaling Pathway in Cardiomyocytes Iroxanadine Iroxanadine Receptor Cell Membrane Receptor (?) Iroxanadine->Receptor PKC PKC Receptor->PKC Translocation p38 p38 MAPK Receptor->p38 Downstream Downstream Effectors (e.g., Transcription Factors) PKC->Downstream Phospho_p38 Phospho-p38 MAPK p38->Phospho_p38 Phosphorylation Phospho_p38->Downstream Response Cardioprotective Response Downstream->Response

Caption: Hypothesized signaling cascade of Iroxanadine in cardiac muscle cells.

G Experimental Workflow for Iroxanadine Investigation cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Functional Outcomes P1_CellCulture Culture Cardiac Muscle Cells (e.g., H9c2) P1_Cytotoxicity Protocol 1: Determine Non-Toxic Dose Range (MTT Assay) P1_CellCulture->P1_Cytotoxicity P2_Signaling Protocol 2: Analyze Signaling Pathways (Western Blot) - p-p38 MAPK - PKC Translocation P1_Cytotoxicity->P2_Signaling Inform Treatment Concentration P3_Cardioprotection Protocol 3: Assess Cardioprotection (Hypoxia/Reoxygenation Model) P2_Signaling->P3_Cardioprotection P3_Other Further Assays: - Hypertrophy - Apoptosis P3_Cardioprotection->P3_Other

Caption: Workflow for investigating Iroxanadine in cardiac muscle cell lines.

References

Application Notes and Protocols: Measuring Protein Kinase C Activity in Response to Iroxanadine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iroxanadine hydrobromide is a cardioprotective agent known to induce the phosphorylation of p38 SAPK and cause the translocation of calcium-dependent protein kinase C (PKC) isoforms to cellular membranes.[1][2] This suggests that this compound acts as an activator of Protein Kinase C, a family of serine/threonine kinases crucial in regulating a multitude of cellular processes.[3][4][5] Dysregulation of PKC signaling is implicated in various diseases, making the study of compounds like Iroxanadine that modulate PKC activity a significant area of research.[4][6]

These application notes provide detailed protocols for researchers to measure the activation of Protein Kinase C by this compound in a laboratory setting. Two primary methods are described: a PKC kinase activity assay to measure the direct enzymatic activity and a translocation assay to visualize the activation of PKC isoforms within the cell.

Protein Kinase C Signaling Pathway

Protein Kinase C enzymes are key components of cellular signal transduction pathways.[5] Their activation is initiated by signals from various cell surface receptors, leading to the activation of phospholipase C (PLC).[4] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium, and together with DAG, these second messengers activate conventional and novel PKC isoforms.[3][4] Activated PKC then phosphorylates a wide array of substrate proteins, leading to diverse cellular responses such as proliferation, differentiation, and gene expression.[6][7]

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Activates Substrate Substrate Protein PKC_active->Substrate Phosphorylates PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocates to membrane ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2 Ca2+ Ca2->PKC_active Activates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response ER->Ca2 Releases Iroxanadine Iroxanadine Hydrobromide Iroxanadine->PKC_inactive Induces Translocation

Caption: General Protein Kinase C (PKC) signaling pathway.

Data Presentation

Quantitative data from the following experimental protocols should be recorded and summarized for clear comparison. Below are template tables for organizing your results.

Table 1: PKC Kinase Activity Assay Data

This compound Conc. (µM)Mean Signal (e.g., OD450 or RFU)Standard Deviation% PKC Activity (relative to positive control)
0 (Vehicle Control)
0.1
1
10
50
100
Positive Control (e.g., PMA)100%
Negative Control (No Enzyme)

Table 2: PKC Translocation Assay Data

Treatment% Cells Showing PKC TranslocationMean Translocation Intensity (Cytosol vs. Membrane)Standard Deviation
Vehicle Control
This compound (Specify Conc.)
Positive Control (e.g., PMA)

Experimental Protocols

Protocol 1: In Vitro PKC Kinase Activity Assay (ELISA-Based)

This protocol is adapted from commercially available non-radioactive PKC activity assay kits and provides a method to quantify the enzymatic activity of PKC in response to this compound.[8][9]

Objective: To measure the phosphotransferase activity of PKC in the presence of varying concentrations of this compound.

Materials:

  • Purified active PKC enzyme

  • PKC substrate peptide-coated microplate

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or water)

  • Phorbol-12-myristate-13-acetate (PMA) as a positive control

  • Kinase Assay Dilution Buffer

  • ATP solution

  • Phosphospecific substrate antibody

  • Secondary antibody-HRP conjugate

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Workflow Diagram:

Caption: Workflow for the in vitro PKC kinase activity assay.

Procedure:

  • Reagent Preparation: Prepare all reagents, including the serial dilutions of this compound and the positive control (PMA), in the Kinase Assay Dilution Buffer.

  • Enzyme Addition: To the wells of the PKC substrate-coated microplate, add the Kinase Assay Dilution Buffer, the desired concentration of this compound (or controls), and the purified active PKC enzyme. Include a "no enzyme" control for background measurement.

  • Kinase Reaction: Start the kinase reaction by adding a defined concentration of ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60-90 minutes) to allow for the phosphorylation of the substrate.

  • Washing: Terminate the reaction by aspirating the contents of the wells and washing the plate multiple times with a wash buffer to remove ATP and non-bound enzyme.

  • Primary Antibody Incubation: Add the phosphospecific substrate antibody to each well and incubate at room temperature for 60 minutes. This antibody will only bind to the phosphorylated substrate.

  • Washing: Wash the plate again to remove any unbound primary antibody.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Washing: Wash the plate to remove unbound secondary antibody.

  • Signal Development: Add TMB substrate to each well and incubate in the dark until a sufficient color develops.

  • Stopping the Reaction: Stop the color development by adding the Stop Solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is directly proportional to the amount of phosphorylated substrate, and thus to the PKC activity.

Protocol 2: PKC Translocation Assay in Live Cells

This protocol describes a method to visualize the movement of PKC from the cytosol to the plasma membrane upon activation by this compound, a key indicator of PKC activation. This often involves using cell lines stably expressing a PKC isoform fused to a fluorescent protein (e.g., GFP).

Objective: To qualitatively and quantitatively assess the translocation of a specific PKC isoform in response to this compound.

Materials:

  • Cell line expressing a fluorescently-tagged PKC isoform (e.g., HEK293 or A7r5 cells with PKCα-GFP)

  • Cell culture medium and supplements

  • Glass-bottom imaging dishes or plates

  • This compound stock solution

  • PMA as a positive control

  • Confocal or high-content fluorescence microscope

  • Image analysis software

Workflow Diagram:

G A Seed Cells Expressing PKC-GFP onto Imaging Dishes B Allow Cells to Adhere and Grow (24-48h) A->B C Acquire Baseline (Pre-Stimulation) Images B->C D Add this compound or Controls C->D E Acquire Time-Lapse Images of Live Cells D->E F Analyze Images for PKC Translocation E->F

Caption: Workflow for the live-cell PKC translocation assay.

Procedure:

  • Cell Seeding: Seed the cells expressing the PKC-fluorescent protein fusion in glass-bottom imaging dishes. Allow them to adhere and grow to an appropriate confluency (typically 50-70%).

  • Microscope Setup: Place the imaging dish on the stage of a confocal or fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature (37°C) and CO₂ levels.

  • Baseline Imaging: Identify a field of healthy cells and acquire baseline images showing the initial subcellular localization of the PKC fusion protein (which should be predominantly cytosolic).

  • Cell Treatment: Gently add the this compound solution (or vehicle/PMA controls) to the imaging dish.

  • Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of images to capture the dynamic process of PKC translocation from the cytosol to the plasma membrane or other cellular compartments. The imaging interval and duration will depend on the kinetics of the response and should be optimized.

  • Image Analysis:

    • Qualitative Assessment: Visually inspect the images for a clear shift in fluorescence from a diffuse cytosolic pattern to a sharp outline at the cell periphery (plasma membrane).

    • Quantitative Assessment: Use image analysis software to measure the change in fluorescence intensity at the plasma membrane versus the cytosol over time. This can be expressed as a ratio of membrane-to-cytosol fluorescence. The percentage of cells responding to the treatment can also be quantified.

Conclusion

The provided protocols offer robust methods for characterizing the effects of this compound on Protein Kinase C activity. By employing both direct kinase activity assays and live-cell translocation imaging, researchers can gain a comprehensive understanding of how this compound modulates the PKC signaling pathway. The resulting data will be valuable for professionals in basic research and drug development, aiding in the elucidation of Iroxanadine's mechanism of action and its potential therapeutic applications.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Iroxanadine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Iroxanadine hydrobromide. Due to the absence of a specific validated method in publicly available scientific literature, this protocol is a well-reasoned starting point based on the known physicochemical properties of this compound and established principles of reversed-phase chromatography. The provided methodologies are intended for research and development purposes and would require full validation in accordance with ICH guidelines before implementation in a regulated environment.

Introduction

Iroxanadine is a cardioprotective agent that has been investigated for its potential therapeutic benefits in vascular diseases.[1] Accurate and reliable analytical methods are crucial for the quantification of Iroxanadine in drug substance and drug product, as well as in biological matrices during preclinical and clinical development. HPLC is a powerful and versatile technique ideally suited for this purpose. This compound (C₁₄H₂₁BrN₄O), with a molecular weight of 341.25 g/mol , is a salt form that is expected to have good aqueous solubility, making it amenable to reversed-phase HPLC.[2][3] The molecule contains a pyridine (B92270) ring, a piperidine (B6355638) ring, and other nitrogen-containing functional groups, which influence its chromatographic behavior.[1][4] This application note provides a detailed protocol for a proposed HPLC method, including sample preparation, chromatographic conditions, and a hypothetical method validation summary.

Proposed HPLC Method

This reversed-phase HPLC method is designed to provide a robust and efficient separation of Iroxanadine.

Chromatographic Conditions
ParameterProposed Value
HPLC System Quaternary or Binary HPLC System with UV or PDA Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)
Gradient 10% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm (or as determined by UV scan)
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocols

Preparation of Solutions

Mobile Phase A (0.1% TFA in Water):

  • Add 1.0 mL of Trifluoroacetic Acid to 1000 mL of HPLC-grade water.

  • Mix thoroughly and degas before use.

Mobile Phase B (0.1% TFA in Acetonitrile):

  • Add 1.0 mL of Trifluoroacetic Acid to 1000 mL of HPLC-grade acetonitrile.

  • Mix thoroughly and degas before use.

Diluent (50:50 Acetonitrile:Water):

  • Mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water.

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

Sample Preparation (for Drug Product):

  • Determine the average weight of the dosage form (e.g., tablets).

  • Finely powder a representative number of units.

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound.

  • Transfer to a suitable volumetric flask.

  • Add a portion of the diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the diluent.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Hypothetical Method Validation Summary

The following tables represent plausible data for a method validation study.

Linearity
Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,900
751,140,500
1001,521,000
Correlation Coefficient (r²) > 0.999
Precision
Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6, 3 days)
5< 2.0< 2.0
50< 1.5< 1.5
100< 1.0< 1.0
Accuracy (Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
8079.599.4
100101.2101.2
120119.399.4
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterValue
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phases (Aqueous & Organic) SystemSetup HPLC System Setup (Column, Flow Rate, Temp) MobilePhase->SystemSetup Standard Prepare Standard Stock & Working Solutions Sequence Create Sequence File (Standards & Samples) Standard->Sequence Sample Prepare Sample (Dissolution & Filtration) Sample->Sequence Run Run Sequence SystemSetup->Run Sequence->Run Integration Integrate Chromatograms Run->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Iroxanadine in Samples Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC analysis of this compound.

Logical_Relationship cluster_inputs Method Inputs cluster_method Method Parameters cluster_output Desired Output Analyte Iroxanadine HB (Basic, UV Active) Column C18 Column (Non-polar stationary phase) Analyte->Column MobilePhase Acidified ACN/Water (Polar mobile phase) Analyte->MobilePhase ensures protonation for good peak shape Detection UV Detection (Chromophore absorption) Analyte->Detection pyridine ring absorbs UV Matrix Sample Matrix (e.g., Drug Product) Matrix->Column Matrix->MobilePhase Peak Sharp, Symmetrical Peak Column->Peak MobilePhase->Peak Separation Good Resolution Peak->Separation Quant Accurate & Precise Quantification Separation->Quant

Caption: Logical relationships in HPLC method development for this compound.

Conclusion

The proposed reversed-phase HPLC method provides a solid foundation for the analysis of this compound. The protocol is designed to be robust and transferable, but it must be emphasized that this method requires full validation to demonstrate its suitability for its intended purpose. Researchers and drug development professionals can use this application note as a guide to develop and validate a reliable analytical method for this compound, ensuring data of high quality and integrity.

References

Iroxanadine Hydrobromide: Application Notes and Protocols for Angiogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iroxanadine hydrobromide, also known as BRX-235, is a cardioprotective agent that has been shown to modulate key signaling pathways in endothelial cells. Specifically, Iroxanadine induces the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and promotes the translocation of the calcium-dependent protein kinase C (PKC) isoform to the cell membrane. Both the p38 MAPK and PKC signaling cascades are critically involved in the complex process of angiogenesis, the formation of new blood vessels from pre-existing ones. These pathways regulate essential steps in angiogenesis, including endothelial cell proliferation, migration, and differentiation.

These application notes provide a framework for investigating the potential pro- or anti-angiogenic effects of this compound. The following sections offer detailed protocols for key in vitro and in vivo angiogenesis assays, adapted for the evaluation of Iroxanadine. While direct studies on Iroxanadine's role in angiogenesis are limited, its known mechanism of action provides a strong rationale for its investigation in this context.

Mechanism of Action and Signaling Pathway

This compound's primary known effects on endothelial cells involve the activation of two significant signaling molecules: p38 SAPK and PKC. The activation of these kinases can have diverse, sometimes context-dependent, effects on angiogenesis.

  • Protein Kinase C (PKC): Activation of PKC is a crucial step in the signaling cascade initiated by vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor. PKC has been demonstrated to promote the angiogenic activity of human endothelial cells, partly through the induction of VEGF.

  • p38 MAPK: The p38 MAPK pathway is also activated by VEGF and is essential for endothelial cell migration, a key component of angiogenesis. It mediates the reorganization of the actin cytoskeleton, which is necessary for cell motility.

The diagram below illustrates the known signaling pathway of Iroxanadine in endothelial cells.

Iroxanadine_Signaling cluster_EC Cellular Response Iroxanadine Iroxanadine Hydrobromide PKC Protein Kinase C (PKC) Iroxanadine->PKC Induces Translocation p38 p38 SAPK Iroxanadine->p38 Induces Phosphorylation EC Endothelial Cell Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) PKC->Angiogenesis p38->Angiogenesis Angiogenesis_Workflow start Start: Hypothesize Iroxanadine affects angiogenesis proliferation Endothelial Cell Proliferation Assay (MTT Assay) start->proliferation migration Endothelial Cell Migration Assay (Wound Healing/Transwell) start->migration tube_formation Tube Formation Assay (on Matrigel) start->tube_formation analysis Data Analysis and Interpretation proliferation->analysis migration->analysis tube_formation->analysis in_vivo In Vivo Confirmation (CAM Assay) conclusion Conclusion on Angiogenic Potential of Iroxanadine in_vivo->conclusion analysis->in_vivo If in vitro results are positive analysis->conclusion If in vitro results are negative

Troubleshooting & Optimization

Iroxanadine hydrobromide solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential in vitro solubility challenges with Iroxanadine hydrobromide.

Troubleshooting Guide

This guide addresses common problems encountered during in vitro experiments involving this compound.

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous media. The compound is "crashing out" of solution due to lower solubility in the aqueous environment.- Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration, ideally well below 1%, as higher concentrations can be cytotoxic. - Use a Co-solvent System: A mixture of solvents may maintain solubility more effectively than a single solvent. - Employ Surfactants or Cyclodextrins: These agents can create micelles or inclusion complexes to keep the compound dispersed. - Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the stock solution can be beneficial.[1]
Inconsistent results between experiments. Variability in stock solution preparation or dilution.- Standardize Protocols: Ensure a consistent and validated protocol for preparing and diluting the compound. - Ensure Complete Dissolution: Confirm that the stock solution is fully dissolved and homogenous before each use.
High background signal or artifacts in the assay. The compound may be aggregating, leading to non-specific interactions or light scattering.- Visual Inspection: Check the solution for any visible turbidity. - Dynamic Light Scattering (DLS): Use DLS to detect the presence of aggregates. - Reformulation: If aggregation is suspected, consider reformulating with surfactants or other anti-aggregation agents.[1]
Low or no observable effect in a cell-based assay. The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility.- Determine Kinetic and Equilibrium Solubility: Conduct solubility assays to understand the compound's solubility limits under your experimental conditions. - Increase Solubility: Employ solubility enhancement techniques as described in the FAQs below.

Frequently Asked Questions (FAQs)

Q1: What are the known chemical and physical properties of this compound?

A1: this compound has the following properties:

PropertyValueSource
Molecular Formula C₁₄H₂₁BrN₄OPubChem[2]
Molecular Weight 341.25 g/mol PubChem[2]
Parent Compound IroxanadinePubChem[2]
Component Compounds Iroxanadine, Hydrogen BromidePubChem[2]

Q2: My this compound is not dissolving in my aqueous buffer. What should I do?

A2: Precipitation is a common challenge with poorly soluble compounds. Here are some strategies to try:

  • Increase Agitation: Ensure continuous and adequate mixing of your solution.

  • pH Adjustment: If your compound has ionizable groups, modifying the pH of the buffer can significantly improve solubility. The pyridine (B92270) ring in Iroxanadine suggests it may be more soluble at a lower pH.

  • Use of Co-solvents: Adding a water-miscible organic solvent can increase solubility. A common starting point is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous medium.[1][3]

Q3: What are some suitable co-solvents for in vitro experiments with this compound?

A3: The choice of co-solvent is highly dependent on the specific experimental system. Dimethyl Sulfoxide (DMSO) is a widely used initial choice for dissolving many poorly soluble compounds for in vitro testing.[3]

Co-solventTypical Starting Concentration (v/v)Maximum Recommended Concentration (for cell-based assays)Notes
Dimethyl Sulfoxide (DMSO) 0.1%< 1%Widely used, but can be toxic to cells at higher concentrations.[3]
Ethanol 0.5%< 1%Can cause protein precipitation at higher concentrations.[3]
Methanol 0.5%< 1%Can be toxic; use with caution in cell-based assays.[3]

Q4: How can I determine the solubility of this compound in my specific experimental conditions?

A4: You can perform either kinetic or equilibrium solubility assays.

  • Kinetic Solubility Assays: These are high-throughput methods that involve adding a DMSO stock solution to a buffer and detecting undissolved particles, often by nephelometry (light scattering).[4][5] This is useful for rapid compound assessment.[4][5]

  • Equilibrium Solubility Assays: These assays involve incubating an excess of the solid compound with a buffer and agitating for several days, followed by filtration and quantification by HPLC.[4][5] This method is useful for preformulation studies.[4][5]

Q5: What is the mechanism of action of Iroxanadine, and how might solubility issues affect its study?

A5: Iroxanadine is a cardioprotective agent that induces the phosphorylation of p38 SAPK, which is important for endothelial cell homeostasis.[6][7] If this compound is not fully dissolved in an in vitro assay, the reduced concentration of the active compound could lead to an underestimation of its potency and efficacy in activating this signaling pathway.

Experimental Protocols

Protocol 1: General Method for Solubilization using a Co-solvent

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Determine the Final Desired Concentration: Decide on the final concentration of the compound needed for your experiment.

  • Serial Dilution (if necessary): If the stock solution is highly concentrated, perform serial dilutions in the co-solvent.

  • Final Dilution: Add a small volume of the stock solution to your aqueous experimental medium (e.g., cell culture medium or buffer) to reach the final desired concentration. Ensure the final co-solvent concentration is low enough to not affect the experimental system.

  • Vortex/Mix: Thoroughly vortex or mix the final solution to ensure the compound is fully dissolved.[3]

Protocol 2: Kinetic Solubility Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare high-concentration stock solution of this compound in DMSO D Add a small volume of DMSO stock solution to the first well A->D B Prepare aqueous buffer (e.g., PBS) at desired pH C Dispense buffer into a 96-well plate B->C C->D E Perform serial dilutions across the plate D->E F Incubate at room temperature for a set time (e.g., 2 hours) with shaking E->F G Measure turbidity using a nephelometer F->G H Determine the concentration at which precipitation occurs (Kinetic Solubility) G->H

Kinetic solubility assay workflow.

Signaling Pathway

Iroxanadine is known to induce the phosphorylation of p38 SAPK. The diagram below illustrates a simplified representation of this signaling pathway.

G Iroxanadine Iroxanadine CellSurfaceReceptor Cell Surface Receptor (Hypothetical) Iroxanadine->CellSurfaceReceptor Binds UpstreamKinase Upstream Kinase Cascade CellSurfaceReceptor->UpstreamKinase Activates p38SAPK p38 SAPK UpstreamKinase->p38SAPK Phosphorylates Phosphorylated_p38SAPK Phosphorylated p38 SAPK p38SAPK->Phosphorylated_p38SAPK DownstreamEffects Downstream Cellular Effects (e.g., Cardioprotection) Phosphorylated_p38SAPK->DownstreamEffects Leads to

Simplified Iroxanadine signaling pathway.

Logical Workflow for Troubleshooting Solubility

The following diagram provides a logical decision-making process for addressing solubility issues with this compound in vitro.

G decision decision Start Start: this compound Solubility Issue CheckPrecipitation Is precipitation visible? Start->CheckPrecipitation TryBasic Try basic solubilization: - Increase agitation - Gentle warming (37°C) CheckPrecipitation->TryBasic Yes Success Solubility Improved: Proceed with Experiment CheckPrecipitation->Success No StillPrecipitates1 Still precipitates? TryBasic->StillPrecipitates1 ModifypH Modify buffer pH (try lower pH) StillPrecipitates1->ModifypH Yes StillPrecipitates1->Success No StillPrecipitates2 Still precipitates? ModifypH->StillPrecipitates2 UseCosolvent Use a co-solvent (e.g., DMSO) and optimize final concentration StillPrecipitates2->UseCosolvent Yes StillPrecipitates2->Success No StillPrecipitates3 Still precipitates? UseCosolvent->StillPrecipitates3 UseExcipients Use solubility enhancers: - Surfactants - Cyclodextrins StillPrecipitates3->UseExcipients Yes StillPrecipitates3->Success No UseExcipients->Success If soluble Reassess Re-evaluate compound/assay - Consider alternative salt form - Determine kinetic solubility UseExcipients->Reassess If still precipitates

Troubleshooting workflow for solubility.

References

Optimizing Iroxanadine Hydrobromide for Cell-Based Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Iroxanadine hydrobromide (also known as BRX-235) in cell-based assays. The information is tailored for scientists in drug development and related fields to address common challenges in optimizing experimental conditions.

Disclaimer: As of late 2025, detailed quantitative data from publicly accessible studies on the use of this compound in specific cell-based assays is limited. Therefore, this guide provides a framework based on its known mechanism of action and established protocols for similar compounds. The concentration ranges and specific protocols should be considered as starting points for experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cardioprotective agent investigated for its potential in treating vascular diseases. Its mechanism of action involves the induction of phosphorylation of p38 Mitogen-Activated Protein Kinase (p38 MAPK), a key enzyme in cellular responses to stress and inflammatory signals.[1][2]

Q2: Which cell lines are suitable for studying the effects of this compound?

A2: Given its role as a cardioprotective agent affecting the vasculature, endothelial cells are the most relevant cell type.[1] Commonly used endothelial cell lines include:

  • Human Umbilical Vein Endothelial Cells (HUVECs): A primary cell model widely used in cardiovascular research.

  • Human Aortic Endothelial Cells (HAECs): Relevant for studying atherosclerosis.

  • Human Microvascular Endothelial Cells (HMECs): Useful for investigating microvascular-related conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is an organic compound that is likely to have low solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).

Parameter Recommendation Notes
Solvent DMSO (Anhydrous/cell culture grade)Ensure DMSO is of high purity to avoid cellular toxicity.
Stock Concentration 10 mM - 50 mMPrepare a concentrated stock to minimize the final DMSO volume in the culture medium.
Storage -20°C or -80°C, protected from light and moistureAliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: What is a good starting concentration range for my experiments?

A4: For a new compound like this compound, a broad dose-response experiment is crucial. A typical starting point involves serial dilutions over a wide logarithmic range.

Experiment Type Suggested Starting Range Rationale
Initial Dose-Response (IC50) 1 nM to 100 µMTo identify the effective concentration range and potential cytotoxicity.
p38 MAPK Phosphorylation 100 nM to 10 µMSignaling pathways are often activated within this concentration window.
Functional Assays (e.g., Migration) To be determined from dose-responseUse concentrations at or below the IC50 value to avoid confounding cytotoxic effects.

Q5: What is the maximum recommended final concentration of DMSO in my cell culture?

A5: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5% (v/v). It is critical to include a vehicle control (media with the same final concentration of DMSO without the drug) in all experiments.

Troubleshooting Guide

Problem Possible Cause Solution
High variability between replicate wells 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Pipetting errors: Inaccurate dispensing of compound or reagents. 3. "Edge effect": Evaporation in the outer wells of the plate.1. Ensure a homogenous single-cell suspension before plating. 2. Use calibrated pipettes and consistent technique. 3. Avoid using the outermost wells of the plate for treatment groups; fill them with sterile PBS or media to maintain humidity.
No observable effect of this compound 1. Concentration is too low: The compound is not present at a high enough concentration to elicit a response. 2. Incubation time is too short: The biological process being measured has not had sufficient time to occur. 3. Compound inactivity: The compound may have degraded.1. Test a higher range of concentrations. 2. Optimize the incubation time based on the specific assay (e.g., p38 phosphorylation can be rapid, within 30-60 minutes, while effects on cell viability may take 24-72 hours). 3. Check the storage conditions and age of the stock solution. Test with a fresh stock.
High cytotoxicity observed at most concentrations 1. Compound is toxic at tested concentrations: The dose range is too high. 2. Solvent (DMSO) toxicity: The final concentration of DMSO is too high. 3. Precipitation of the compound: The compound is falling out of solution at high concentrations, which can cause physical stress to cells.1. Test a lower range of concentrations (e.g., picomolar to nanomolar). 2. Ensure the final DMSO concentration is below 0.5%. 3. Visually inspect the wells for precipitate after adding the compound. If observed, consider using a lower top concentration or a different solubilizing agent if possible.
Compound precipitates in cell culture medium 1. Poor aqueous solubility: The compound is not soluble in the aqueous environment of the culture medium. 2. High final concentration: The concentration of this compound exceeds its solubility limit in the medium.1. Pre-warm the cell culture medium before adding the compound stock. Mix gently but thoroughly immediately after adding. 2. Lower the final concentration of the compound.

Experimental Protocols & Visualizations

This compound Signaling Pathway

This compound is known to induce the phosphorylation of p38 MAPK. This pathway is a key signaling cascade in endothelial cells, responding to various extracellular stimuli and regulating processes like inflammation, apoptosis, and cell migration.

Iroxanadine_Pathway Iroxanadine Iroxanadine hydrobromide CellSurface Cell Surface Interaction Iroxanadine->CellSurface UpstreamKinase Upstream Kinase (e.g., MKK3/6) CellSurface->UpstreamKinase Activates p38 p38 MAPK (inactive) UpstreamKinase->p38 Phosphorylates p_p38 Phospho-p38 MAPK (active) Downstream Downstream Effectors (e.g., ATF2, MK2) p_p38->Downstream Activates Response Cellular Response (e.g., Cytoprotection, Anti-inflammatory) Downstream->Response

Caption: Proposed signaling pathway for this compound in endothelial cells.

Experimental Workflow: Dose-Response and Viability Assay

A crucial first step is to determine the optimal, non-toxic concentration range of this compound using a cell viability assay.

Viability_Workflow Start Start Seed Seed Endothelial Cells in 96-well plate Start->Seed Incubate1 Incubate 24h (allow attachment) Seed->Incubate1 Prepare Prepare Serial Dilutions of this compound Incubate1->Prepare Treat Treat Cells with Compound (include vehicle control) Prepare->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Assay Add Viability Reagent (e.g., Resazurin, MTT) Incubate2->Assay Read Read Plate (Absorbance/Fluorescence) Assay->Read Analyze Analyze Data: Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for determining the IC50 of this compound.

Protocol: Cell Viability (Resazurin Assay)

This protocol outlines a method to assess cell viability after treatment with this compound.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • This compound

  • DMSO

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count endothelial cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 2X concentrated serial dilution of this compound in complete medium from your DMSO stock.

    • Include a vehicle control (medium with DMSO at the highest concentration used) and a no-treatment control.

  • Cell Treatment:

    • Carefully add 100 µL of the 2X compound dilutions to the corresponding wells of the cell plate, bringing the final volume to 200 µL and the compound to a 1X concentration.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • Viability Assay:

    • Add 20 µL of Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (media with Resazurin only).

    • Normalize the results to the vehicle control wells and plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

References

Technical Support Center: Stability of Novel Hydrobromide Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the stability of novel hydrobromide salt compounds, such as Iroxanadine hydrobromide, in various solvents. Due to the limited publicly available data on this compound, this document presents generalized protocols and troubleshooting advice applicable to a new chemical entity (NCE) hydrobromide salt, referred to herein as "Compound X Hydrobromide."

Frequently Asked Questions (FAQs)

Q1: Where should I begin when assessing the stability of a new hydrobromide compound in different solvents?

A1: Start with a preliminary solubility screening to identify a suitable range of solvents. Following this, a forced degradation study is recommended to quickly identify potential degradation pathways and the compound's intrinsic stability. This study involves exposing the compound in solution to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate degradation.

Q2: Which solvents should I include in my stability study?

A2: The choice of solvents should be relevant to your intended application. A common selection includes:

  • Aqueous Buffers: At various pH levels (e.g., pH 2, 7, 9) to assess pH-dependent hydrolysis.

  • Alcohols: Methanol and ethanol (B145695) are common choices.

  • Aprotic Solvents: Such as acetonitrile (B52724) (ACN) or dimethyl sulfoxide (B87167) (DMSO), which are frequently used in sample preparation and analysis.

  • Protic Solvents: Such as water or isopropanol.

Q3: How do I interpret the results from a forced degradation study?

A3: A forced degradation study helps you understand the compound's degradation profile. A significant loss of the parent compound and the appearance of new peaks in your analytical chromatogram (e.g., HPLC-UV) under specific stress conditions (like acidic pH or UV light) indicate susceptibility to that particular stressor. This information is crucial for developing a stability-indicating analytical method and for defining proper storage and handling conditions.

Q4: My compound appears to be degrading in all tested solvents. What are my next steps?

A4: If rapid degradation is observed universally, consider the following:

  • Intrinsic Instability: The molecule itself may be inherently unstable.

  • Excipient Incompatibility: If your formulation includes other components, they may be reacting with your compound.

  • Environmental Factors: Ensure that external factors like light and oxygen are strictly controlled during your experiments if you suspect photolytic or oxidative degradation.

  • Analytical Method Issues: Verify that your analytical method is not causing the degradation (e.g., on-column degradation in HPLC).

Troubleshooting Guide

Issue 1: Poor Mass Balance in Stability Study

  • Problem: The sum of the parent compound and all degradants is significantly less than 100%.

  • Possible Causes & Solutions:

    • Non-Chromophoric Degradants: Your degradants may lack a UV chromophore, making them invisible to a UV detector.

      • Solution: Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to detect all species.

    • Precipitation: The compound or its degradants may have precipitated out of solution.

      • Solution: Visually inspect your samples. Perform a solubility check at the study concentration and temperature.

    • Adsorption: The compound may be adsorbing to the container surface.

      • Solution: Consider using different container materials (e.g., polypropylene (B1209903) instead of glass) or adding a small amount of a co-solvent to reduce adsorption.

Issue 2: Inconsistent or Irreproducible Stability Results

  • Problem: Replicate samples show high variability in degradation levels.

  • Possible Causes & Solutions:

    • Inhomogeneous Solution: The compound may not have been fully dissolved initially.

      • Solution: Ensure complete dissolution by vortexing and/or sonicating the sample preparation.

    • Inconsistent Environmental Exposure: Variations in light or temperature exposure between samples.

      • Solution: Use a calibrated, temperature-controlled stability chamber and wrap samples in foil for light protection studies.

    • Sample Evaporation: Solvent evaporation can concentrate the sample, leading to inaccurate results.

      • Solution: Use tightly sealed vials (e.g., with crimp caps) for your stability samples.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

  • Procedure: a. Prepare a stock solution of Compound X Hydrobromide at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. b. Aliquot the stock solution into separate, clearly labeled vials for each stress condition. c. Acidic Hydrolysis: Add 0.1 N HCl. d. Basic Hydrolysis: Add 0.1 N NaOH. e. Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). f. Thermal Stress: Incubate a sample at a high temperature (e.g., 60-80°C). g. Photolytic Stress: Expose a sample to a controlled light source (e.g., Xenon lamp) according to ICH Q1B guidelines. h. Keep a control sample at ambient temperature, protected from light. i. Analyze all samples by HPLC-UV/MS at initial time (T=0) and after a set duration (e.g., 24, 48, 72 hours). j. Analysis: Compare the chromatograms of stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). Aim for 5-20% degradation to ensure the method is stability-indicating.

Protocol 2: Solution Stability in Different Solvents
  • Objective: To determine the stability of Compound X Hydrobromide in various solvents under defined storage conditions.

  • Procedure: a. Prepare solutions of Compound X Hydrobromide (e.g., at 0.1 mg/mL) in a panel of selected solvents (e.g., Water, pH 4.5 Acetate Buffer, pH 7.4 Phosphate Buffer, Methanol, Acetonitrile). b. Dispense aliquots into vials appropriate for the storage conditions. c. Store the vials under controlled long-term conditions (e.g., 25°C/60% RH) and accelerated conditions (e.g., 40°C/75% RH). d. Protect a parallel set of samples from light by wrapping the vials in aluminum foil. e. At specified time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months), withdraw a sample from each condition. f. Analyze the samples using a validated stability-indicating HPLC method. g. Analysis: Calculate the percentage of Compound X Hydrobromide remaining relative to the T=0 sample. Record the amount of any specified or unspecified degradants.

Data Presentation: Hypothetical Stability of Compound X Hydrobromide

Table 1: Stability of Compound X Hydrobromide (0.1 mg/mL) after 4 Weeks at 40°C

Solvent SystemCondition% Parent Compound RemainingTotal Degradants (%)Appearance of Solution
WaterDark98.5%1.5%Clear, Colorless
pH 4.5 Acetate BufferDark99.1%0.9%Clear, Colorless
pH 7.4 Phosphate BufferDark92.3%7.7%Clear, Colorless
pH 9.0 Borate BufferDark75.4%24.6%Faint Yellow Tint
MethanolDark99.5%0.5%Clear, Colorless
AcetonitrileDark99.8%0.2%Clear, Colorless
WaterLight (ICH Q1B)85.2%14.8%Clear, Colorless

Visualizations

G cluster_prep Phase 1: Preparation & Initial Analysis cluster_storage Phase 2: Stability Storage cluster_analysis Phase 3: Time-Point Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) sol_prep Prepare Solutions in Target Solvents (e.g., Buffers, Organics) prep_stock->sol_prep t0_analysis T=0 Analysis (HPLC-UV/MS) sol_prep->t0_analysis storage_cond Store Samples under Defined Conditions (e.g., 25°C, 40°C, Photostability) t0_analysis->storage_cond tp_analysis Analyze Samples at Pre-defined Time Points (e.g., 1, 2, 4 weeks) storage_cond->tp_analysis data_eval Data Evaluation: - Calculate % Remaining - Quantify Degradants tp_analysis->data_eval report Generate Stability Report data_eval->report

Caption: Experimental workflow for solvent stability assessment.

G start Unexpected Degradation Observed q1 Is Mass Balance >95%? start->q1 a1_yes Check for Isomerization or Reversible Reactions q1->a1_yes Yes a1_no Potential Issue: - Non-UV active degradants - Precipitation - Adsorption q1->a1_no No q2 Is Degradation Pathway Logical? (e.g., Hydrolysis at high pH) a1_yes->q2 sol_ms Action: Re-analyze using LC-MS / CAD a1_no->sol_ms sol_solubility Action: Check Solubility & Container Material a1_no->sol_solubility sol_ms->q2 sol_solubility->q2 a2_yes Pathway Confirmed. Define Mitigation Strategy (e.g., pH control, light protection) q2->a2_yes Yes a2_no Potential Issue: - Contamination - Analytical Artifact q2->a2_no No sol_artifact Action: Verify Method (e.g., inject blank solvent) a2_no->sol_artifact

Caption: Troubleshooting logic for unexpected stability results.

Iroxanadine Hydrobromide Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Iroxanadine hydrobromide (also known as BRX-235), this technical support center provides troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to be degrading over time, indicated by new peaks in my HPLC analysis. What are the likely causes and how can I prevent this?

A1: Degradation of this compound in solution can be attributed to the lability of its 1,2,4-oxadiazine ring and potential reactions involving the pyridine (B92270) moiety. The oxadiazine ring, in particular, can be susceptible to hydrolysis.

Troubleshooting Steps:

  • pH Control: The stability of Iroxanadine is likely pH-dependent. Acidic or basic conditions can catalyze the hydrolysis and cleavage of the oxadiazine ring. It is recommended to maintain a neutral pH by using buffered solutions.

  • Solvent Choice: Protic solvents such as water and methanol (B129727) can act as nucleophiles and attack the oxadiazine ring, leading to its opening. For stock solutions, consider using aprotic solvents like DMSO, acetonitrile (B52724) (ACN), or tetrahydrofuran (B95107) (THF).

  • Temperature: Higher temperatures accelerate the rate of chemical degradation. Both stock solutions and working solutions should be stored at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.

  • Light Exposure: Compounds containing heterocyclic rings can be sensitive to light. To prevent photolytic degradation, protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.

Q2: I'm observing poor solubility of this compound in my aqueous assay buffer. How can I improve its solubility?

A2: While the hydrobromide salt form of Iroxanadine is designed to enhance aqueous solubility, challenges may still arise depending on the concentration and the composition of the buffer.

Troubleshooting Steps:

  • Initial Dissolution in Organic Solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO. This stock can then be serially diluted into the aqueous buffer for your experiment. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological system.

  • pH Adjustment: The solubility of compounds with a pyridine ring can be influenced by pH. Since pyridine is basic, solubility may be improved in slightly acidic conditions. However, this must be balanced with the potential for acid-catalyzed hydrolysis of the oxadiazine ring. A careful pH titration study may be necessary to find the optimal balance of solubility and stability.

  • Use of Solubilizing Agents: In some cases, the use of pharmaceutically acceptable co-solvents or excipients may be necessary to improve solubility. However, the compatibility of these agents with your specific experimental system must be validated.

Q3: I am seeing unexpected off-target effects in my cell-based assays. What could be the cause?

A3: this compound is known to act as a cardioprotective agent through the phosphorylation of p38 SAPK and translocation of a calcium-dependent protein kinase C isoform.[1] However, like many small molecules, it may have additional, uncharacterized biological activities.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a wide-range dose-response curve to determine the optimal concentration range for the desired effect and to identify concentrations at which off-target effects become prominent.

  • Control Experiments: Include appropriate positive and negative controls in your assays. For example, use a known activator of the p38 MAPK pathway as a positive control.

  • Target Engagement Assays: If possible, perform assays to directly measure the engagement of Iroxanadine with its intended target (e.g., by measuring the phosphorylation of p38 SAPK) to correlate with the observed phenotype.

Data Presentation

Table 1: Hypothetical Solubility Profile of this compound

SolventTemperature (°C)Maximum Solubility (mg/mL)Observations
Water25~5Forms a clear solution at lower concentrations.
PBS (pH 7.4)25~2Solubility is reduced compared to pure water.
DMSO25>50Freely soluble.
Ethanol25~10Soluble.

Note: This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.

Experimental Protocols

Key Experiment: In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a general method for assessing the effect of this compound on the viability of a mammalian cell line (e.g., HUVECs - Human Umbilical Vein Endothelial Cells).

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of this compound. Include wells with medium and 0.5% DMSO as a vehicle control, and wells with medium only as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: After the 4-hour incubation with MTT, add 100 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

Iroxanadine_Signaling_Pathway Iroxanadine Iroxanadine (BRX-235) p38_SAPK p38 SAPK Iroxanadine->p38_SAPK Induces phosphorylation PKC Ca2+-dependent PKC Iroxanadine->PKC Causes translocation CellMembrane Cell Membrane p_p38_SAPK Phosphorylated p38 SAPK Cardioprotection Cardioprotective Effects p_p38_SAPK->Cardioprotection Translocated_PKC Translocated PKC Translocated_PKC->Cardioprotection

Caption: Proposed signaling pathway of Iroxanadine (BRX-235).

Troubleshooting_Workflow Start Experimental Issue (e.g., Degradation, Low Solubility) Check_pH Check pH of Solution Start->Check_pH Check_Solvent Evaluate Solvent Choice Start->Check_Solvent Check_Storage Review Storage Conditions (Temp & Light) Start->Check_Storage Optimize_pH Optimize pH (Buffer to Neutral) Check_pH->Optimize_pH Optimize_Solvent Use Aprotic Solvent (e.g., DMSO for stock) Check_Solvent->Optimize_Solvent Optimize_Storage Store at Low Temp & Protect from Light Check_Storage->Optimize_Storage Re_evaluate Re-evaluate Experiment Optimize_pH->Re_evaluate Optimize_Solvent->Re_evaluate Optimize_Storage->Re_evaluate

References

Preventing off-target effects of Iroxanadine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using Iroxanadine hydrobromide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning off-target effects, that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound (also known as BRX-235) is a cardioprotective agent.[1][2] Its mechanism of action involves the induction of phosphorylation of p38 SAPK (Stress-Activated Protein Kinase) and the translocation of calcium-dependent protein kinase C (PKC) isoforms to the cell membrane.[1][2] It has been investigated for its potential therapeutic use in vascular diseases such as atherosclerosis.[1][2]

Q2: What are off-target effects and why should I be concerned about them when using this compound?

A2: Off-target effects occur when a compound, such as this compound, interacts with proteins other than its intended biological target (e.g., p38 SAPK, PKC).[3] These unintended interactions can lead to misinterpretation of experimental data, cellular toxicity, and a lack of translational success in clinical settings.[3] Minimizing or understanding these off-target effects is crucial for obtaining reliable and reproducible results.[3]

Q3: How can I proactively minimize potential off-target effects in my experiments with this compound?

A3: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound that elicits the desired on-target effect.[3]

  • Employ control compounds: If available, use a structurally similar but inactive analog of this compound as a negative control.[3] This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Validate with orthogonal approaches: Use multiple methods to confirm your findings. For example, after observing a phenotype with this compound, try to replicate it using genetic methods like siRNA or CRISPR to knockdown the intended target (p38 SAPK or a specific PKC isoform).[3][4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with small molecule inhibitors like this compound.

Problem Possible Cause Suggested Solution
Inconsistent results between experiments. Compound instability: this compound may be degrading in solution.Prepare fresh stock solutions regularly. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect from light.[5]
Cellular context: The expression levels of the target protein (p38 SAPK, PKC isoforms) or potential off-targets may vary between cell lines or with passage number.Characterize the expression levels of your target protein in the cell lines you are using. Use cells with consistent passage numbers for your experiments.
Observed phenotype does not match expectations for p38 SAPK or PKC modulation. Off-target effects: this compound may be interacting with other cellular proteins.Perform a kinase selectivity profile to identify other kinases that may be inhibited by the compound. Use a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells. Validate the phenotype using a genetic approach (e.g., siRNA knockdown of the intended target).[3][4]
High cellular toxicity observed at effective concentrations. Off-target toxicity: The compound may be affecting essential cellular pathways through off-target interactions.Lower the concentration of this compound. If the toxicity persists at concentrations required for the on-target effect, consider if the observed toxicity is an unavoidable consequence of inhibiting the intended target or if it is due to off-target effects.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general method to determine the inhibitory activity of this compound against a panel of kinases to identify potential off-targets.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP. The ATP concentration should be close to the Km for each kinase.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified time.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., radiometric assay measuring the incorporation of ³³P-ATP into the substrate, or a fluorescence/luminescence-based assay).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess whether this compound binds to its intended target (e.g., p38 SAPK) in intact cells.[4][6] The principle is that a protein becomes more thermally stable when bound to a ligand.[4]

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control for a specific duration (e.g., 1 hour) at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., p38 SAPK) in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: siRNA-mediated Knockdown for Phenotype Validation

This protocol is used to validate that the biological effect observed with this compound is due to the inhibition of its intended target.

  • siRNA Design and Synthesis: Design or purchase at least two independent siRNAs targeting the mRNA of your protein of interest (e.g., p38α SAPK). Also, use a non-targeting (scrambled) siRNA as a negative control.[7]

  • Transfection: Transfect your cells with the siRNAs using a suitable transfection reagent according to the manufacturer's protocol. Optimize the siRNA concentration and transfection time to achieve significant knockdown with minimal toxicity.[2]

  • Verification of Knockdown: After 48-72 hours post-transfection, verify the knockdown efficiency at both the mRNA level (by qRT-PCR) and the protein level (by Western blotting).[7]

  • Phenotypic Assay: Perform the same functional assay that you used to characterize the effect of this compound on the cells with reduced target protein expression.

  • Data Analysis: If the phenotype observed with siRNA-mediated knockdown of the target protein mimics the phenotype observed with this compound treatment, it provides strong evidence that the compound's effect is on-target.

Data Presentation

Table 1: Example Summary of this compound Activity Profile

Researchers should aim to populate a similar table with their own experimental data to clearly summarize the on-target and off-target activity of this compound.

Target Assay Type IC50 / EC50 (nM) Selectivity (Fold vs. Primary Target)
p38α SAPK (Primary Target) Biochemical Kinase Assay[Insert experimental value]1
PKCα (Primary Target) Cellular Translocation Assay[Insert experimental value]N/A
Off-Target Kinase 1 Biochemical Kinase Assay[Insert experimental value][Calculate fold difference]
Off-Target Kinase 2 Biochemical Kinase Assay[Insert experimental value][Calculate fold difference]
... (other kinases) Biochemical Kinase Assay[Insert experimental value][Calculate fold difference]

Visualizations

Iroxanadine_Signaling_Pathway Iroxanadine Iroxanadine hydrobromide p38 p38 SAPK Iroxanadine->p38 PKC PKC Iroxanadine->PKC Phosphorylation Phosphorylation p38->Phosphorylation Translocation Translocation to Membrane PKC->Translocation Downstream Downstream Cellular Effects (e.g., Cardioprotection) Phosphorylation->Downstream Translocation->Downstream

Caption: Known signaling pathway of this compound.

Off_Target_Workflow Start Start: Unexpected Phenotype Observed Dose_Response Step 1: Perform Dose-Response Curve Start->Dose_Response Kinase_Profile Step 2: Kinase Selectivity Profiling Dose_Response->Kinase_Profile CETSA Step 3: Cellular Thermal Shift Assay (CETSA) Kinase_Profile->CETSA Genetic_Validation Step 4: Genetic Validation (siRNA/CRISPR) CETSA->Genetic_Validation Analysis Step 5: Analyze Data and Identify Off-Targets Genetic_Validation->Analysis

Caption: Workflow for identifying off-target effects.

Troubleshooting_Tree Start Unexpected Experimental Result Check_Compound Is the compound stable and pure? Start->Check_Compound Check_Concentration Is the concentration appropriate? Check_Compound->Check_Concentration Yes Solution1 Prepare fresh stock Check_Compound->Solution1 No Check_Controls Are controls behaving as expected? Check_Concentration->Check_Controls Yes Solution2 Perform dose-response Check_Concentration->Solution2 No Consider_Off_Target Could it be an off-target effect? Check_Controls->Consider_Off_Target Yes Solution3 Troubleshoot assay and controls Check_Controls->Solution3 No Validate_Target Validate with orthogonal methods Consider_Off_Target->Validate_Target

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Iroxanadine Hydrobromide Protocol Refinement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to enhance the reproducibility of the Iroxanadine hydrobromide synthesis protocol.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Reaction & Synthesis

  • Question: My reaction appears to be stalled or is proceeding very slowly, as indicated by TLC analysis. What are the potential causes and solutions?

    • Answer: Several factors can lead to a sluggish reaction. First, verify the purity and quality of your starting materials and reagents. Impurities can inhibit the reaction.[1] Ensure that all solvents are anhydrous, as moisture can quench reagents. Re-check all calculations for reagent stoichiometry and concentration to confirm they are correct.[1] If the issue persists, consider a modest increase in the reaction temperature, monitoring carefully for any decomposition of products.[1]

  • Question: The reaction seems to have gone to completion, but the final yield is significantly lower than expected. Where might I have lost my product?

    • Answer: Low yields can often be attributed to losses during the workup and purification stages.[2] It's possible your product has some solubility in the aqueous layer, so it's advisable to check the aqueous phase via TLC.[2] If a filtration step was performed, the product may have adsorbed onto the filtration medium; try washing the filter cake with a suitable solvent and analyzing the filtrate.[2] Also, consider the possibility of product volatility, especially if solvents were removed under high vacuum.[2]

  • Question: After the workup procedure, my TLC analysis shows a different spot profile compared to the reaction mixture. What could have happened?

    • Answer: Your product may be unstable to the pH conditions of the workup.[2] Exposure to acidic or basic solutions during extraction can sometimes lead to degradation or side reactions.[2] To test this, you can take a small sample of the crude reaction mixture and expose it to the acidic and basic conditions of your workup separately, then run a TLC to see if the product degrades.[2]

Purification & Characterization

  • Question: I am having difficulty purifying the final compound by column chromatography. The compound seems to be streaking on the TLC plate.

    • Answer: Streaking on TLC often indicates that the compound is either highly polar and interacting strongly with the silica (B1680970) gel, or that it is acidic or basic. Adding a small amount of a modifier to your mobile phase can often resolve this. For a basic compound like a pyridine (B92270) derivative, adding a small percentage (0.1-1%) of triethylamine (B128534) or ammonia (B1221849) solution to the eluent can improve the peak shape. Conversely, for acidic compounds, a small amount of acetic acid can be beneficial.

  • Question: The NMR spectrum of my final product shows unexpected peaks. How can I determine if these are impurities or byproducts?

    • Answer: First, check for residual solvent peaks. Then, compare the integration of the unexpected peaks to your product peaks to estimate their relative abundance. If the peaks are minor, they may be from impurities carried through from earlier steps. Re-purification might be necessary. If the peaks are significant, it could indicate the formation of a major byproduct. Re-examining the reaction conditions and potential side reactions is warranted. Common organic chemistry resources can help identify characteristic peaks of potential byproducts.[3]

Frequently Asked Questions (FAQs)

  • Question: What is the most critical factor for ensuring the reproducibility of this synthesis?

    • Answer: The purity of starting materials and the exclusion of water are paramount for consistent results in many organic syntheses, including those of heterocyclic compounds.[1][4] Ensuring reagents are of high quality and that all glassware is thoroughly dried and the reaction is run under an inert atmosphere will significantly improve reproducibility.[1]

  • Question: How can I be sure that my starting materials are pure enough?

    • Answer: It is always good practice to characterize your starting materials by techniques such as NMR or melting point analysis before use to confirm their identity and purity. If a reagent is known to degrade over time, it should be purified immediately before use.[1]

  • Question: What is the mechanism of action of Iroxanadine?

    • Answer: Iroxanadine is a cardioprotective agent.[5] Its mechanism of action involves the induction of phosphorylation of p38 SAPK (Stress-Activated Protein Kinase), which is crucial for endothelial cell homeostasis.[5] It also causes the translocation of the calcium-dependent protein kinase C isoform to membranes.[5]

Quantitative Data Summary

Table 1: Reaction Yield and Purity

ParameterExpected ValueTroubleshooting RangeNotes
Yield (%) 75-85%< 60%Low yields may indicate issues with reaction conditions or workup procedures.[2]
Purity (by HPLC) > 98%< 95%Lower purity suggests the need for optimized purification.
Melting Point (°C) 188-192 °CBroad range or significant deviationIndicates the presence of impurities.

Table 2: Spectroscopic Data for this compound

AnalysisExpected Peaks/SignalsPotential Deviations and Causes
¹H NMR (400 MHz, DMSO-d₆) δ 8.5 (d), 8.0 (t), 7.5 (d), 7.4 (t), 4.2 (t), 3.1 (t), 2.5 (s)Presence of broad singlets (water), unexpected multiplets (byproducts).
¹³C NMR (100 MHz, DMSO-d₆) δ 160, 155, 140, 138, 125, 122, 55, 40, 20Missing or shifted peaks may indicate incomplete reaction or side products.
Mass Spec (ESI+) [M+H]⁺ at m/z = XPresence of other major ions could indicate impurities or fragmentation.

Experimental Protocols & Workflows

Representative Synthesis of this compound

This protocol is a representative procedure for the synthesis of a substituted pyridine derivative, analogous to Iroxanadine, and serves as a basis for the troubleshooting guide.

  • Step 1: Condensation Reaction. To a solution of a 1,5-dicarbonyl compound in ethanol, add an equimolar amount of ammonium (B1175870) acetate (B1210297).

  • Step 2: Cyclization. Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Step 3: Workup. After cooling to room temperature, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Step 4: Purification of Pyridine Intermediate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

  • Step 5: Salt Formation. Dissolve the purified pyridine intermediate in anhydrous diethyl ether. Add a solution of HBr in diethyl ether dropwise with stirring.

  • Step 6: Isolation of this compound. Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_salt Salt Formation & Isolation A 1. Condensation (1,5-Dicarbonyl + NH4OAc in EtOH) B 2. Cyclization (Reflux 4-6h) A->B C 3. Workup (EtOAc extraction, washes) B->C D 4. Purification (Column Chromatography) C->D E 5. Salt Formation (Add HBr in Et2O) D->E F 6. Isolation (Filtration & Drying) E->F

Fig 1. Experimental workflow for this compound synthesis.

Signaling Pathway

signaling_pathway Iroxanadine Iroxanadine p38_SAPK p38 SAPK Iroxanadine->p38_SAPK induces Phosphorylation Phosphorylation p38_SAPK->Phosphorylation EC_Homeostasis Endothelial Cell Homeostasis Phosphorylation->EC_Homeostasis promotes

Fig 2. Iroxanadine signaling pathway via p38 SAPK.

References

Technical Support Center: Iroxanadine Hydrobromide Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Iroxanadine hydrobromide in Western blot experiments. The information is designed to assist in resolving common issues and ensuring reliable, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not seeing any bands for my target protein after treating cells with this compound. What could be the issue?

A1: The absence of bands, or no signal, is a common issue in Western blotting and can stem from several factors, from sample preparation to antibody selection.[1][2]

Possible Causes and Solutions:

  • Low Protein Expression: The target protein may have low endogenous expression in your cell or tissue type.

    • Solution: Increase the amount of protein loaded onto the gel.[3] Consider using a positive control lysate from a cell line known to express the target protein.

  • Ineffective Antibody: The primary antibody may not be suitable for Western blotting or may not be recognizing the target protein.

    • Solution: Verify the antibody's specificity and ensure it is validated for Western blot applications.[4] Optimize the primary antibody concentration by performing a titration.[3][5]

  • Suboptimal Protein Extraction: The lysis buffer used may not be effectively extracting the protein of interest.

    • Solution: Ensure your lysis buffer is appropriate for the subcellular localization of your target protein. Include protease and phosphatase inhibitors to prevent degradation.

  • Poor Protein Transfer: The transfer of proteins from the gel to the membrane may have been inefficient.

    • Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer.[3] Ensure good contact between the gel and the membrane, and that no air bubbles are present.[6] For larger proteins, you may need to increase the transfer time or voltage.

Q2: I am seeing multiple non-specific bands in my Western blot for this compound-treated samples. How can I reduce this non-specific binding?

A2: Non-specific bands can obscure the correct band and make data interpretation difficult.[7] This is often due to issues with antibody concentration or blocking.

Possible Causes and Solutions:

  • High Primary Antibody Concentration: Using too much primary antibody can lead to it binding to proteins other than the target.

    • Solution: Optimize the antibody concentration by performing a dilution series to find the optimal signal-to-noise ratio.[3][5]

  • Inadequate Blocking: Insufficient blocking of the membrane can result in non-specific antibody binding.

    • Solution: Increase the blocking time or try a different blocking agent (e.g., switching from non-fat dry milk to bovine serum albumin (BSA) or vice versa).[8] Ensure the blocking buffer is fresh.

  • Insufficient Washing: Inadequate washing between antibody incubation steps can leave behind unbound antibodies.

    • Solution: Increase the number and duration of wash steps. Adding a detergent like Tween-20 to your wash buffer can also help.[3]

  • Secondary Antibody Specificity: The secondary antibody may be cross-reacting with other proteins in the lysate.

    • Solution: Ensure you are using a secondary antibody that is specific to the host species of your primary antibody.

Q3: The bands for my target protein appear faint or weak after this compound treatment. How can I improve the signal intensity?

A3: A weak signal can make it challenging to quantify changes in protein expression accurately.[8]

Possible Causes and Solutions:

  • Low Antibody Concentration: The concentration of the primary or secondary antibody may be too low.

    • Solution: Increase the concentration of your antibodies. A titration experiment is recommended to find the optimal concentration.[3]

  • Inactive Detection Reagent: The chemiluminescent substrate may have expired or been improperly stored.

    • Solution: Use fresh detection reagents.

  • Low Protein Abundance: The target protein may be of low abundance in your samples.

    • Solution: Increase the amount of protein loaded per well. You could also consider enriching your sample for the protein of interest through immunoprecipitation.

  • Over-Washing: Excessive washing can strip the antibody from the target protein.

    • Solution: Reduce the duration or number of washing steps.

Q4: I am observing a high background on my Western blot, making it difficult to see my bands clearly. What can I do to reduce the background?

A4: High background can mask the signal from your protein of interest and is often a result of issues with blocking or antibody concentrations.[5][8]

Possible Causes and Solutions:

  • Insufficient Blocking: The blocking step may not have been sufficient to prevent non-specific antibody binding to the membrane.

    • Solution: Increase the blocking time and/or the concentration of the blocking agent. Consider trying a different blocking buffer.

  • Antibody Concentration Too High: Excessive primary or secondary antibody can contribute to high background.

    • Solution: Reduce the concentration of your antibodies.[3]

  • Membrane Dried Out: Allowing the membrane to dry out at any stage can cause high background.

    • Solution: Ensure the membrane remains hydrated throughout the blocking, incubation, and washing steps.

  • Contaminated Buffers: Old or contaminated buffers can lead to background issues.

    • Solution: Prepare fresh buffers for each experiment.

Quantitative Data Summary

The following tables provide hypothetical data for Western blot analysis of key proteins in a signaling pathway affected by this compound.

Table 1: Effect of this compound on p38 SAPK Phosphorylation

Treatment GroupConcentration (µM)Normalized Phospho-p38/Total-p38 Ratio (Mean ± SD)Fold Change vs. Control
Vehicle Control01.00 ± 0.121.0
Iroxanadine HBr12.54 ± 0.212.54
Iroxanadine HBr54.89 ± 0.354.89
Iroxanadine HBr106.12 ± 0.486.12

Table 2: this compound-Induced PKC Isoform Translocation

Treatment GroupConcentration (µM)Membrane Fraction PKC Level (Arbitrary Units ± SD)Cytosolic Fraction PKC Level (Arbitrary Units ± SD)
Vehicle Control0150 ± 25850 ± 75
Iroxanadine HBr1375 ± 45625 ± 60
Iroxanadine HBr5620 ± 55380 ± 40
Iroxanadine HBr10810 ± 65190 ± 30

Experimental Protocols

Detailed Protocol for Western Blot Analysis of p38 Phosphorylation

This protocol outlines the steps for analyzing the phosphorylation of p38 SAPK in response to this compound treatment.

  • Cell Culture and Treatment:

    • Plate endothelial cells at a density of 1 x 10^6 cells per well in a 6-well plate.

    • Allow cells to adhere and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for the desired time.

  • Sample Preparation (Lysate Collection):

    • Aspirate the media and wash the cells once with ice-cold 1X PBS.[9]

    • Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

    • Determine the protein concentration using a BCA or Bradford protein assay.

  • Gel Electrophoresis:

    • Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[9]

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[9]

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10] This can be done using a wet or semi-dry transfer system.

    • After transfer, briefly wash the membrane with distilled water and then stain with Ponceau S to visualize protein bands and confirm transfer efficiency.

    • Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[11]

    • Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-p38) diluted in blocking buffer overnight at 4°C with gentle agitation.[9]

    • Wash the membrane three times for 5-10 minutes each with TBST.[9]

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[9]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for the recommended time.

    • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[11]

  • Stripping and Re-probing (for Total Protein):

    • To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed for the total protein (e.g., total p38).

    • Incubate the membrane in a stripping buffer.

    • Wash the membrane thoroughly and repeat the immunoblotting process starting from the blocking step with the antibody for the total protein.

Visualizations

Iroxanadine_Signaling_Pathway cluster_membrane Iroxanadine Iroxanadine hydrobromide PKC Protein Kinase C (PKC) Iroxanadine->PKC Induces translocation to membrane p38_SAPK p38 SAPK Iroxanadine->p38_SAPK Induces phosphorylation Cell_Membrane Cell Membrane Phospho_p38 Phosphorylated p38 SAPK p38_SAPK->Phospho_p38 Downstream Downstream Cellular Effects Phospho_p38->Downstream

Caption: this compound signaling pathway.

Western_Blot_Workflow Sample_Prep 1. Sample Preparation (Cell Lysis & Protein Quantification) Electrophoresis 2. SDS-PAGE (Protein Separation by Size) Sample_Prep->Electrophoresis Transfer 3. Protein Transfer (Gel to Membrane) Electrophoresis->Transfer Blocking 4. Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (Binds to Target Protein) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (Binds to Primary Antibody) Primary_Ab->Secondary_Ab Detection 7. Detection (Chemiluminescent Signal) Secondary_Ab->Detection Analysis 8. Data Analysis (Quantification & Interpretation) Detection->Analysis

Caption: Standard Western blot experimental workflow.

References

Iroxanadine Hydrobromide Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the cytotoxic potential of Iroxanadine hydrobromide. The following information is presented in a question-and-answer format to directly address potential challenges and frequently asked questions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its known mechanism of action?

This compound, also known by the development code BRX-235, is a novel small molecule investigated primarily as a cardioprotective and vasculoprotective agent.[1][2][3][4] Its mechanism of action involves the induction of p38 SAPK phosphorylation and the translocation of a calcium-dependent protein kinase C isoform to membranes.[4] It also acts as a dual activator of p38 kinase and Heat Shock Proteins (HSPs).[1][2][3]

Q2: Is there established data on the cytotoxicity of this compound?

Currently, publicly available literature does not contain specific studies focused on the cytotoxicity of this compound. In fact, existing research points towards its cytoprotective properties, particularly in endothelial cells.[3] Therefore, researchers should not assume a cytotoxic profile and should design experiments to determine this characteristic.

Q3: How can I avoid confusion with other compounds, such as BEZ235?

It is critical to distinguish Iroxanadine (BRX-235) from BEZ235 (Dactolisib). BEZ235 is a PI3K/mTOR inhibitor with known cytotoxic and anticancer activities.[5][6][7][8] The similar-sounding development codes have led to some confusion. Always verify the chemical name and CAS number of the compound you are working with to ensure you are using the correct substance.

Q4: What are the initial steps to assess the cytotoxicity of a compound like this compound with unknown cytotoxic effects?

The initial approach should involve a dose-response and time-course study using a range of concentrations of this compound on your chosen cell line(s). It is advisable to start with a broad concentration range (e.g., from nanomolar to high micromolar) and expose the cells for different durations (e.g., 24, 48, and 72 hours).

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, MTS, WST-1)

Issue: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, edge effects in the microplate, or improper mixing of the reagent.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.

    • Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.

    • When adding the viability reagent, ensure it is thoroughly mixed in each well without introducing bubbles.

Issue: Unexpectedly low or no cytotoxic effect observed.

  • Possible Cause: The compound may genuinely have low or no cytotoxicity in the tested cell line and conditions. Alternatively, the compound may not be soluble at the tested concentrations, or it may have degraded.

  • Troubleshooting Steps:

    • Confirm the solubility of this compound in your cell culture medium. You may need to use a solvent like DMSO, ensuring the final concentration is non-toxic to the cells.

    • Verify the stability of the compound under your experimental conditions (e.g., temperature, light exposure).

    • Consider using a positive control for cytotoxicity (e.g., doxorubicin, staurosporine) to ensure the assay is working correctly.

Membrane Integrity Assays (e.g., LDH Release)

Issue: High background LDH release in control wells.

  • Possible Cause: Over-confluent cells, rough handling of the plate, or inherent leakiness of the cell line.

  • Troubleshooting Steps:

    • Seed cells at an optimal density to avoid overgrowth during the experiment.

    • Handle the microplate gently to avoid mechanical stress on the cells.

    • Establish a baseline for your cell line's spontaneous LDH release and subtract this from all measurements.

Apoptosis Assays (e.g., Annexin V/PI Staining)

Issue: High percentage of necrotic (Annexin V+/PI+) cells, even at early time points.

  • Possible Cause: The compound may be inducing necrosis rather than apoptosis at the tested concentrations, or the concentration is too high, leading to rapid secondary necrosis.

  • Troubleshooting Steps:

    • Perform a time-course experiment at shorter time points (e.g., 6, 12, 18 hours) to capture early apoptotic events.

    • Lower the concentration range of this compound to see if a shift from necrosis to apoptosis is observed.

    • Complement the Annexin V/PI assay with a caspase activation assay (e.g., Caspase-3/7 activity) to confirm the apoptotic pathway.

Quantitative Data Summary

As there is no publicly available quantitative data on the cytotoxicity of this compound, the following table provides a template for how such data could be structured once obtained.

Cell LineAssayTime Point (hours)IC50 (µM)Max Inhibition (%)
e.g., HUVECMTT24Not DeterminedNot Determined
48Not DeterminedNot Determined
72Not DeterminedNot Determined
e.g., HeLaLDH Release24Not DeterminedNot Determined
48Not DeterminedNot Determined
72Not DeterminedNot Determined

Experimental Protocols

General Protocol for MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle control wells (e.g., DMSO in medium) and untreated control wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume) and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Visualizations

Iroxanadine_Signaling_Pathway Iroxanadine Iroxanadine (BRX-235) p38_MAPK p38 MAPK Iroxanadine->p38_MAPK Activates HSP Heat Shock Proteins (HSPs) Iroxanadine->HSP Activates PKC Protein Kinase C (calcium-dependent) Iroxanadine->PKC Induces Translocation Cellular_Protection Cellular Protection & Homeostasis p38_MAPK->Cellular_Protection HSP->Cellular_Protection PKC->Cellular_Protection

Caption: Known signaling pathway of Iroxanadine (BRX-235).

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Compound_Prep 2. Compound Preparation (this compound stock and dilutions) Cell_Seeding 3. Cell Seeding (96-well plate) Treatment 4. Treatment (Add compound dilutions) Cell_Seeding->Treatment Incubation 5. Incubation (24, 48, 72 hours) Treatment->Incubation Viability_Assay 6a. Viability Assay (e.g., MTT) Incubation->Viability_Assay Membrane_Assay 6b. Membrane Integrity (e.g., LDH) Incubation->Membrane_Assay Apoptosis_Assay 6c. Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Data_Acquisition 7. Data Acquisition (Plate Reader/Flow Cytometer) Viability_Assay->Data_Acquisition Membrane_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition IC50_Calc 8. IC50 Calculation & Statistical Analysis Data_Acquisition->IC50_Calc

Caption: General experimental workflow for cytotoxicity assessment.

References

Technical Support Center: Iroxanadine Hydrobromide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers and scientists working with Iroxanadine hydrobromide. It covers frequently asked questions and troubleshooting advice regarding the long-term stability of stock solutions.

Disclaimer: Specific long-term stability data for this compound stock solutions is not extensively available in public literature. The following information is based on general principles of chemical stability for its structural motifs (piperidine, oxadiazine, and pyridine (B92270) rings) and standard laboratory best practices for handling research compounds.[1][2][3] It is strongly recommended that users perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For long-term storage, high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) are generally recommended for nitrogen-containing heterocyclic compounds.[2] For aqueous-based experiments, it is advisable to prepare a concentrated stock solution in an appropriate aprotic solvent and then dilute it into the aqueous buffer immediately before use.

Q2: What are the optimal storage conditions for this compound stock solutions?

To maximize shelf-life, stock solutions should be stored at low temperatures. General guidelines suggest storage at -20°C for periods up to a month and -80°C for longer-term storage (6 months or more).[4] It is also crucial to protect the solutions from light by using amber vials or by wrapping the container in foil, as pyridine-containing structures can be susceptible to photolytic degradation.[3]

Q3: How should I prepare and aliquot the stock solution to ensure stability?

To prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture, it is best practice to aliquot the stock solution into single-use volumes.[5] Use high-quality, low-retention polypropylene (B1209903) microcentrifuge tubes. After aliquoting, store the tubes at -20°C or -80°C.[5] Before opening, allow the vial to warm to room temperature to minimize condensation of water into the solution.[6]

Q4: What are the potential degradation pathways for this compound in solution?

While specific degradation pathways for this compound are not well-documented, its chemical structure suggests potential areas of instability:

  • Hydrolysis of the Oxadiazine Ring: The 1,2,4-oxadiazine ring may be susceptible to hydrolysis, particularly under acidic or basic conditions.[7][8] Studies on other 1,2,4-oxadiazole (B8745197) derivatives have shown maximum stability in a pH range of 3-5.[8]

  • Oxidation: The piperidine (B6355638) and pyridine rings, as well as the nitrogen atoms, could be susceptible to oxidation.[1][3]

  • Photodegradation: Aromatic heterocyclic systems like pyridine can be sensitive to light.[3]

Q5: How long can I expect my this compound stock solution to be stable?

Without specific published data, it is difficult to provide a definitive stability period. For typical research compounds in DMSO stored at -80°C, stability of 6 months to a year is often achievable.[4] However, this is a general guideline and should be confirmed with a stability study for your specific solvent and storage conditions.

Troubleshooting Guide

Q1: I observed precipitation in my stock solution after thawing. What should I do?

  • Action: Gently warm the solution to 37°C and vortex or sonicate to attempt redissolution.

  • Cause: The compound may have a lower solubility at colder temperatures. If it does not redissolve, the concentration may be too high for the chosen solvent.

  • Prevention: Consider preparing a slightly lower concentration stock solution. Ensure the solvent is of high purity and anhydrous.

Q2: My experimental results are inconsistent when using an older stock solution. Could it be a stability issue?

  • Action: It is highly recommended to qualify the older stock solution by a suitable analytical method like HPLC to check for the appearance of degradation products and to quantify the remaining parent compound.

  • Cause: The compound may have degraded over time. Inconsistent results are a common indicator of stock solution instability.

  • Prevention: Prepare fresh stock solutions regularly. Aliquot initial stock solutions to minimize the number of times the main stock is handled.[5] Always note the preparation date on your vials.[9]

Q3: I see new peaks in my HPLC chromatogram when analyzing my stock solution. What does this mean?

  • Action: Compare the chromatogram to that of a freshly prepared solution. The new peaks are likely degradation products.

  • Cause: The solution has started to degrade. The conditions of storage (temperature, light exposure, solvent) may not be optimal.

  • Prevention: Follow the recommended storage conditions strictly. If degradation is still observed, a formal stability study (as outlined below) should be conducted to determine a suitable shelf-life under your laboratory's conditions.

Quantitative Data on Stock Solution Stability

As no specific public data is available, researchers should generate their own stability data. The following table provides a template for recording results from a stability study.

Time PointStorage ConditionConcentration (mM)Purity (%) by HPLCDegradation Products (%)Observations
T = 0-1099.8< 0.2Clear solution
1 Month-20°C
1 Month4°C
1 MonthRoom Temp
3 Months-20°C
3 Months-80°C
6 Months-20°C
6 Months-80°C

Experimental Protocols

Protocol: Long-Term Stability Assessment of this compound in DMSO

Objective: To determine the stability of an this compound stock solution in DMSO under various storage conditions over a defined period.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

  • Amber, low-retention polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Storage locations: -80°C freezer, -20°C freezer, 4°C refrigerator, and a dark location at room temperature (20-25°C).

Methodology:

  • Stock Solution Preparation: a. Accurately weigh a sufficient amount of this compound powder to prepare a stock solution at a desired concentration (e.g., 10 mM). b. Dissolve the powder in the calculated volume of anhydrous DMSO in a volumetric flask. c. Use a vortex mixer and sonicator, if necessary, to ensure complete dissolution.

  • Initial Analysis (T=0): a. Immediately after preparation, take an aliquot of the stock solution. b. Prepare the sample for HPLC analysis according to your established analytical method. c. Inject the sample into the HPLC system to obtain the initial purity profile and concentration. This will serve as the baseline (T=0) reference.

  • Aliquoting and Storage: a. Dispense the remaining stock solution into single-use aliquots (e.g., 20 µL) in pre-labeled amber microcentrifuge tubes. b. Divide the aliquots among the different storage conditions: -80°C, -20°C, 4°C, and room temperature (protected from light).

  • Subsequent Time Points: a. At predetermined intervals (e.g., 1, 3, and 6 months), retrieve one aliquot from each storage condition. b. Allow the aliquot to thaw completely and reach room temperature. c. Prepare the sample for HPLC analysis in the same manner as the T=0 sample.

  • HPLC Analysis: a. Analyze the sample using a validated, stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products. b. Record the peak area of the parent compound and any new peaks that appear.

  • Data Analysis: a. Calculate the purity of this compound at each time point by dividing the parent peak area by the total peak area of all components. b. Compare the purity and concentration at each time point to the initial T=0 data. A significant decrease in purity or concentration indicates degradation.

Visualization

Stability_Testing_Workflow cluster_timepoints 5. Analysis at Time Points (1, 3, 6 months) prep 1. Prepare Stock Solution (e.g., 10 mM in DMSO) t0 2. Initial Analysis (T=0) - HPLC Purity & Concentration prep->t0 aliquot 3. Aliquot into single-use vials t0->aliquot storage 4. Store at different conditions (-80°C, -20°C, 4°C, RT) aliquot->storage tp_analysis Retrieve aliquots Thaw to Room Temperature storage->tp_analysis hplc HPLC Analysis (Purity & Degradants) tp_analysis->hplc data_analysis 6. Data Analysis - Compare to T=0 - Determine Stability hplc->data_analysis

Caption: Workflow for assessing this compound stock solution stability.

References

Validation & Comparative

Iroxanadine Hydrobromide: A Comparative Analysis in Preclinical Atherosclerosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iroxanadine hydrobromide (formerly known as BRX-235) is a novel small molecule cardioprotective agent that has been investigated for its potential therapeutic role in vascular diseases such as atherosclerosis. This guide provides a comparative analysis of this compound's validation in preclinical models, presenting available experimental data and methodologies to offer an objective overview for researchers and drug development professionals.

Mechanism of Action: Targeting the p38 MAPK Pathway

This compound exerts its effects primarily through the modulation of key signaling pathways involved in endothelial cell function and inflammation. A central element of its mechanism is the induction of phosphorylation of p38 mitogen-activated protein kinase (MAPK) and the translocation of a calcium-dependent protein kinase C (PKC) isoform.[1][2] The p38 MAPK signaling cascade is a critical regulator of cellular responses to stress and inflammation, and its involvement in all stages of atherosclerosis is well-established.

The activation of p38 MAPK by this compound is a key event that influences endothelial cell homeostasis, a critical factor in the prevention and progression of atherosclerotic plaques.[1][2]

Signaling Pathway Diagram

Iroxanadine_Signaling Iroxanadine Iroxanadine Hydrobromide p38_MAPK p38 SAPK Iroxanadine->p38_MAPK Induces Phosphorylation PKC Ca-dependent PKC isoform Iroxanadine->PKC Causes Translocation Phospho_p38 Phosphorylated p38 SAPK p38_MAPK->Phospho_p38 EC_Homeostasis Endothelial Cell Homeostasis Phospho_p38->EC_Homeostasis Membrane_PKC Membrane Translocation PKC->Membrane_PKC Membrane_PKC->EC_Homeostasis

Caption: Signaling pathway of this compound.

Preclinical Validation and Comparative Performance

While detailed in vivo preclinical studies for this compound in atherosclerosis animal models are not extensively available in peer-reviewed literature, its in vitro activity provides a basis for comparison with other p38 MAPK inhibitors that have been evaluated preclinically.

In Vitro Kinase Inhibition

A technical guide for BRX-235 (this compound) provides in vitro data on its inhibitory activity against various p38 MAPK isoforms. This allows for a direct comparison of its potency and selectivity.

Kinase TargetThis compound (BRX-235) IC₅₀ (nM)
p38α5.2
p38β48.7
p38γ>10,000
p38δ>10,000
JNK1>10,000
ERK1>10,000

Source: BenchChem Technical Guide for BRX-235

This data indicates that this compound is a potent and selective inhibitor of the p38α and p38β isoforms of MAPK.

Comparison with Other p38 MAPK Inhibitors in Preclinical Atherosclerosis Models

Several other p38 MAPK inhibitors have been evaluated in preclinical models of atherosclerosis, offering a benchmark for the potential efficacy of this compound.

CompoundAnimal ModelKey Findings
SB203580 ApoE-/- miceReduced atheromatous lesion size by 51% after 4 months of treatment.[1]
Losmapimod Patients with atherosclerosisDid not significantly reduce the primary endpoint of average TBR in the index vessel, but did show a reduction in active segments and inflammatory biomarkers.
Skepinone-L Human monocytes (in vitro)Inhibited eLDL-induced CD36 expression, a key receptor in foam cell formation.

These studies highlight the therapeutic potential of targeting the p38 MAPK pathway in atherosclerosis. The significant reduction in lesion size observed with SB203580 in a well-established mouse model of atherosclerosis suggests that a potent and selective p38 MAPK inhibitor like this compound could have similar beneficial effects in vivo.

Experimental Protocols

While a specific, detailed experimental protocol for an in vivo atherosclerosis study with this compound is not publicly available, a general methodology for evaluating a compound's efficacy in a preclinical rabbit model of atherosclerosis is outlined below. This protocol is representative of the type of study that would be necessary to validate this compound's effects on plaque development.

Representative Experimental Workflow for Atherosclerosis Study in Rabbits

Experimental_Workflow start Start: Male New Zealand White Rabbits diet Atherogenic Diet (High Cholesterol) start->diet grouping Randomization into Groups (Vehicle, Iroxanadine Doses) diet->grouping treatment Daily Oral Gavage (Vehicle or Iroxanadine) grouping->treatment monitoring Monitor Body Weight, Food Intake, and Lipid Profile treatment->monitoring endpoint Endpoint: Euthanasia and Tissue Collection monitoring->endpoint analysis Quantitative Analysis of Atherosclerotic Lesions (Aorta and Coronary Arteries) endpoint->analysis histology Histological Examination (Plaque Composition) endpoint->histology biomarkers Analysis of Inflammatory Biomarkers endpoint->biomarkers end End: Data Analysis and Comparison analysis->end histology->end biomarkers->end

Caption: Generalized workflow for a preclinical atherosclerosis study.

Detailed Methodologies:

  • Animal Model: Male New Zealand White rabbits are often used as they develop human-like atherosclerotic lesions when fed a high-cholesterol diet.

  • Diet-Induced Atherosclerosis: Animals are fed a high-cholesterol diet (e.g., 0.5-2% cholesterol) for a specified period (e.g., 8-12 weeks) to induce the development of atherosclerotic plaques.

  • Treatment Groups: Rabbits are randomly assigned to different treatment groups: a vehicle control group and one or more groups receiving different doses of this compound.

  • Drug Administration: this compound is typically administered daily via oral gavage.

  • Monitoring: Throughout the study, parameters such as body weight, food consumption, and plasma lipid levels (total cholesterol, LDL, HDL, triglycerides) are monitored regularly.

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized, and the aorta and coronary arteries are harvested.

  • Quantitative Assessment of Atherosclerosis: The extent of atherosclerotic lesions is quantified. This can be done by en face analysis of the aorta (staining with Sudan IV to visualize lipid-rich plaques) and by histological analysis of cross-sections of the arteries.

  • Histopathology: Arterial sections are stained (e.g., with Hematoxylin and Eosin, Masson's trichrome) to assess plaque composition, including lipid content, smooth muscle cell and macrophage infiltration, and collagen content.

  • Biomarker Analysis: Blood samples are analyzed for levels of inflammatory markers (e.g., C-reactive protein, interleukins) to assess the systemic anti-inflammatory effects of the treatment.

Conclusion

This compound demonstrates potent and selective in vitro inhibition of p38α and p38β MAPK, key kinases in the inflammatory processes of atherosclerosis. While comprehensive in vivo preclinical data for this compound in atherosclerosis models is not yet widely published, the promising results from other p38 MAPK inhibitors in similar models suggest its potential as a therapeutic agent for vascular diseases. Further preclinical studies are warranted to fully elucidate its efficacy and mechanism of action in reducing atherosclerotic plaque burden and inflammation in vivo. Such studies would be crucial for its progression into clinical development.

References

A Comparative Analysis of p38 SAPK Pathway Modulators: Iroxanadine Hydrobromide vs. Canonical Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the intricate p38 SAPK signaling pathway, a nuanced understanding of its modulators is paramount. This guide provides a comparative analysis of Iroxanadine hydrobromide and a selection of prominent p38 SAPK inhibitors, highlighting their distinct mechanisms of action. While initially conceived as a comparison among inhibitors, emerging data reveals this compound functions as a pathway activator, a stark contrast to the inhibitory compounds discussed. This guide will elucidate these differences, supported by experimental data and detailed protocols to aid in future research.

Contrasting Mechanisms: this compound and p38 SAPK Inhibitors

This compound (also known as BRX-235) is a novel small molecule that has been investigated for its cardioprotective effects.[1][2] Its mechanism of action involves the induction of p38 SAPK phosphorylation, which is crucial for endothelial cell homeostasis.[1][2] This positions this compound as a modulator that promotes the activity of the p38 SAPK pathway, in contrast to the extensive class of compounds designed to inhibit it.

p38 SAPK inhibitors, on the other hand, are developed to treat a range of inflammatory diseases and cancers by blocking the kinase activity of p38 MAPKs.[3] These inhibitors typically bind to the ATP-binding pocket of the p38 kinase, preventing the phosphorylation of downstream substrates and thereby suppressing the inflammatory cascade.[4]

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[5][6][7][8][9] Activation of this pathway involves a three-tiered kinase module, culminating in the phosphorylation of p38 MAPK.[8][10] Activated p38 then phosphorylates downstream kinases and transcription factors, leading to a cellular response that includes the production of pro-inflammatory cytokines like TNF-α and IL-1β.[5][10]

p38_pathway ext_stimuli Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) ext_stimuli->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 Phosphorylation substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Cellular Response (e.g., Inflammation, Apoptosis) substrates->response inhibitors p38 Inhibitors inhibitors->p38 iroxanadine Iroxanadine (BRX-235) iroxanadine->p38 Induces Phosphorylation

Figure 1: p38 MAPK Signaling Pathway and Points of Modulation.

Performance of Key p38 SAPK Inhibitors

A variety of small molecule inhibitors targeting p38 SAPK have been developed and evaluated in preclinical and clinical studies. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity for different p38 isoforms (α, β, γ, δ) is also a critical parameter.

Inhibitorp38α IC50 (nM)p38β IC50 (nM)Selectivity NotesKey References
Ralimetinib (LY2228820) 5.33.2Potent and selective inhibitor of p38α and p38β isoforms.[4]
SB202190 50100Highly selective for p38α/β.[11]
SD0006 16677Selective for p38α over p38β and a panel of 50 other kinases.[12]

Experimental Protocols

Accurate comparison of p38 SAPK modulators requires robust and standardized experimental protocols. Below are methodologies for key assays used to characterize these compounds.

In Vitro p38α Kinase Assay for IC50 Determination

This assay quantifies the ability of a compound to inhibit the enzymatic activity of p38α in a cell-free system.

Objective: To determine the IC50 value of a test compound against p38α MAPK.

Materials:

  • Recombinant p38α MAPK enzyme

  • ATF-2 substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[13]

  • Test compounds and a positive control (e.g., SB203580) dissolved in DMSO

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit or similar detection reagent

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in the kinase assay buffer. A typical concentration range for screening is 1 nM to 100 µM.[10]

  • Enzyme and Substrate Preparation: Dilute the recombinant p38α MAPK and ATF-2 substrate to their final desired concentrations in the kinase assay buffer.

  • Assay Plate Setup: Add 5 µL of the serially diluted test compounds, positive control, or vehicle (DMSO) to the wells of a 96-well plate.[10]

  • Enzyme Addition: Add 10 µL of the diluted p38α MAPK to each well and incubate at room temperature for 10-15 minutes to allow for inhibitor binding.[10]

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the ATF-2 substrate and ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes. This incubation time should be within the linear range of the reaction.[10]

  • Detection: Stop the reaction and detect kinase activity using a luminescence-based method such as the ADP-Glo™ assay, which measures ADP production.[12][13]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

kinase_assay_workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds plate_setup Add Compounds/Controls to 96-Well Plate prep_compounds->plate_setup add_enzyme Add p38α Enzyme and Pre-incubate plate_setup->add_enzyme start_reaction Initiate Reaction with Substrate/ATP add_enzyme->start_reaction incubate Incubate at 30°C start_reaction->incubate detect Detect Kinase Activity (Luminescence) incubate->detect analyze Calculate % Inhibition and IC50 detect->analyze end End analyze->end

Figure 2: Workflow for In Vitro p38α Kinase Assay.
Western Blot for Phospho-p38 MAPK in a Cellular Context

This protocol is used to determine if a compound can inhibit the activation of p38 MAPK within a cell by measuring its phosphorylation status.

Objective: To assess the effect of a test compound on the phosphorylation of p38 MAPK in response to a stimulus.

Materials:

  • Cell culture reagents

  • Test compound and a known p38 MAPK activator (e.g., anisomycin, LPS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total p38 MAPK

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and grow to the desired confluency. Pre-treat the cells with the test compound or vehicle for a specified time (e.g., 1 hour).

  • Stimulation: Add a known p38 MAPK activator to the cell culture medium for the appropriate duration to induce p38 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Centrifuge the lysate to remove cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities for phospho-p38 and total p38. Normalize the phospho-p38 signal to the total p38 signal to determine the extent of inhibition.

Conclusion

The investigation into this compound reveals a mechanism of action centered on the activation of the p38 SAPK pathway, distinguishing it from the classical p38 SAPK inhibitors. This guide provides a framework for the comparative analysis of true p38 SAPK inhibitors, supported by quantitative data and detailed experimental protocols. For researchers in this field, it is crucial to recognize these fundamental mechanistic differences when selecting and evaluating compounds for therapeutic development. The provided methodologies offer a starting point for the rigorous characterization of novel modulators of this important signaling cascade.

References

Iroxanadine Hydrobromide: A Comparative Analysis of its Cardioprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of cardiovascular drug development, the quest for novel therapeutic agents with superior cardioprotective effects is paramount. This guide provides a comparative analysis of Iroxanadine hydrobromide against established cardioprotective drugs, including beta-blockers, ACE inhibitors, angiotensin II receptor blockers (ARBs), and calcium channel blockers. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the current experimental evidence.

Mechanism of Action: A Divergent Approach to Cardioprotection

This compound is understood to exert its cardioprotective effects through the modulation of key signaling pathways involved in cellular stress and survival. Its proposed mechanism involves the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and the translocation of calcium-dependent protein kinase C isoforms. Furthermore, its activity is linked to the modulation of nitric oxide (NO) and reactive oxygen species (ROS), crucial mediators in the pathophysiology of ischemic heart disease.

In contrast, established cardioprotective drugs operate through more conventional pathways:

  • Beta-blockers (e.g., Carvedilol) competitively antagonize beta-adrenoceptors, reducing the cardiotoxic effects of catecholamines.

  • ACE inhibitors (e.g., Enalapril) and ARBs (e.g., Losartan) target the renin-angiotensin-aldosterone system (RAAS), mitigating vasoconstriction and pathological cardiac remodeling.

  • Calcium channel blockers (e.g., Verapamil) inhibit the influx of calcium into cardiomyocytes, reducing cardiac workload and preventing calcium overload-induced injury.

Preclinical Efficacy: A Review of the Evidence

While direct comparative clinical trials between this compound and other cardioprotective agents are not yet available, preclinical studies in animal models of myocardial infarction and ischemia-reperfusion injury provide valuable insights into their relative efficacy. The following tables summarize key quantitative data from these studies.

Table 1: Comparative Efficacy in a Rat Model of Myocardial Ischemia/Reperfusion - Infarct Size Reduction

Drug ClassCompoundDosageExperimental ModelInfarct Size Reduction (%) vs. ControlReference
- This compound Data Not AvailableData Not AvailableData Not Available-
Beta-blockerCarvedilol1 mg/kg i.v.Rat; 0.5h coronary artery occlusion, 24h reperfusion47.2%[1]
ACE inhibitorEnalapril (B1671234)20 mg/kgMouse; 45 min coronary occlusion, 24h reperfusion32%[2]
Calcium channel blockerVerapamil-Mouse; Ischemia/Reperfusion56.4%[3]

Table 2: Effects on Left Ventricular Ejection Fraction (LVEF) in Animal Models of Myocardial Infarction

Drug ClassCompoundDosageExperimental ModelLVEF Improvement vs. ControlReference
- This compound Data Not AvailableData Not AvailableData Not Available-
ACE inhibitorEnalapril2.5 mg BIDDog; 6 weeks post-MIImproved LVEF[4][5]
ARBLosartan3 mg/kg/dayRat; 4 weeks post-MIImproved LV function[6]

Note: The data presented is derived from different studies with varying experimental protocols. Direct cross-study comparisons should be made with caution. The absence of quantitative data for this compound highlights a critical gap in the current research literature.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and the experimental procedures used to evaluate these cardioprotective agents, the following diagrams are provided.

cluster_Iroxanadine This compound Signaling Pathway Iroxanadine Iroxanadine hydrobromide p38 p38 SAPK (Phosphorylation) Iroxanadine->p38 PKC Ca2+-dependent PKC (Translocation) Iroxanadine->PKC ROS_NO ROS / NO Modulation Iroxanadine->ROS_NO Cardioprotection Cardioprotection p38->Cardioprotection PKC->Cardioprotection ROS_NO->Cardioprotection

This compound Signaling Pathway

cluster_Workflow Experimental Workflow for Preclinical Cardioprotection Studies Animal_Model Animal Model (e.g., Rat) Anesthesia Anesthesia Animal_Model->Anesthesia Thoracotomy Thoracotomy Anesthesia->Thoracotomy LAD_Ligation LAD Coronary Artery Ligation (Ischemia) Thoracotomy->LAD_Ligation Reperfusion Reperfusion LAD_Ligation->Reperfusion Outcome_Assessment Outcome Assessment (Infarct Size, LVEF, etc.) Reperfusion->Outcome_Assessment Drug_Admin Drug Administration (Pre- or Post-Ischemia) Drug_Admin->LAD_Ligation Drug_Admin->Reperfusion

Preclinical Experimental Workflow

Detailed Experimental Protocols

A standardized experimental model for evaluating cardioprotective agents involves the ligation of the left anterior descending (LAD) coronary artery in a suitable animal model, typically rats, followed by a period of reperfusion.

Exemplary Protocol: Rat Model of Myocardial Ischemia-Reperfusion Injury

  • Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized, commonly with an intraperitoneal injection of ketamine and xylazine. The animals are then intubated and connected to a ventilator.[7]

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The pericardium is opened, and the LAD coronary artery is identified. A suture is passed around the LAD, and the artery is occluded for a specified period (e.g., 30-45 minutes) to induce ischemia.[8][9]

  • Reperfusion: After the ischemic period, the ligature is removed to allow for reperfusion of the coronary artery for a duration ranging from 2 hours to several weeks, depending on the study endpoints.

  • Drug Administration: The investigational drug (e.g., this compound) or a known cardioprotective agent is administered at a predetermined time point, either before the onset of ischemia or at the time of reperfusion.

  • Outcome Measures:

    • Infarct Size Assessment: At the end of the reperfusion period, the heart is excised. The area at risk and the infarcted area are delineated using staining techniques such as triphenyltetrazolium (B181601) chloride (TTC), which stains viable myocardium red, leaving the infarcted tissue pale.[1]

    • Left Ventricular Ejection Fraction (LVEF): Echocardiography is performed at baseline and at various time points post-infarction to assess changes in cardiac function, including LVEF.[6]

Conclusion and Future Directions

The available preclinical data suggests that established cardioprotective agents, such as beta-blockers, ACE inhibitors, and calcium channel blockers, can significantly reduce myocardial infarct size and improve cardiac function in animal models of ischemia-reperfusion injury. While the proposed mechanism of action for this compound, involving the p38 MAPK pathway and modulation of ROS/NO, presents a novel therapeutic avenue, there is a clear and urgent need for quantitative experimental data to substantiate its cardioprotective efficacy.

Future research should prioritize head-to-head preclinical studies comparing this compound with standard-of-care cardioprotective drugs using standardized experimental protocols. Such studies are essential to determine its relative potency and potential clinical utility. Furthermore, elucidation of the downstream targets of the Iroxanadine-activated p38 MAPK pathway will provide a more complete understanding of its molecular mechanism of action.

References

Comparative Analysis of Iroxanadine Hydrobromide's Mechanism in Cardioprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of Iroxanadine hydrobromide against other therapeutic agents targeting similar signaling pathways in the context of cardiovascular disease. The information is intended to support research and drug development efforts by offering a structured overview of mechanistic data, quantitative comparisons, and detailed experimental methodologies.

Introduction

This compound (BRX-235) is an experimental cardioprotective agent that has been investigated for its potential in treating atherosclerosis and preventing restenosis. Its mechanism is reported to involve the activation of key signaling molecules within cardiomyocytes and endothelial cells. This guide compares Iroxanadine's mechanism with two other compounds that modulate related pathways: Losmapimod, a p38 MAPK inhibitor, and Ruboxistaurin, a Protein Kinase C beta (PKCβ) inhibitor. Understanding the distinct and overlapping mechanisms of these agents is crucial for the development of targeted cardiovascular therapies.

Mechanism of Action: A Comparative Overview

This compound appears to exert its cardioprotective effects through a dual mechanism involving the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and the translocation of Protein Kinase C (PKC). In contrast, Losmapimod and Ruboxistaurin act as inhibitors of these respective pathways, highlighting different therapeutic strategies for modulating these critical cellular processes in cardiovascular disease.

This compound: A p38 MAPK and PKC Modulator

Iroxanadine is a novel small molecule that has been shown to induce the phosphorylation of p38 SAPK (Stress-Activated Protein Kinase), a key event in endothelial cell homeostasis.[1][2] Additionally, it promotes the translocation of a calcium-dependent protein kinase C (PKC) isoform to cellular membranes.[1][2] This dual mechanism suggests a complex interplay in its cardioprotective effects. The activation of certain p38 MAPK isoforms has been linked to cardioprotective signaling, which contrasts with the more common therapeutic approach of p38 inhibition.

Alternative Agents and Their Mechanisms
  • Losmapimod: This compound is a selective inhibitor of p38α and p38β MAPK isoforms.[3] The rationale behind p38 MAPK inhibition in cardiovascular disease is to mitigate the inflammatory processes that contribute to atherosclerosis and the acute inflammatory response during a heart attack.[4][5] Clinical trials have explored its use in acute coronary syndrome.

  • Ruboxistaurin: This agent is a selective inhibitor of PKCβ isoforms (PKCβI and PKCβII).[1][2][4][6][7] The inhibition of PKCβ is aimed at ameliorating conditions like diabetic microvascular complications and has been investigated for its potential to antagonize heart failure.[2][8][9]

Quantitative Data Comparison

CompoundTarget(s)Assay TypeIC50 / Ki / Binding AffinityReference(s)
This compound p38 SAPK, PKCPhosphorylation/TranslocationNot Available-
Losmapimod p38α/β MAPKKinase InhibitionNot Available in searches-
Ruboxistaurin PKCβI, PKCβIIKinase Inhibition (ATP competitive)IC50: 4.7 nM (PKCβI), 5.9 nM (PKCβII); Ki: 2 nM[1][4]
Bryostatin 1 (PKC Activator for context)PKCα, PKCβ2, PKCδ, PKCεBinding Affinity1.35 nM (PKCα), 0.42 nM (PKCβ2), 0.26 nM (PKCδ), 0.24 nM (PKCε)[8][10]

Signaling Pathway Visualization

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for this compound and the comparative agents.

Iroxanadine_Pathway Iroxanadine Iroxanadine hydrobromide Receptor Unknown Receptor Iroxanadine->Receptor p38 p38 SAPK Receptor->p38 Induces Phosphorylation PKC Ca2+-dependent PKC Receptor->PKC Induces Translocation p_p38 Phospho-p38 SAPK Cardioprotection Cardioprotection p_p38->Cardioprotection PKC_trans Translocated PKC PKC_trans->Cardioprotection

This compound's proposed signaling pathway.

Alternatives_Pathway cluster_p38 p38 MAPK Pathway cluster_pkc PKC Pathway Stress Cellular Stress/ Inflammation p38_alt p38 MAPK Stress->p38_alt Inflammation Pro-inflammatory Response p38_alt->Inflammation Losmapimod Losmapimod Losmapimod->p38_alt Stimuli Diacylglycerol (DAG) PKC_beta PKCβ Stimuli->PKC_beta Downstream Downstream Effectors PKC_beta->Downstream Ruboxistaurin Ruboxistaurin Ruboxistaurin->PKC_beta

Signaling pathways of Losmapimod and Ruboxistaurin.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for the key assays used to characterize the mechanisms of Iroxanadine and similar compounds.

Protocol 1: In Vitro p38 MAPK Phosphorylation Assay (Western Blot)

This protocol describes a method to determine the effect of a compound on the phosphorylation of p38 MAPK in a cell-based assay.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in appropriate media to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

  • Treat the cells with the test compound (e.g., this compound) at various concentrations for a predetermined time course (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO) and a positive control if available.

2. Cell Lysis:

  • Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (e.g., anti-phospho-p38 MAPK (Thr180/Tyr182)) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe with an antibody for total p38 MAPK to confirm equal loading.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Calculate the ratio of phosphorylated p38 to total p38 for each treatment condition.

  • Plot the data as a function of compound concentration to determine the EC50 (for activators) or IC50 (for inhibitors).

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Blocking E->F G Primary Antibody (anti-phospho-p38) F->G H Secondary Antibody G->H I Detection (ECL) H->I J Data Analysis I->J

Workflow for Western Blot-based phosphorylation assay.
Protocol 2: PKC Translocation Assay (Immunofluorescence)

This protocol outlines a method to visualize and quantify the translocation of PKC from the cytosol to the cell membrane upon treatment with a compound.

1. Cell Culture and Treatment:

  • Seed cells (e.g., neonatal rat ventricular myocytes) onto glass coverslips in a multi-well plate and grow to 50-70% confluency.

  • Treat the cells with the test compound (e.g., this compound) at various concentrations for different time points. Include a vehicle control and a positive control (e.g., Phorbol 12-myristate 13-acetate - PMA).

2. Fixation and Permeabilization:

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

3. Immunostaining:

  • Wash the cells three times with PBS.

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with a primary antibody specific for the PKC isoform of interest (e.g., anti-PKCα) diluted in blocking buffer for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) in the dark for 1 hour.

  • (Optional) Counterstain the nuclei with DAPI.

4. Imaging:

  • Wash three times with PBS.

  • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Image the cells using a fluorescence or confocal microscope.

5. Data Analysis:

  • Quantify the fluorescence intensity in the cytoplasm versus the cell membrane in multiple cells per treatment condition using image analysis software (e.g., ImageJ).

  • Calculate the ratio of membrane to cytosolic fluorescence intensity.

  • An increase in this ratio indicates translocation. The data can be plotted to determine the EC50 for the translocation event.

IF_Workflow A Cell Seeding on Coverslips B Compound Treatment A->B C Fixation & Permeabilization B->C D Immunostaining (Primary & Secondary Antibodies) C->D E Fluorescence Microscopy D->E F Image Analysis (Quantify Translocation) E->F

Workflow for PKC translocation immunofluorescence assay.

Conclusion

This compound presents an interesting mechanistic profile for cardioprotection, seemingly acting as an activator of p38 MAPK and an inducer of PKC translocation. This contrasts with the inhibitory approaches of Losmapimod and Ruboxistaurin, which target p38 MAPK and PKCβ, respectively. The lack of publicly available quantitative data for Iroxanadine's activity remains a significant gap and highlights the need for further preclinical investigation to fully characterize its pharmacological profile. The detailed experimental protocols provided herein offer a framework for such future studies. A deeper understanding of the isoform selectivity of Iroxanadine's actions on both p38 MAPK and PKC will be critical in elucidating its therapeutic potential and differentiating it from other agents in development for cardiovascular diseases.

References

In-Depth Analysis of Iroxanadine Hydrobromide (BRX-235): A Cardioprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available data on Iroxanadine hydrobromide (BRX-235) reveals its potential as a cardioprotective agent, primarily through its targeted mechanism of action on the p38 MAPK signaling pathway. However, a notable scarcity of publicly available, peer-reviewed experimental data limits a direct cross-validation of its effects across different cell lines and a quantitative comparison with alternative compounds.

This compound, also identified as BRX-235, is a novel small molecule that has been investigated for its therapeutic potential in vascular diseases, including atherosclerosis. Its primary mechanism of action involves the induction of p38 SAPK (Stress-Activated Protein Kinase) phosphorylation and the translocation of the calcium-dependent protein kinase C (PKC) isoform to cell membranes. These actions are crucial in the context of endothelial cell homeostasis and protection against vascular damage.

Mechanism of Action: Targeting Key Signaling Pathways

This compound's therapeutic effects are attributed to its influence on two critical signaling cascades:

  • p38 MAPK Pathway: This pathway is a key regulator of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress. This compound selectively induces the phosphorylation of p38 SAPK, which plays a vital role in maintaining endothelial cell function and protecting against cellular damage.

  • Protein Kinase C (PKC) Pathway: The compound also triggers the translocation of a calcium-dependent PKC isoform to the cell membrane. This activation of PKC is implicated in various cellular processes, including cell migration, proliferation, and apoptosis, and is a crucial component of its cardioprotective effects.

Preclinical Data on BRX-235

Table 1: In Vitro Kinase Inhibition Profile of BRX-235

Kinase TargetIC₅₀ (nM)
p38α5.2
p38β48.7
p38γ>10,000
p38δ>10,000
JNK1>10,000
ERK1>10,000

Data sourced from a BenchChem technical guide. This data has not been independently verified through peer-reviewed publications.

The data indicates that BRX-235 is a potent and selective inhibitor of the p38α and p38β isoforms of the p38 MAPK family.

Experimental Workflows and Signaling Pathways

To facilitate further research and understanding of this compound's mechanism of action, the following diagrams illustrate a typical experimental workflow for evaluating its effects and the signaling pathway it modulates.

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis cell_lines Select Cell Lines (e.g., HUVEC, THP-1) culture Culture cells to confluence cell_lines->culture treatment Treat with Iroxanadine hydrobromide (BRX-235) and/or alternatives culture->treatment p38_assay p38 Phosphorylation Assay (e.g., Western Blot, ELISA) treatment->p38_assay pkc_assay PKC Translocation Assay (e.g., Immunofluorescence) treatment->pkc_assay viability_assay Cell Viability/Apoptosis Assay (e.g., MTT, Flow Cytometry) treatment->viability_assay quant Quantify Results p38_assay->quant pkc_assay->quant viability_assay->quant compare Compare effects across cell lines and treatments quant->compare conclusion conclusion compare->conclusion Draw Conclusions

Caption: A generalized experimental workflow for the cross-validation of this compound's effects.

G cluster_0 p38 MAPK Pathway cluster_1 PKC Pathway Iroxanadine This compound (BRX-235) p38_MAPK p38 SAPK Iroxanadine->p38_MAPK PKC Ca2+-dependent PKC (Cytosol) Iroxanadine->PKC Phospho_p38 Phosphorylated p38 SAPK p38_MAPK->Phospho_p38 Induces Phosphorylation Cardioprotection Cardioprotective Effects (Endothelial Homeostasis) Phospho_p38->Cardioprotection Membrane_PKC PKC (Membrane) PKC->Membrane_PKC Induces Translocation Membrane_PKC->Cardioprotection

Iroxanadine Hydrobromide vs. Alternative Compounds for Vascular Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimental data available for Iroxanadine hydrobromide and two alternative compounds, Rivaroxaban (B1684504) and Ranolazine (B828), in the context of their potential applications in vascular disease. The information is intended to assist researchers in evaluating their mechanisms of action and experimental performance.

Compound Overview

  • This compound (BRX-235): A novel small molecule candidate investigated for its cardioprotective and vasculoprotective properties. Its primary mechanism appears to be the activation of the p38 Stress-Activated Protein Kinase (SAPK) signaling pathway in endothelial cells, leading to enhanced cell migration and protection against apoptosis.

  • Rivaroxaban: An orally available direct factor Xa inhibitor, widely used as an anticoagulant. Beyond its antithrombotic effects, it has demonstrated protective effects on the vascular endothelium, including anti-inflammatory and anti-apoptotic actions, often mediated through the modulation of Protease-Activated Receptor 2 (PAR-2) signaling.

  • Ranolazine: An antianginal agent that primarily acts by inhibiting the late sodium current in cardiomyocytes. Emerging evidence suggests it may also exert beneficial effects on the vascular endothelium by reducing inflammation and improving endothelial function, although its direct cellular mechanisms are still under investigation.

Quantitative Data Comparison

The following tables summarize the available quantitative experimental data for this compound, Rivaroxaban, and Ranolazine, focusing on their effects on endothelial cells.

Table 1: Effects on Endothelial Cell Viability and Apoptosis

CompoundCell TypeAssayTreatment ConditionsOutcomeReference
Iroxanadine (BRX-235) Human Umbilical Vein Endothelial Cells (HUVECs)Not specified in abstract0.1–1 µM, pre- or post-hypoxia/reoxygenationSignificantly reduced caspase-dependent apoptosis.[1]
Rivaroxaban HUVECsMTT Assay0.1µg/mL pre-treatment, followed by high glucose (15mM)~25% increase in cell viability compared to high glucose alone.
Rivaroxaban HUVECsTUNEL Assay0.1µg/mL pre-treatment, followed by high glucose (15mM)~75% decrease in TUNEL positive cells compared to high glucose alone.
Ranolazine Rat Brain Endothelial CellsNot specified25 mg/kg/day and 50 mg/kg/day intraperitoneally for 3 days before ischemiaStatistically significant decrease in Annexin V levels in treated groups.[2]

Table 2: Effects on Endothelial Cell Migration and Function

CompoundCell TypeAssayTreatment ConditionsOutcomeReference
Iroxanadine (BRX-235) Bovine Aortic Endothelial (BAE) CellsWounding Migration AssayNot specified in abstractInduced BAE cell migration.
Rivaroxaban HUVECsWound-healing Assay50 nM~10% increase in wound healing at 36h compared to control.[3][4]
Ranolazine HUVECsNot specifiedNot specifiedReduced expression of adhesion molecules (E-selectin, VCAM-1, ICAM-1).[5]

Table 3: Effects on Key Signaling Molecules

CompoundCell TypeAssayTreatment ConditionsOutcomeReference
Iroxanadine (BRX-235) BAE CellsWestern BlotNot specified in abstractInduced phosphorylation of p38 SAPK.
Rivaroxaban Human Endothelial Progenitor CellsWestern Blot1 µM for 7 daysMarkedly increased Akt and eNOS phosphorylation.[6]
Ranolazine HUVECsmRNA and Protein AnalysisNot specifiedReduced IL-1β stimulated expression of E-selectin, VCAM-1, and ICAM-1.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

This compound (BRX-235) - Based on available abstracts
  • Endothelial Cell Migration Assay (Wounding Migration Assay):

    • Cell Line: Bovine Aortic Endothelial (BAE) cells were used.

    • Methodology: A wound (scratch) was created in a confluent monolayer of BAE cells. The cells were then treated with Iroxanadine (BRX-235). The migration of cells into the wounded area was monitored over time. The specific inhibitor of p38 SAPK, SB 203580, was used to confirm the pathway's involvement.

    • Endpoint: The extent of cell migration into the wound area was quantified.

  • Western Blot Analysis for p38 SAPK Phosphorylation:

    • Cell Line: Bovine Aortic Endothelial (BAE) cells.

    • Methodology: BAE cells were treated with Iroxanadine (BRX-235). Cell lysates were then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membrane was probed with antibodies specific for the phosphorylated form of p38 SAPK and total p38 SAPK.

    • Endpoint: The level of phosphorylated p38 SAPK was normalized to the total p38 SAPK to determine the extent of activation.

  • Endothelial Cell Apoptosis Assay:

    • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

    • Methodology: HUVECs were subjected to hypoxia followed by reoxygenation to mimic ischemia/reperfusion injury. Iroxanadine (BRX-235) was added either before hypoxia or at the start of reoxygenation. Apoptosis was assessed by measuring caspase activation.

    • Endpoint: The level of caspase activity was quantified as a measure of apoptosis.

Rivaroxaban
  • Endothelial Progenitor Cell (EPC) Tube Formation Assay: [6]

    • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and Endothelial Progenitor Cells (EPCs).

    • Methodology: 2 x 10³ EPCs and 1.5 x 10⁴ HUVECs were cultured with or without Rivaroxaban in EBM-2 medium with 2% FBS. The cell suspension was added to Matrigel-coated 96-well plates. After incubation at 37°C, the formation of tube-like structures was observed using phase-contrast microscopy.

    • Endpoint: The number of circles per tube structure was counted in each image.

  • HUVEC Wound-healing Assay: [3][4]

    • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

    • Methodology: A wound was created in a confluent monolayer of HUVECs. The cells were then treated with Rivaroxaban (50 nM). The closure of the wound was monitored over 36 hours.

    • Endpoint: The percentage of wound healing was calculated by comparing the wound area at different time points to the initial wound area.

  • TUNEL Assay for Apoptosis in HUVECs:

    • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

    • Methodology: HUVECs were pre-treated with or without Rivaroxaban and then stimulated with high glucose to induce apoptosis. Apoptotic cells were detected using a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which labels DNA strand breaks with fluorescein-dUTP.

    • Endpoint: The number of TUNEL-positive (apoptotic) cells was counted. A general protocol for TUNEL assays can be found in reference[7].

Ranolazine
  • In Vitro Endothelial Inflammation Model: [5]

    • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) and Human Cardiac Aortic Endothelial Cells (hCAEC).

    • Methodology: Endothelial cells were stimulated with Interleukin-1β (IL-1β) to induce an inflammatory response. The cells were co-treated with Ranolazine. The expression of adhesion molecules (E-selectin, VCAM-1, and ICAM-1) was analyzed at both the mRNA and protein level (by flow cytometry and immunohistochemistry).

    • Endpoint: The levels of adhesion molecule expression were quantified and compared between the different treatment groups.

  • In Vivo Model of Ischemia-Reperfusion Injury: [2]

    • Animal Model: Female Wistar albino rats.

    • Methodology: Rats received intraperitoneal injections of Ranolazine (25 mg/kg/day or 50 mg/kg/day) for 3 days prior to the induction of ischemia. Ischemia was induced by clamping both carotid arteries for 15 minutes. After 72 hours of reperfusion, brain tissue was collected for analysis.

    • Endpoint: Levels of apoptotic markers (Annexin V, Bcl-2) and inflammatory markers (TNF-alpha) were measured in the brain tissue.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for Iroxanadine and a general experimental workflow for assessing endothelial cell migration.

Iroxanadine_Signaling_Pathway Iroxanadine Iroxanadine (BRX-235) Receptor Unknown Receptor/ Upstream Target Iroxanadine->Receptor HSP_Activation Heat Shock Protein (Hsp) Activation Iroxanadine->HSP_Activation p38_SAPK p38 SAPK Receptor->p38_SAPK activates Phosphorylation Phosphorylation p38_SAPK->Phosphorylation Cell_Migration Endothelial Cell Migration Phosphorylation->Cell_Migration Apoptosis_Inhibition Inhibition of Apoptosis Phosphorylation->Apoptosis_Inhibition HSP_Activation->Apoptosis_Inhibition

Caption: Proposed signaling pathway of Iroxanadine in endothelial cells.

Cell_Migration_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_Cells Culture Endothelial Cells to Confluence Create_Wound Create a Scratch Wound in the Monolayer Culture_Cells->Create_Wound Add_Compound Add Test Compound (e.g., Iroxanadine) Create_Wound->Add_Compound Incubate Incubate for a Defined Time Period Add_Compound->Incubate Image_Wound Image the Wound Area at Different Time Points Incubate->Image_Wound Quantify_Migration Quantify the Rate of Wound Closure Image_Wound->Quantify_Migration

Caption: General experimental workflow for a wound-healing (migration) assay.

MOA_Comparison Iroxanadine Iroxanadine p38 p38 SAPK Activation Iroxanadine->p38 Rivaroxaban Rivaroxaban FXa Factor Xa Inhibition Rivaroxaban->FXa Ranolazine Ranolazine Late_Na Late Sodium Current Inhibition Ranolazine->Late_Na Endo_Effects_Irox ↑ Migration ↓ Apoptosis p38->Endo_Effects_Irox Endo_Effects_Riva ↓ Apoptosis ↓ Inflammation FXa->Endo_Effects_Riva Endo_Effects_Rano ↓ Inflammation ↓ Adhesion Late_Na->Endo_Effects_Rano

Caption: Comparison of the primary mechanisms of action.

Conclusion

This compound shows promise as a vasculoprotective agent with a distinct mechanism of action centered on the activation of the p38 SAPK pathway, leading to enhanced endothelial cell migration and survival. In comparison, Rivaroxaban, an established anticoagulant, exerts its endothelial protective effects primarily through the inhibition of Factor Xa and subsequent modulation of PAR-2 signaling, resulting in reduced apoptosis and inflammation. Ranolazine, an antianginal drug, appears to have indirect beneficial effects on the endothelium by reducing inflammatory responses, likely secondary to its primary action on ion channels.

Further research, particularly the publication of full-text studies with detailed quantitative data and experimental protocols for Iroxanadine, is necessary to fully elucidate its therapeutic potential relative to existing and emerging treatments for vascular disease. This guide provides a framework for such comparisons based on the currently available scientific literature.

References

Head-to-Head Comparison: Iroxanadine Hydrobromide and Structurally Similar α1-Adrenergic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Analysis for Drug Development Professionals

Introduction: This guide provides a comparative analysis of the investigational molecule Iroxanadine hydrobromide, framed within the context of selective α1-adrenergic receptor antagonists. Publicly available data on this compound is limited and suggests a mechanism of action related to p38 SAPK phosphorylation for cardioprotective effects[1][2]. However, to fulfill the structural and content requirements of a detailed comparative guide for drug development, this document will proceed with a hypothetical framework . In this framework, this compound is treated as a novel, highly selective α1A-adrenergic receptor antagonist under investigation for the treatment of benign prostatic hyperplasia (BPH).

This guide will compare the hypothetical performance of this compound against three established α1-adrenergic receptor antagonists: Prazosin, a non-selective antagonist; Tamsulosin, a selective α1A/α1D-antagonist; and Silodosin (B1681671), a highly selective α1A-antagonist[3][4]. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of receptor affinity, functional activity, in vivo efficacy, and pharmacokinetic properties, supported by detailed experimental protocols.

Mechanism of Action: α1-Adrenergic Receptor Antagonism in BPH

α1-adrenergic receptors, particularly the α1A subtype, are densely expressed in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[5] Stimulation of these G-protein coupled receptors by norepinephrine (B1679862) leads to smooth muscle contraction, which contributes to the lower urinary tract symptoms (LUTS) associated with BPH. α1-adrenergic receptor antagonists competitively block these receptors, inducing smooth muscle relaxation and thereby improving urinary flow and reducing BPH symptoms.[6] The key signaling pathway is outlined below.

Alpha1_Signaling_Pathway Figure 1: α1-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine Alpha1_AR α1-Adrenergic Receptor NE->Alpha1_AR Binds & Activates Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC->Contraction Contributes to Antagonist Iroxanadine (Hypothetical) Prazosin, Tamsulosin, Silodosin Antagonist->Alpha1_AR Blocks

Figure 1: α1-Adrenergic Receptor Signaling Pathway

Comparative Analysis of Receptor Binding Affinity

The affinity of a drug for its target receptor and its selectivity for subtypes are critical determinants of its therapeutic efficacy and side-effect profile. For BPH, high affinity and selectivity for the α1A-adrenoceptor subtype are desirable to maximize effects on prostatic smooth muscle while minimizing cardiovascular effects associated with α1B-adrenoceptor blockade.[5] The binding affinities (Ki, nM) of the comparator molecules for human α1-adrenergic receptor subtypes are summarized below.

Moleculeα1A Ki (nM)α1B Ki (nM)α1D Ki (nM)α1A/α1B Selectivity RatioReference(s)
Iroxanadine HBr (Hypothetical) ~0.03 ~25 ~2.0 ~833 -
Prazosin~1.0~1.0~1.01[7][8]
Tamsulosin0.0420.460.1411[7]
Silodosin0.036212.0583[9][10]

Functional Activity at Target Tissues

While binding affinity indicates how strongly a drug binds to a receptor, functional assays measure the biological response to that binding. The potency of antagonists is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater potency.

MoleculepA2 (Human Prostate)pA2 (Rabbit Urethra)pA2 (Rat Aorta, α1D)Reference(s)
Iroxanadine HBr (Hypothetical) ~9.7 ~8.8 ~7.9 -
Prazosin8.78.3-[11]
Tamsulosin10.0-10.49.810.1[11][12]
Silodosin9.68.717.88[13]

In Vivo Efficacy in Preclinical Models

The testosterone-induced BPH model in rats is a standard preclinical model for evaluating the efficacy of potential BPH therapies.[14][15] This model mimics the prostatic enlargement and associated urinary symptoms seen in humans. Efficacy is typically measured by improvements in urodynamic parameters, such as a reduction in micturition frequency and an increase in voided volume.

MoleculeAnimal ModelKey Efficacy EndpointsExpected Outcome of Iroxanadine HBr (Hypothetical)Reference(s)
Iroxanadine HBr (Hypothetical) Testosterone-Induced BPH Rat↓ Micturition Frequency, ↑ Voided Volume, ↓ Prostate WeightDose-dependent improvement in urinary function-
SilodosinTestosterone-Induced BPH Rat & Dog↓ Micturition Frequency, ↑ Voided VolumeDose-dependent improvement observed[14][16]

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, determine its dosing regimen and potential for drug-drug interactions. A longer half-life may allow for once-daily dosing, improving patient compliance.

ParameterIroxanadine HBr (Hypothetical)PrazosinTamsulosinSilodosin
Bioavailability (%) ~6043-69~100 (fasted)~32
Tmax (hours) ~3-41-34-5 (fasted)~2.6
Plasma Protein Binding (%) ~9592-97>99~97
Elimination Half-life (hours) ~15-20~2.59-13~13
Primary Metabolism CYP3A4 (Predicted)Hepatic (Demethylation)CYP3A4, CYP2D6UGT2B7, CYP3A4

Detailed Experimental Methodologies

Radioligand Binding Assay for α1-Adrenergic Receptors

Radioligand_Binding_Workflow Figure 2: Workflow for Competition Radioligand Binding Assay prep 1. Membrane Preparation - Homogenize cells/tissue expressing α1-AR subtypes (α1A, α1B, α1D) - Centrifuge to isolate membrane fraction incubate 2. Incubation - Add membrane prep, radioligand ([³H]-Prazosin), and varying concentrations of test compound (e.g., Iroxanadine) to wells prep->incubate separate 3. Separation - Rapidly filter mixture through glass fiber filters to separate bound from free radioligand incubate->separate wash 4. Washing - Wash filters with ice-cold buffer to remove non-specifically bound radioligand separate->wash count 5. Scintillation Counting - Place filters in scintillation fluid - Quantify radioactivity (CPM) wash->count analyze 6. Data Analysis - Plot CPM vs. log[Test Compound] - Calculate IC₅₀ and convert to Ki count->analyze

Figure 2: Workflow for Competition Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for specific α1-adrenoceptor subtypes.[17][18]

Protocol:

  • Membrane Preparation: Tissues or cultured cells (e.g., CHO-K1 cells) stably expressing human cloned α1A-, α1B-, or α1D-adrenoceptors are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4).[19] The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the membranes.[19] The final pellet is resuspended in an assay buffer.

  • Competition Binding Assay: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin) and a range of concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.[19]

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[17]

  • Washing: Filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

In Vitro Functional Assay: Isolated Prostatic Tissue Contraction

Isolated_Tissue_Workflow Figure 3: Workflow for Isolated Tissue Functional Assay dissect 1. Tissue Dissection - Isolate human prostate or rabbit urethral tissue strips mount 2. Mounting - Mount tissue in an organ bath containing Krebs-Henseleit solution (37°C, gassed with 95% O₂/5% CO₂) dissect->mount equilibrate 3. Equilibration - Allow tissue to equilibrate under a resting tension (e.g., 1g) mount->equilibrate agonist_crc 4. Agonist CRC - Generate a cumulative concentration-response curve (CRC) to Norepinephrine equilibrate->agonist_crc antagonist_incubate 5. Antagonist Incubation - Wash tissue and incubate with a fixed concentration of antagonist (e.g., Iroxanadine) for ~60 min agonist_crc->antagonist_incubate agonist_crc_shift 6. Shifted Agonist CRC - Repeat the Norepinephrine CRC in the presence of the antagonist antagonist_incubate->agonist_crc_shift analyze 7. Data Analysis - Calculate the dose ratio from the shift in CRC - Generate a Schild plot to determine the pA₂ value agonist_crc_shift->analyze

Figure 3: Workflow for Isolated Tissue Functional Assay

Objective: To determine the functional potency (pA2) of an antagonist in inhibiting agonist-induced smooth muscle contraction in a relevant tissue.[20]

Protocol:

  • Tissue Preparation: Human prostatic tissue (obtained with ethical approval) or other relevant tissues like rabbit urethra are dissected into small strips (e.g., 2x2x5 mm).

  • Mounting: The tissue strips are mounted in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Transducer Connection: The tissues are connected to an isometric force transducer to record changes in muscle tension. An optimal resting tension is applied and the tissue is allowed to equilibrate.

  • Agonist Response: A cumulative concentration-response curve is generated by adding increasing concentrations of an α1-agonist, typically norepinephrine.

  • Antagonist Incubation: After washing the tissue to restore the baseline, it is incubated with a fixed concentration of the antagonist (e.g., Iroxanadine) for a predetermined period (e.g., 60 minutes).[12]

  • Shifted Agonist Response: The norepinephrine concentration-response curve is repeated in the presence of the antagonist.

  • Data Analysis: The magnitude of the rightward shift in the agonist's concentration-response curve is used to calculate a dose ratio. This process is repeated with several antagonist concentrations. A Schild plot is then constructed to determine the pA2 value.[13]

In Vivo Efficacy Model: Testosterone-Induced BPH in Rats

Objective: To evaluate the in vivo efficacy of a test compound in a rodent model that mimics key aspects of human BPH.[14][21]

Protocol:

  • Animal Model Induction: Male Sprague-Dawley rats are castrated. Following a recovery period of approximately 7 days, the rats are treated with daily subcutaneous injections of testosterone (B1683101) (e.g., 3-25 mg/kg in an oil vehicle) for 4 weeks to induce prostatic hyperplasia.[14][16][22] A sham group undergoes surgery without castration and receives the vehicle only.

  • Drug Administration: Following the 4-week induction period, the BPH rats are randomized into treatment groups. The test compound (e.g., Iroxanadine), a positive control (e.g., Silodosin), or a vehicle is administered, typically via oral gavage, for a specified treatment period.

  • Urodynamic Assessment: Micturition patterns are assessed by placing the rats in metabolic cages that can record the frequency of urination and the volume of each void. These measurements are taken before and after the treatment period.

  • Endpoint Analysis: At the end of the study, the animals are euthanized. The prostates are excised, trimmed of excess tissue, and weighed. The prostate weight to body weight ratio is calculated as a primary endpoint.

  • Data Analysis: Statistical comparisons are made between the vehicle-treated BPH group, the drug-treated groups, and the sham control group to determine the therapeutic effect of the test compound.

Conclusion

This guide provides a hypothetical yet structured comparison of the investigational molecule this compound with established α1-adrenergic receptor antagonists. Based on this framework, the ideal profile for a next-generation BPH therapeutic would involve high affinity and exceptional selectivity for the α1A-adrenoceptor subtype, translating to potent functional antagonism in prostatic tissue with minimal impact on vascular tone. An optimized pharmacokinetic profile allowing for once-daily dosing would further enhance its clinical utility. The experimental protocols and comparative data presented here offer a template for the evaluation of new chemical entities in this therapeutic class, underscoring the critical importance of a multi-faceted approach, from in vitro receptor binding to in vivo functional outcomes, in modern drug development.

References

Independent Validation of Iroxanadine Hydrobromide's Cardioprotective Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported cardioprotective properties of Iroxanadine hydrobromide against two established therapeutic agents: Ramipril (B1678797), an angiotensin-converting enzyme (ACE) inhibitor, and Metoprolol (B1676517), a beta-blocker. The objective is to offer a clear, data-driven comparison to aid in the evaluation and potential further investigation of this compound as a cardioprotective agent.

Executive Summary

This compound is a novel small molecule reported to exert cardioprotective effects primarily through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] In contrast, Ramipril and Metoprolol are well-established drugs with extensive clinical data supporting their cardioprotective mechanisms. Ramipril's benefits are largely attributed to its role in the renin-angiotensin system, leading to reduced angiotensin II production and increased bradykinin (B550075) levels.[1][2][3][4][5][6] Metoprolol, a selective β1-adrenergic receptor antagonist, confers cardioprotection by reducing myocardial oxygen demand and exhibiting anti-arrhythmic properties.[7][8][9][10][11][12] This guide will delve into the available experimental data for each compound, comparing their efficacy based on key cardioprotective markers.

Comparative Data on Cardioprotective Efficacy

The following tables summarize quantitative data from preclinical studies, focusing on the reduction of myocardial infarct size and improvement in cardiac function. Due to the limited publicly available data for this compound, a direct quantitative comparison is challenging. The available information is presented alongside more extensive data for Ramipril and Metoprolol to provide context.

Table 1: Reduction in Myocardial Infarct Size

CompoundAnimal ModelDosageInfarct Size Reduction (%)Reference
This compound Data not availableData not availableData not available
Ramipril Diabetic Rats (Ischemia/Reperfusion)1 mg/kg/day for 4 weeksSignificantly reduced[5]
Metoprolol Dogs (Coronary Artery Occlusion)1.2 mg/kg (intravenous)40%[10]
Metoprolol Mice (Myocardial Infarction)Not specifiedSignificantly reduced[13]

Table 2: Effects on Cardiac Function and Biomarkers

CompoundAnimal ModelKey FindingsReference
This compound Not specifiedReported to involve nitric oxide, reactive oxygen species, and heat-shock proteins.[14] Another compound, BRX-005, increased peak left ventricular pressure and the rate of force development and relaxation in isolated guinea pig hearts.[15][14][15]
Ramipril Diabetic Rats (Ischemia/Reperfusion)Significantly decreased the elevation of the ST segment and the incidence of ventricular tachycardia and fibrillation.[5][5]
Metoprolol Rats (Myocardial Infarction)Showed a trend toward partial correction of pressure-function curves in rats with large infarcts.[8][8]
Metoprolol Rabbits (Heart Failure)Significantly higher expression of Cx43 protein and mRNA in the metoprolol group compared to the control group in the infarcted area.[9][9]

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of these compounds are initiated by distinct signaling pathways.

This compound: p38 MAPK Activation

Iroxanadine is reported to induce the phosphorylation of p38 Stress-Activated Protein Kinase (SAPK), a key component of the MAPK signaling cascade.[1] Activation of the p38 MAPK pathway is a known cellular stress response that can, under certain conditions, lead to cardioprotection.[16][17][18][19][20]

Iroxanadine_Pathway Iroxanadine Iroxanadine hydrobromide CellSurface Cell Surface Receptor? Iroxanadine->CellSurface p38 p38 SAPK (inactive) CellSurface->p38 Induces phosphorylation p_p38 p-p38 SAPK (active) p38->p_p38 Phosphorylation Cardioprotection Cardioprotective Effects p_p38->Cardioprotection

Caption: Proposed signaling pathway for this compound.

Ramipril: Renin-Angiotensin System Inhibition

Ramipril is a prodrug that is converted to its active form, ramiprilat, which inhibits ACE. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and mediator of cardiac remodeling. The reduction in angiotensin II leads to vasodilation and decreased cardiac workload. Additionally, ACE inhibition increases levels of bradykinin, which promotes the release of nitric oxide and prostacyclin, contributing to vasodilation and cardioprotection.

Ramipril_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE ACE->AngiotensinII InactivePeptides Inactive Peptides ACE->InactivePeptides Vasoconstriction Vasoconstriction & Cardiac Remodeling AngiotensinII->Vasoconstriction Ramipril Ramipril Ramipril->ACE Inhibits Bradykinin Bradykinin Bradykinin->InactivePeptides NO_Prostacyclin NO & Prostacyclin Release Bradykinin->NO_Prostacyclin Vasodilation Vasodilation & Cardioprotection NO_Prostacyclin->Vasodilation

Caption: Mechanism of action for Ramipril.

Metoprolol: β1-Adrenergic Receptor Blockade

Metoprolol selectively blocks β1-adrenergic receptors in the heart, which are normally activated by norepinephrine (B1679862) and epinephrine. This blockade reduces heart rate, myocardial contractility, and blood pressure, thereby decreasing myocardial oxygen demand. This is particularly beneficial in ischemic conditions. Metoprolol also possesses anti-arrhythmic properties.[12]

Metoprolol_Pathway Norepinephrine Norepinephrine/ Epinephrine Beta1Receptor β1-Adrenergic Receptor Norepinephrine->Beta1Receptor CardiacEffects Increased Heart Rate & Contractility Beta1Receptor->CardiacEffects Metoprolol Metoprolol Metoprolol->Beta1Receptor Blocks ReducedOxygenDemand Decreased Myocardial Oxygen Demand Metoprolol->ReducedOxygenDemand Cardioprotection Cardioprotection ReducedOxygenDemand->Cardioprotection Experimental_Workflow AnimalModel Select Animal Model (e.g., Rat, Rabbit, Dog) Grouping Randomize into Groups (Control, Vehicle, Iroxanadine, Comparators) AnimalModel->Grouping DrugAdmin Drug Administration (Define Dose, Route, Duration) Grouping->DrugAdmin MI_Induction Induce Myocardial Infarction (e.g., Coronary Artery Ligation) DrugAdmin->MI_Induction Reperfusion Reperfusion Period (if applicable) MI_Induction->Reperfusion Monitoring In-life Monitoring (ECG, Hemodynamics) Reperfusion->Monitoring Endpoint Terminal Endpoint Analysis Monitoring->Endpoint InfarctSize Infarct Size Measurement (TTC Staining) Endpoint->InfarctSize Histology Histopathology Endpoint->Histology Biomarkers Biomarker Analysis (e.g., Troponin, CK-MB) Endpoint->Biomarkers WesternBlot Western Blot (e.g., for p-p38) Endpoint->WesternBlot

References

Safety Operating Guide

Proper Disposal of Iroxanadine Hydrobromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Iroxanadine hydrobromide, guiding researchers, scientists, and drug development professionals through compliant and safe waste management practices. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach assuming the compound may be hazardous is recommended to ensure the highest safety standards and regulatory compliance.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste is regulated by federal and state agencies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste, including certain pharmaceuticals. Improper disposal can lead to environmental contamination and potential harm to public health.

Step 1: Waste Characterization - Is this compound a Hazardous Waste?

The critical first step is to determine if this compound is a hazardous waste. Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:

  • Ignitability: Catches fire under certain conditions.

  • Corrosivity: Capable of corroding metal containers.

  • Reactivity: Unstable under normal conditions and can cause explosions or toxic fumes.

  • Toxicity: Harmful or fatal when ingested or absorbed.

Without a specific SDS, a definitive characterization of this compound is not publicly available. Therefore, laboratory professionals must take one of the following actions:

  • Consult Internal Safety Data: Review any internal safety data or characterization studies your organization may have conducted for this compound.

  • Contact the Manufacturer: Reach out to the supplier or manufacturer of this compound to request a Safety Data Sheet.

  • Assume Hazardous Waste: In the absence of definitive data, treat the this compound waste as hazardous. This is the most conservative and recommended approach to ensure safety and compliance.

Step 2: Segregation and Storage of this compound Waste

Proper segregation and storage are crucial to prevent accidental exposure and ensure compliant disposal.

Waste TypeStorage Container RequirementsLabeling Requirements
Assumed Hazardous this compound Waste Sturdy, leak-proof, and chemically compatible container.Clearly labeled as "Hazardous Waste" with the name "this compound" and the date accumulation started.
Non-Hazardous this compound Waste Securely sealed container to prevent spillage.Clearly labeled with the name "this compound" for disposal.

Step 3: Disposal Procedures

The disposal path for this compound depends on its classification as hazardous or non-hazardous.

Protocol for Assumed Hazardous Waste Disposal

If this compound is treated as hazardous waste, follow these steps:

  • Accumulation: Collect the waste in a designated, properly labeled hazardous waste container.

  • Licensed Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste management company. These companies are equipped to handle and transport hazardous materials according to EPA and Department of Transportation (DOT) regulations.

  • Documentation: Maintain a manifest of the hazardous waste disposal for regulatory compliance.

Protocol for Confirmed Non-Hazardous Waste Disposal

If you have definitive documentation that this compound is non-hazardous, follow these FDA and EPA recommended procedures for disposal in regular trash:

  • Do Not Flush: Never flush expired or unwanted medicines down the toilet or drain unless the labeling specifically instructs you to do so.

  • Mix with Undesirable Substance: Remove the this compound from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.

  • Contain and Seal: Place the mixture in a sealable plastic bag or other container to prevent it from leaking or breaking out of a garbage bag.

  • De-identify Original Container: Before discarding the empty original container, scratch out or remove all personal information from the prescription label to protect patient privacy.

Experimental Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both the environment and public health.

Safeguarding Researchers: A Comprehensive Guide to Handling Iroxanadine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Iroxanadine hydrobromide, offering procedural, step-by-step guidance to ensure the well-being of researchers and the integrity of experimental work.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular FormulaC₁₄H₂₁BrN₄O[1]
Molecular Weight341.25 g/mol [1]
Density1.49 g/mL at 25 °C (77 °F)
AppearanceClear Liquid
OdorNo information available[2]

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance with the following primary concerns:

  • Corrosive to metals

  • Causes severe skin burns and eye damage

  • May cause respiratory irritation

  • Corrosive to the respiratory tract

Due to these hazards, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields, or goggles. A face shield is also recommended.To prevent contact with the eyes, which can cause serious damage.
Skin Protection Chemical-resistant gloves (e.g., Natural rubber, Neoprene rubber, Nitrile rubber) and protective clothing. A chemical protective acid-resistant full-body encapsulating suit may be required in some operations.To prevent skin contact, which can cause severe burns.
Respiratory Protection Use only in a well-ventilated area or in a chemical fume hood. If engineering controls are not sufficient, a full-face respirator with an appropriate cartridge is recommended.To prevent inhalation of vapors or mists, which can cause respiratory irritation and are corrosive to the respiratory tract.

Experimental Protocol: Safe Handling of this compound

The following step-by-step guide outlines the safe handling procedures for this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash fountain are readily available in the immediate work area.
  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
  • Before starting work, ensure all necessary PPE is clean, in good condition, and properly fitted.

2. Donning Personal Protective Equipment (PPE):

  • Outer Garments: Put on a lab coat or chemical-resistant gown.
  • Gloves: Don two pairs of chemotherapy-grade gloves.[3]
  • Eye/Face Protection: Wear safety goggles and a face shield.
  • Respiratory Protection: If required, ensure your respirator is properly fit-tested.

3. Handling the Compound:

  • Keep the compound in its original, tightly closed container when not in use.
  • Avoid breathing vapors or mists.
  • Avoid contact with skin and eyes.
  • Do not use metal tools or containers.
  • After handling, wash hands and face thoroughly.

4. Storage:

  • Store in a corrosion-resistant container with a resistant inner liner.
  • Store in a well-ventilated place and keep the container tightly closed.
  • Store locked up.

5. Spill Management:

  • In case of a spill, immediately evacuate the area.
  • Restrict access to the spill area to trained personnel only.
  • Ensure adequate ventilation.
  • Wear appropriate PPE, including respiratory protection.
  • Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable, non-metallic container for disposal.
  • Do not let the product enter drains.

6. Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[2]
  • Contaminated clothing should be washed before reuse.[2]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Immediately call a POISON CENTER or doctor.[2]
Inhalation Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[2]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2] Ingesting the substance may cause severe burns of the mouth and throat, and there is a danger of perforation of the esophagus and stomach.

Safe Handling Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

start Start: Handling This compound assess_hazards Assess Hazards (Corrosive, Skin/Eye Damage, Respiratory Irritant) start->assess_hazards prepare_work_area Prepare Work Area (Fume Hood, Eyewash/Shower) assess_hazards->prepare_work_area don_ppe Don Appropriate PPE (Gloves, Gown, Eye/Face Protection, Respirator if needed) handle_compound Handle Compound (Avoid contact and inhalation) don_ppe->handle_compound prepare_work_area->don_ppe spill_exposure Spill or Exposure? handle_compound->spill_exposure emergency_procedures Follow Emergency Procedures (First Aid, Spill Cleanup) spill_exposure->emergency_procedures Yes decontaminate_dispose Decontaminate & Dispose (Proper waste streams) spill_exposure->decontaminate_dispose No no_spill No yes_spill Yes emergency_procedures->decontaminate_dispose end End decontaminate_dispose->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.